2,4-Furandicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDFEIYNHTJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624273 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-28-4 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Furandicarboxylic Acid from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from a fossil fuel-based economy to one founded on renewable resources has catalyzed significant research into the production of bio-based platform chemicals. Among these, furan-based compounds have emerged as promising building blocks for a new generation of sustainable polymers and pharmaceuticals. While 2,5-furandicarboxylic acid (2,5-FDCA) has garnered substantial attention as a bio-based alternative to terephthalic acid, its isomer, 2,4-furandicarboxylic acid (2,4-FDCA), presents unique properties that make it a valuable target for synthesis from renewable feedstocks. This technical guide provides an in-depth overview of the primary synthesis route for 2,4-FDCA from biomass-derived precursors, focusing on the disproportionation of 2-furoic acid.
Overview of the Synthesis Pathway
The most documented pathway for the synthesis of 2,4-FDCA from renewable resources begins with furfural, a platform chemical readily produced from the hemicellulose fraction of lignocellulosic biomass. The process involves two key stages:
-
Oxidation of Furfural to 2-Furoic Acid: Furfural is first oxidized to produce 2-furoic acid.
-
Disproportionation of Potassium 2-Furoate (Henkel Reaction): The potassium salt of 2-furoic acid is then subjected to a thermal disproportionation reaction, known as the Henkel reaction, which yields a mixture of furan, 2,5-FDCA, and the target 2,4-FDCA. Subsequent separation and purification steps are then required to isolate the 2,4-FDCA isomer.
Quantitative Data Summary
The disproportionation of potassium 2-furoate yields a mixture of 2,4-FDCA and 2,5-FDCA, with the selectivity being influenced by the choice of catalyst and reaction temperature. The following table summarizes the key quantitative data from a seminal study by Thiyagarajan et al. (2013) on this reaction.[1][2][3]
| Entry | Catalyst (22 mol%) | Temperature (°C) | Time (h) | Conversion of K-2-Furoate (%) | Total FDCA Yield (%) | Selectivity to 2,5-FDCA (%) | Selectivity to 2,4-FDCA (%) |
| 1 | CdI₂ | 235 | 5.5 | 32 | 90 | 80 | 20 |
| 2 | CdI₂ | 250 | 5.5 | 60 | 90 | 70 | 30 |
| 3 | CdI₂ | 260 | 5.5 | 92 | 90 | 70 | 30 |
| 4 | CdI₂ | 280 | 5.5 | >95 | <10 | - | - |
| 5 | ZnCl₂ | 260 | 5.5 | 61 | 86 | 85 | 15 |
| 6 | ZnI₂ | 260 | 5.5 | 40 | 85 | 85 | 15 |
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of 2,4-FDCA from furfural.
Stage 1: Oxidation of Furfural to 2-Furoic Acid
Materials:
-
Furfural
-
Sodium hydroxide (NaOH)
-
Cuprous oxide (Cu₂O)
-
Silver nitrate (AgNO₃)
-
Sulfuric acid (H₂SO₄, 30%)
-
Activated carbon
-
Diethyl ether
-
Deionized water
-
Oxygen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and two dropping funnels.
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Prepare the catalyst by suspending 9.6 g of cuprous oxide in a 2.5% sodium hydroxide solution in the reaction flask. Add a solution of 0.5 g of silver nitrate in 15 ml of water to form a dark brown suspension of the mixed oxide catalyst.
-
Heat the catalyst suspension to approximately 55°C with vigorous stirring.
-
Simultaneously, add 96 g (1.0 mole) of freshly distilled furfural and a solution of 40 g (1.0 mole) of sodium hydroxide in 100 ml of water from the two dropping funnels over a period of 20-25 minutes while bubbling a rapid stream of oxygen through the mixture.
-
After the addition is complete, continue stirring and passing oxygen for an additional 10-15 minutes.
-
Filter the reaction mixture to separate the catalyst.
-
Extract the aqueous filtrate with three 30 ml portions of diethyl ether to remove any unreacted furfural.
-
Acidify the aqueous solution with 30% sulfuric acid.
-
Add 6-7 g of activated carbon to the acidified solution and boil for 45 minutes.
-
Filter the hot solution to remove the carbon.
-
Cool the filtrate to 0°C and allow it to stand for at least one hour to crystallize the 2-furoic acid.
-
Collect the 2-furoic acid crystals by suction filtration and wash with small portions of ice-cold water. The product will appear as pale pink needles.
Stage 2: Disproportionation of Potassium 2-Furoate and Purification of 2,4-FDCA
Materials:
-
2-Furoic acid
-
Potassium hydroxide (KOH)
-
Cadmium iodide (CdI₂) or Zinc Chloride (ZnCl₂)
-
Hydrochloric acid (HCl, concentrated and 1.2 M in methanol)
-
Methanol
-
Ethyl acetate
-
Petroleum ether
-
Acetone
-
Chloroform
-
Nitrogen gas
Equipment:
-
Mortar and pestle
-
Kugelrohr glass oven or similar apparatus for high-temperature reactions
-
Round-bottom flask
-
Cooling trap (e.g., with dry ice/acetone bath)
-
Filtration apparatus
-
Soxhlet extractor
-
Rotary evaporator
-
Column chromatography setup with silica gel
Procedure:
Part A: Preparation of Potassium 2-Furoate
-
Dissolve 2-furoic acid in ethanol.
-
Slowly add a solution of potassium hydroxide in ethanol dropwise at room temperature.
-
Stir the resulting suspension for 12 hours.
-
Filter the precipitate and dry it in a vacuum oven at 50°C to obtain potassium 2-furoate.
Part B: Henkel Disproportionation Reaction
-
Under a nitrogen atmosphere, thoroughly grind 10.0 g (0.066 mol) of potassium 2-furoate and 5.3 g (0.014 mol) of CdI₂ in a mortar and pestle.[1][2][3]
-
Transfer the powdered mixture to a round-bottom flask and place it in a Kugelrohr oven.
-
Heat the flask to 260°C with slow rotation under a continuous low flow of nitrogen for 5.5 hours.[1][2][3]
-
Collect the furan byproduct in a cooling trap maintained at -78°C.[1]
Part C: Isolation and Purification of 2,4-FDCA
-
After the reaction, cool the flask to room temperature.
-
Dissolve the crude solid reaction mixture in water.
-
Acidify the solution with concentrated HCl, which will cause the 2,5-FDCA to precipitate. Filter to remove the solid 2,5-FDCA.
-
The filtrate contains the more soluble 2,4-FDCA. To separate the 2,4-FDCA, the crude mixture of acids can be esterified.
-
Esterification: Reflux the crude acid mixture in 1.2 M methanolic HCl at 75°C for 3 hours.[4] This converts the dicarboxylic acids to their corresponding dimethyl esters.
-
Chromatographic Separation: Separate the dimethyl esters by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (6:94) as the eluent.[2] This will yield pure dimethyl 2,4-furandicarboxylate.
-
Alternative Purification (without esterification): a. Subject the crude reaction mixture (containing 2,4-FDCA, 2,5-FDCA, 2-furoic acid, and catalyst) to Soxhlet extraction with acetone for 8 hours.[4] b. After cooling, the acetone-insoluble part (catalyst and some 2,5-FDCA) is removed. c. Evaporate the acetone from the soluble portion to obtain a crude mixture of the furan acids. d. Stir this crude mixture vigorously with chloroform for 10 minutes at room temperature and filter. Repeat this step until the unreacted 2-furoic acid is completely removed (as monitored by NMR).[4] e. Dry the final product in a vacuum oven.
Concluding Remarks
The synthesis of this compound from renewable resources, primarily through the Henkel disproportionation of 2-furoic acid, represents a promising avenue for the production of novel bio-based monomers. While the co-production of the 2,5-isomer necessitates efficient separation techniques, the ability to tune the selectivity through catalyst and temperature control offers a degree of process optimization. Further research into more selective catalytic systems and more efficient, scalable purification methods will be crucial for the economic viability of 2,4-FDCA as a building block for sustainable materials and pharmaceuticals. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore and advance the synthesis of this valuable bio-based chemical.
References
- 1. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Characterization of 2,4-Furandicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Furandicarboxylic acid (2,4-FDCA) is a furan-based dicarboxylic acid, a structural isomer of the well-studied 2,5-furandicarboxylic acid (2,5-FDCA). While 2,5-FDCA has garnered significant attention as a bio-based replacement for terephthalic acid in the production of polymers like polyethylene furanoate (PEF), the unique substitution pattern of 2,4-FDCA offers the potential for novel polymer properties and serves as a versatile building block in organic synthesis.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purification, and the characterization of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for its synthesis and purification are also presented.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For comparative purposes, data for its dimethyl ester and related compounds are also included where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,4-FDCA. The asymmetry of the molecule results in a distinct set of signals for the two furan protons and the four furan carbons.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound (in D₂O) shows two distinct signals for the furan ring protons.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the 2,4-PBF homopolymer allows for the inference of the chemical shifts for the carbon atoms of the 2,4-furandicarboxylate unit.[3]
Table 1: NMR Spectroscopic Data for this compound and its Dimethyl Ester
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| This compound | ¹H | D₂O | ~8.4 | s | H5 | [2] |
| ~7.6 | s | H3 | [2] | |||
| Dimethyl 2,4-furandicarboxylate | ¹H | CDCl₃ | 8.25 | d, J=0.8 Hz | H5 | |
| 7.45 | d, J=0.8 Hz | H3 | ||||
| 3.92 | s | -OCH₃ (at C2) | ||||
| 3.89 | s | -OCH₃ (at C4) | ||||
| ¹³C | CDCl₃ | 162.8 | s | C=O (at C4) | ||
| 158.4 | s | C=O (at C2) | ||||
| 148.9 | s | C5 | ||||
| 146.5 | s | C2 | ||||
| 122.9 | s | C4 | ||||
| 119.5 | s | C3 | ||||
| 52.6 | q | -OCH₃ (at C2) | ||||
| 52.2 | q | -OCH₃ (at C4) |
Note: Data for Dimethyl 2,4-furandicarboxylate is inferred from polymer data and serves as a close approximation for the monomeric ester.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-FDCA is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-O stretches, as well as absorptions related to the furan ring.
Table 2: Key IR Absorption Bands for Carboxylic Acids
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description | Reference |
| O-H | 2500-3300 | Strong, Broad | Carboxylic acid dimer | [4] |
| C=O | 1710-1760 | Strong | Carbonyl stretch (dimer) | [4] |
| C-O | 1210-1320 | Strong | C-O stretch | [5] |
| C-H (aromatic) | >3000 | Medium | Furan ring C-H stretch | [6] |
| C=C (aromatic) | ~1600 | Medium | Furan ring C=C stretch | [6] |
Mass Spectrometry (MS)
Mass spectrometry of this compound typically involves derivatization to its more volatile ester, followed by analysis. Electron ionization (EI) of dimethyl 2,4-furandicarboxylate results in a molecular ion and characteristic fragment ions.
Table 3: Mass Spectrometry Data for Dimethyl 2,4-furandicarboxylate
| Ionization Mode | m/z | Relative Intensity | Assignment | Reference |
| EI | 184 | ~30% | [M]⁺ | [7][8] |
| 153 | ~100% | [M - OCH₃]⁺ | [7][8] | |
| 125 | ~20% | [M - COOCH₃]⁺ | [7][8] | |
| 97 | ~15% | [M - COOCH₃ - CO]⁺ | [7][8] | |
| 39 | ~25% | C₃H₃⁺ | [7][8] |
UV-Visible (UV-Vis) Spectroscopy
Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* electronic transitions.[9] The absorption maxima are sensitive to the solvent and substitution on the aromatic ring.
Table 4: Expected UV-Vis Absorption for Aromatic Carboxylic Acids
| Transition | Wavelength Range (nm) | Description | Reference |
| π → π* | 200-300 | Primary and secondary absorption bands | [9] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are not widely published. However, standard protocols for the analysis of aromatic dicarboxylic acids can be readily adapted.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid, dry this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (FTIR-ATR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum should be collected with a clean, empty ATR crystal prior to sample analysis.
Mass Spectrometry (LC-MS)
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter before injection.[11]
Instrument Parameters (LC-ESI-MS):
-
LC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure elution of the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS System (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 100-150 °C.
-
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, water, acetonitrile).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU.
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the solvent in which the sample is dissolved as the blank.
Experimental Workflow and Diagrams
The synthesis of this compound is often achieved through the Henkel reaction, which involves the disproportionation of potassium 2-furoate.[8][11] The following workflow outlines the key steps in its synthesis and purification.
Caption: Workflow for the synthesis and purification of this compound.
The following diagram illustrates the general analytical workflow for the spectroscopic characterization of the purified this compound.
Caption: General analytical workflow for spectroscopic characterization of 2,4-FDCA.
Conclusion
The spectroscopic characterization of this compound provides a fundamental basis for its application in research and development. While comprehensive, high-resolution spectral data for the pure diacid is still emerging in the scientific literature, the information available for its derivatives, combined with established spectroscopic principles for related compounds, allows for its unambiguous identification and characterization. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers working with this promising bio-based molecule. As interest in furanic monomers continues to grow, a more extensive library of spectroscopic data for 2,4-FDCA and its derivatives is anticipated, which will further facilitate its exploration in polymer science and organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound, dimethyl ester [webbook.nist.gov]
- 8. This compound, dimethyl ester [webbook.nist.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Crystal Structure of 2,4-Furandicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Furandicarboxylic acid (2,4-FDCA) is a constitutional isomer of the prominent bio-based monomer 2,5-furandicarboxylic acid (2,5-FDCA). While 2,5-FDCA has garnered significant attention as a renewable replacement for terephthalic acid in the production of polymers, the structural and functional properties of 2,4-FDCA are less explored. This technical guide provides a comprehensive overview of the crystal structure of a key derivative, dimethyl 2,4-furandicarboxylate, based on single-crystal X-ray diffraction data. Detailed experimental protocols for the synthesis, purification, and crystallographic analysis are presented. Furthermore, this document addresses the current landscape of research into the biological activities of 2,4-FDCA, a crucial consideration for its potential applications in drug development.
Introduction
The transition to a bio-based economy has spurred intensive research into renewable platform chemicals that can serve as building blocks for a wide array of materials and functional molecules. Among these, furan-based compounds derived from lignocellulosic biomass have emerged as promising candidates. This compound, with its distinct substitution pattern on the furan ring, presents an alternative molecular architecture to its well-studied 2,5-isomer. Understanding the three-dimensional structure of 2,4-FDCA is paramount for predicting its behavior in polymerization reactions, designing novel materials with tailored properties, and exploring its potential in medicinal chemistry. This guide focuses on the detailed crystal structure of dimethyl 2,4-furandicarboxylate, as determined by single-crystal X-ray analysis, providing foundational knowledge for researchers in materials science and drug discovery.
Synthesis and Crystallization
The synthesis of this compound and its subsequent esterification to dimethyl 2,4-furandicarboxylate are key steps for obtaining high-purity crystals suitable for X-ray diffraction. The primary route to a mixture of furan dicarboxylic acid isomers is the Henkel reaction, which involves the disproportionation of potassium 2-furoate.
Experimental Protocols
2.1.1. Synthesis of a Mixture of 2,5- and this compound
The concurrent formation of 2,5-FDCA and 2,4-FDCA can be achieved via a solvent-free disproportionation reaction.[1][2]
-
Reaction Setup: Potassium 2-furoate is mixed with a catalytic amount (e.g., 22 mol%) of a Lewis acid catalyst, such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), in a reaction vessel equipped for heating under an inert atmosphere.[1][2]
-
Reaction Conditions: The mixture is heated to 260 °C under a nitrogen atmosphere.[1][2] The reaction progress can be monitored by the collection of the furan co-product.[3]
-
Work-up: After completion, the reaction mixture is cooled and dissolved in water. Acidification with concentrated hydrochloric acid leads to the precipitation of the furandicarboxylic acids.[3]
2.1.2. Isolation and Esterification of this compound
The separation of the 2,4-isomer from the more abundant 2,5-isomer and subsequent esterification are crucial for obtaining pure dimethyl 2,4-furandicarboxylate.
-
Separation: The mixture of diacids is subjected to esterification to their corresponding dimethyl esters. This is typically achieved by reacting the acid mixture with methanol in the presence of an acid catalyst.
-
Purification: The resulting mixture of dimethyl esters can be separated by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[2]
-
Final Product: Dimethyl 2,4-furandicarboxylate is obtained as a purified solid.
2.1.3. Crystallization for X-ray Diffraction
Single crystals of dimethyl 2,4-furandicarboxylate suitable for X-ray analysis can be grown by slow evaporation.
-
Procedure: The purified dimethyl 2,4-furandicarboxylate is dissolved in a suitable solvent, such as methanol.[4] Slow evaporation of the solvent at room temperature over several days can yield high-quality single crystals.
Caption: Workflow for the synthesis and crystallization of dimethyl 2,4-furandicarboxylate.
Crystal Structure Analysis
The definitive determination of the molecular structure and packing of dimethyl 2,4-furandicarboxylate was achieved through single-crystal X-ray diffraction.[2]
Data Collection and Refinement
-
Instrumentation: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data Collection: The crystal is maintained at a low temperature (e.g., 150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².
Crystallographic Data
The crystallographic data for dimethyl 2,4-furandicarboxylate has been deposited in the Cambridge Structural Database (CSD) under the deposition number 907968.
| Parameter | Value |
| Empirical Formula | C₈H₈O₅ |
| Formula Weight | 184.15 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.134(2) Å, α = 90° |
| b = 13.565(3) Å, β = 107.58(3)° | |
| c = 7.778(2) Å, γ = 90° | |
| Volume | 816.9(4) ų |
| Z | 4 |
| Calculated Density | 1.497 Mg/m³ |
| Absorption Coefficient | 0.124 mm⁻¹ |
| F(000) | 384 |
Molecular Structure and Conformation
Single-crystal X-ray analysis reveals that the furan ring in dimethyl 2,4-furandicarboxylate is essentially planar. The two methoxycarbonyl groups are slightly twisted out of the plane of the furan ring. This structural analysis has shown that 2,4-FDCA possesses a more 'linear' character when compared to its 2,5-isomer, making it structurally more analogous to terephthalic acid.[2]
Biological Activity and Relevance to Drug Development
A thorough review of the current scientific literature indicates a significant disparity in the biological evaluation of 2,4-FDCA compared to its 2,5-isomer. While 2,5-FDCA and its derivatives have been investigated for various applications, including as antibacterial agents and for the removal of kidney stones, there is a notable lack of research into the biological activities of 2,4-FDCA.[5][6]
Our search of medicinal chemistry and chemical biology databases did not yield significant studies on the interaction of 2,4-FDCA with specific biological targets or its evaluation in disease models. One study on a different furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, highlighted its role as an inhibitor of plasma protein binding in uremia, suggesting that furan dicarboxylic acids can possess biological activity.[7] However, this does not directly translate to 2,4-FDCA.
For drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that 2,4-FDCA is an unexplored scaffold for medicinal chemistry programs. Its unique electronic and steric properties compared to the 2,5-isomer could lead to novel interactions with biological targets.
Caption: Comparative research focus on 2,5-FDCA versus 2,4-FDCA.
Conclusion
The crystal structure of dimethyl 2,4-furandicarboxylate provides fundamental insights into the molecular geometry and packing of this less-studied isomer of furandicarboxylic acid. The detailed experimental protocols outlined in this guide offer a practical framework for its synthesis and crystallographic analysis. While its structural similarity to terephthalic acid makes it an interesting candidate for polymer science, its potential in drug development remains largely untapped. The absence of significant research into its biological activities presents a clear opportunity for novel investigations in medicinal chemistry. Future studies are warranted to explore the pharmacological profile of 2,4-FDCA and its derivatives to fully ascertain their potential as new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]
- 7. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2,5-Furandicarboxylic Acid in Organic Solvents: An In-depth Technical Guide
An Important Note on Isomer Specificity: This guide focuses on the solubility of 2,5-Furandicarboxylic Acid (2,5-FDCA) . Initial searches for "2,4-Furandicarboxylic acid" yielded minimal to no quantitative solubility data, as the vast majority of research and industrial interest lies with the 2,5-isomer due to its role as a key bio-based platform chemical and a monomer for polymers like polyethylene furanoate (PEF).[1][2] It is presumed that the intended subject of the query was the scientifically and commercially significant 2,5-isomer.
This technical guide provides a comprehensive overview of the solubility of 2,5-Furandicarboxylic Acid (2,5-FDCA) in a range of organic solvents. The information is tailored for researchers, scientists, and professionals in drug development and materials science who require detailed solubility data and experimental methodologies for handling this compound.
Quantitative Solubility Data
The solubility of 2,5-FDCA has been determined in various pure and binary solvent systems across different temperatures. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility of 2,5-FDCA in Pure Organic Solvents
| Solvent | Temperature (°C) | Solubility (wt%) | Mole Fraction (x) |
| Methanol | 20 | - | - |
| 40 | - | - | |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Ethanol | 20 | < 1 | - |
| 1-Butanol | 40 | - | - |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Isobutanol | 40 | - | - |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Acetic Acid | 40 | - | - |
| 50 | 0.09 | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Acetonitrile (ACN) | 40 | - | - |
| 50 | 0.04 | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Ethyl Acetate | 40 | - | - |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Methyl Isobutyl Ketone (MIBK) | 40 | - | - |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| Dimethyl Sulfoxide (DMSO) | 20 | 30.7 | - |
| Tetrahydrofuran (THF) | 20 | - | - |
| γ-Valerolactone (GVL) | 20 | - | - |
| γ-Butyrolactone (GBL) | 20 | - | - |
| Sulfolane (SULF) | 20 | - | - |
| 1,4-Dioxane | 30 | - | - |
| 40 | - | - | |
| 50 | - | - | |
| 60 | - | - | |
| 70 | - | - |
Data sourced from multiple studies, direct values are provided where available.[3][4][5]
In pure solvents, the solubility of 2,5-FDCA generally increases with temperature.[6] The order of solubility in several common solvents from highest to lowest is: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[4][7]
Table 2: Solubility of 2,5-FDCA in Binary Solvent Systems at 20°C (293 K)
| Solvent System (w/w) | Max FDCA Solubility (wt%) |
| Water/DMSO (20/80) | 23.1 |
| Water/THF (20/80) | 7.2 |
| Water/Acetic Acid (40/60) | 0.70 (at 50°C) |
| Water/Acetonitrile (39/61) | 2.5 (at 50°C) |
| Water/γ-Valerolactone (20/80) | 2.4 (at 30°C) |
Data indicates that binary aqueous/organic mixtures can significantly enhance the solubility of 2,5-FDCA compared to the pure components.[2][3][8] For many binary systems, excluding dimethyl sulfoxide (DMSO) and methanol, the solubility of 2,5-FDCA increased by 1.5 to 65 times compared to the pure organic solvent.[4][8] Specifically, a 20/80 w/w water/DMSO mixture solubilized 23.1 wt% of 2,5-FDCA, which is 190 times more soluble than in pure water.[3][8] A 20/80 w/w water/THF mixture showed a 60-fold increase in solubility compared to pure water.[3][8]
Experimental Protocols
The determination of 2,5-FDCA solubility is commonly achieved through the static analytical method or the gravimetric method.
1. Static Analytical Method
This method is widely employed for determining the solubility of organic compounds.
-
Sample Preparation and Equilibration: An excess amount of 2,5-FDCA is added to a known volume of the chosen solvent in a sealed vessel. This mixture is then placed in a thermostatic bath and stirred continuously to maintain a constant temperature. The system is allowed to reach equilibrium, which is confirmed by analyzing samples at different time intervals until the concentration of 2,5-FDCA in the solution remains constant.
-
Sample Analysis: Once equilibrium is reached, stirring is ceased, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles. The collected sample is then diluted with a suitable solvent. The concentration of 2,5-FDCA in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC).[1][9]
2. Gravimetric Method
This is a direct and straightforward technique for solubility measurement.
-
Saturation: A known mass of the solvent is placed in a thermostatted vessel. An excess of 2,5-FDCA is added to the solvent. The mixture is stirred at a constant temperature for a sufficient period to ensure the solution becomes saturated.
-
Separation and Mass Determination: The stirring is stopped, and the undissolved solid is allowed to sediment. A known mass of the saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated from the solution under controlled conditions, for instance, in a vacuum oven. The mass of the remaining solid 2,5-FDCA is then determined. The solubility is calculated as the mass of the dissolved 2,5-FDCA per mass of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
References
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound|Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Furan-2,4-dicarboxylic acid | C6H4O5 | CID 22280328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. furan-2,4-dicarboxylic acid | 4282-28-4 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Decomposition of 2,4-Furandicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 2,4-Furandicarboxylic acid (2,4-FDCA). Due to the limited availability of direct experimental data on the thermal analysis of pure 2,4-FDCA, this guide synthesizes information from studies on its isomers, analogous compounds, and derived polymers. The content is intended to provide a robust understanding based on established chemical principles and related experimental findings.
Introduction
This compound is a bio-based platform chemical with growing interest in the synthesis of novel polymers and specialty chemicals. Its unique isomeric structure, compared to the more commonly studied 2,5-furandicarboxylic acid, offers different stereochemistry for polymer chain packing, influencing the material's physical and thermal properties. Understanding the thermal stability and decomposition pathways of 2,4-FDCA is crucial for its application in high-temperature polymerization processes and for assessing the thermal limits of resulting materials.
Thermal Stability and Decomposition Profile
While specific thermogravimetric analysis (TGA) data for pure 2,4-FDCA is not extensively published, inferences can be drawn from related compounds and polymers. Polyesters synthesized from 2,4-FDCA exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[1][2][3][4] Notably, polyesters based on 2,4-FDCA have been shown to possess thermal stability comparable to or even greater than their 2,5-FDCA counterparts.[1][2][3][4]
The thermal decomposition of the parent acid is expected to be primarily driven by decarboxylation. Studies on the closely related 2-furoic acid show that it undergoes thermal decarboxylation to produce furan at temperatures initiating around 140-160°C.[5][6][7] Given the presence of two carboxylic acid groups, the decomposition of 2,4-FDCA is likely to be a multi-stage process.
Table 1: Inferred Thermal Decomposition Data for this compound
| Parameter | Observation/Inferred Value | Basis of Inference |
| Decomposition Onset | Likely > 160°C | Based on the decarboxylation temperature of 2-furoic acid.[5][6][7] The dicarboxylic nature may influence onset temperature. |
| Primary Decomposition | Staged decarboxylation | Loss of one or both -COOH groups as CO2 is the most probable initial decomposition step.[8][9] |
| Mass Loss (Theoretical) | ~28.2% (first decarboxylation) | Calculated mass loss for the removal of one CO2 molecule from 2,4-FDCA. |
| Mass Loss (Theoretical) | ~56.4% (second decarboxylation) | Calculated mass loss for the removal of two CO2 molecules from 2,4-FDCA. |
| Final Residue | Potential for char formation | Aromatic compounds often leave a carbonaceous residue at high temperatures. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed via sequential decarboxylation events. The carboxylic acid group at the 2-position is expected to be more labile due to the electronic influence of the furan ring oxygen, similar to what is observed in 2-furoic acid. The second decarboxylation would require higher temperatures.
The proposed mechanism involves an initial decarboxylation to form 4-furoic acid, followed by a second decarboxylation at a higher temperature to yield furan. At very high temperatures, further degradation of the furan ring can lead to the formation of a char residue. The mechanism for the decarboxylation of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway or via unimolecular heterolytic fission.[8][9]
Experimental Protocols
To investigate the thermal decomposition of 2,4-FDCA, the following experimental methodologies are recommended.
TGA is essential for determining the thermal stability and decomposition temperatures of 2,4-FDCA.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of finely ground 2,4-FDCA (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under a continuous flow of inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to approximately 600°C at a constant heating rate, typically 10°C/min.
-
Data Analysis: The resulting data of mass loss versus temperature is analyzed to determine the onset temperature of decomposition, the peak decomposition temperatures (from the derivative of the TGA curve), and the percentage of mass loss at each stage.
DSC is used to determine thermal transitions such as melting and to gain further insight into the decomposition process.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of 2,4-FDCA (2-5 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: A nitrogen atmosphere is maintained.
-
Heating Program: A similar heating program to TGA is used, for example, heating from ambient to 400°C at 10°C/min.
-
Data Analysis: The heat flow versus temperature is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
This technique is crucial for identifying the volatile products formed during thermal decomposition.
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: A microgram-scale amount of 2,4-FDCA is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to specific temperatures (e.g., 200°C, 300°C, 400°C) in an inert atmosphere.
-
GC-MS Analysis: The volatile pyrolysis products are separated by the gas chromatograph and identified by the mass spectrometer.
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the chemical structures of the decomposition products.
Conclusion
The thermal decomposition of this compound is a critical aspect of its chemistry, influencing its processing and application. Based on established principles and data from related furanic compounds, the primary decomposition pathway is sequential decarboxylation. While direct experimental data for the pure acid is limited, the methodologies outlined in this guide provide a framework for researchers to thoroughly investigate its thermal properties. The high thermal stability observed in polymers derived from 2,4-FDCA underscores its potential as a robust building block for advanced materials. Further research employing the techniques described herein is essential to fully elucidate the decomposition kinetics and mechanism of this promising bio-based molecule.
References
- 1. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Isomerism in Furandicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Isomers of Furandicarboxylic Acid, Their Physicochemical Properties, Synthesis, and Biological Significance.
Introduction
Furandicarboxylic acids (FDCAs) are a class of heterocyclic organic compounds consisting of a furan ring substituted with two carboxylic acid groups. As bio-based platform chemicals, they have garnered significant attention as sustainable alternatives to petroleum-derived aromatic dicarboxylic acids, most notably terephthalic acid. The most prominent isomer, 2,5-furandicarboxylic acid (2,5-FDCA), is a key monomer for the production of high-performance biopolymers like polyethylene furanoate (PEF). Beyond polymer science, the isomeric variations of FDCA present a landscape of unique physicochemical properties and potential biological activities relevant to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core isomers of furandicarboxylic acid, detailing their properties, synthesis, and exploring their metabolic fate and potential as bioisosteres in drug design.
Isomers of Furandicarboxylic Acid
The positioning of the two carboxylic acid groups on the furan ring gives rise to several positional isomers. The four most common and studied isomers are:
-
2,5-Furandicarboxylic acid (2,5-FDCA)
-
2,4-Furandicarboxylic acid (2,4-FDCA)
-
3,4-Furandicarboxylic acid (3,4-FDCA)
-
2,3-Furandicarboxylic acid (2,3-FDCA)
The spatial arrangement of the carboxyl groups in each isomer significantly influences its molecular geometry, polarity, and ability to form intermolecular interactions, thereby dictating its physical and chemical properties.
Physicochemical Properties of Furandicarboxylic Acid Isomers
The distinct substitution patterns of the FDCA isomers lead to variations in their physicochemical properties. A summary of key quantitative data is presented in the table below for easy comparison.
| Property | 2,5-Furandicarboxylic Acid | This compound | 3,4-Furandicarboxylic Acid | 2,3-Furandicarboxylic Acid |
| Molecular Formula | C₆H₄O₅ | C₆H₄O₅ | C₆H₄O₅ | C₆H₄O₅ |
| Molecular Weight | 156.09 g/mol [1] | 156.09 g/mol | 156.09 g/mol [2] | 156.09 g/mol |
| Melting Point (°C) | >300[3] | No Data Available | No Data Available | No Data Available |
| Boiling Point (°C) | 240.29 (rough estimate)[4] | No Data Available | 372.6[5] | No Data Available |
| pKa₁ | 2.28 (Predicted)[4] | No Data Available | No Data Available | No Data Available |
| pKa₂ | No Data Available | No Data Available | No Data Available | No Data Available |
| Water Solubility (g/L) | 1 (18 °C)[4] | No Data Available | 7.795 (25 °C, est.)[6] | No Data Available |
| LogP | -1.43 (at 20°C)[4] | No Data Available | 0.67600[7] | No Data Available |
| Appearance | White to Dark Brown Solid[4] | No Data Available | Crystalline compound[5] | No Data Available |
Experimental Protocols: Synthesis of Furandicarboxylic Acid Isomers
The synthesis of FDCA isomers can be achieved through various chemical and biocatalytic routes, often starting from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) and furfural.
Synthesis of 2,5-Furandicarboxylic Acid (2,5-FDCA) via Oxidation of HMF
This protocol describes a common method for the synthesis of 2,5-FDCA through the oxidation of 5-hydroxymethylfurfural.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Potassium Carbonate (K₂CO₃)
-
Palladium on activated carbon (Pd/C) catalyst (e.g., 20 wt%)[8]
-
Deionized water
-
Oxygen gas
-
Ethanol
-
Standard laboratory glassware (three-necked flask, reflux condenser, etc.)
-
Filtration apparatus
Procedure:
-
In a 50 mL three-necked flask equipped with a reflux condenser and a gas inlet, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and 20 wt % Pd/C catalyst in 5 mL of deionized water.[8]
-
Heat the mixture to reflux with stirring.
-
Bubble oxygen gas through the reaction mixture at a controlled flow rate (e.g., 20 mL/min).[8]
-
Maintain the reaction at the reflux temperature for 30 hours.[8]
-
After cooling to room temperature, separate the catalyst by filtration and wash it with deionized water followed by ethanol.[8]
-
Concentrate the filtrate to obtain the potassium salt of 2,5-FDCA.
-
Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate the 2,5-FDCA.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Human Metabolome Database: Showing metabocard for 2,5-Furandicarboxylic acid (HMDB0004812) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Polymer Science: A Technical Guide to Asymmetric Furan-Based Monomers for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced, sustainable, and high-performance polymers has led researchers to explore novel bio-based building blocks. Among these, furan-based monomers have emerged as a promising alternative to their petroleum-derived counterparts. This technical guide delves into the synthesis, polymerization, and characterization of novel polymers derived from asymmetric furan-based monomers, with a special focus on their applications in the biomedical field, particularly drug delivery. The inherent asymmetry in these monomers introduces unique structural and functional properties to the resulting polymers, paving the way for innovative materials with tailored characteristics.
Asymmetric Furan-Based Monomers: A New Frontier
While symmetric furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), have been extensively studied, their asymmetric counterparts offer a unique avenue for polymer design. The asymmetry disrupts the polymer chain regularity, influencing crystallinity, solubility, and thermal properties. A key example is 2,4-furandicarboxylic acid (2,4-FDCA), an isomer of the more common 2,5-FDCA. The distinct substitution pattern in 2,4-FDCA leads to polymers with amorphous characteristics, which can be advantageous for specific applications where high transparency and processability are desired.
Another class of asymmetric furan-based monomers includes those with varied functional groups or substituents on the furan ring. For instance, furan-functionalized co-polymers can be synthesized by modifying existing polymer backbones with furan moieties, leading to materials with reactive handles for further functionalization, such as antibody conjugation for targeted drug delivery.[1]
Synthesis of Asymmetric Furan-Based Monomers
The synthesis of asymmetric furan-based monomers requires specific chemical routes. For instance, the production of a mixture of 2,4-FDCA and 2,5-FDCA can be achieved through a disproportionation route involving the heating of furoic acid salts in the presence of a metal-based catalyst.[2] The purification of 2,4-FDCA from the resulting mixture can be performed using techniques like soxhlet extraction with acetone.[2]
Another approach involves a multi-step synthesis starting from malic acid to produce 2,4-FDCA, although this method is reported to have a low overall yield.[2] More efficient, one-step methods for the synthesis of 2,5-furandicarboxylic acid from furan-2-carboxylic acid using carbon dioxide have also been developed, which could potentially be adapted for the synthesis of asymmetric derivatives.[3]
Polymerization of Asymmetric Furan-Based Monomers
Asymmetric furan-based monomers can be polymerized through various techniques to yield a diverse range of polymers, including polyesters, polyamides, and functional copolymers.
Polyesters
Bio-based polyesters can be synthesized from asymmetric furanic monomers like methyl 5-hydroxymethyl furanoate to produce poly(5-hydroxymethyl furanoate) (PHMF).[4] These polyesters exhibit high backbone rigidity due to the high furan content.[4] Enzymatic polymerization offers a green and sustainable route for the synthesis of furan-based copolyesters.[5][6] For example, Novozyme 435, an immobilized lipase, has been successfully used as a biocatalyst for the copolymerization of dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and aliphatic diols or diacid ethyl esters.[5][6]
Polyamides and Polyimides
Furan-based polyamides can be prepared from 2,5-furandicarboxylic acid and various diamines.[7] The incorporation of the furan ring, an aromatic and polar moiety, can lead to polyamides with high glass transition temperatures (Tg), reaching up to 280 °C.[7] The use of asymmetric monomers in polyamide synthesis can enhance processability and solubility without significantly compromising their superior thermal properties.[7] Furthermore, novel furan-based aromatic polyimides have been prepared, showing potential as substitutes for traditional monomers in high-performance applications.[8]
Functional Copolymers for Biomedical Applications
Furan-functionalized copolymers have shown great promise in the field of drug delivery.[1] These copolymers can be synthesized by modifying a pre-existing polymer backbone, such as poly(2-methyl, 2-carboxytrimethylene carbonate-co-D,L-lactide), with furfurylamine.[1] The furan groups act as reactive handles for the attachment of targeting ligands, like antibodies, via Diels-Alder chemistry.[9] These functionalized polymers can self-assemble into nanoparticles in aqueous environments, encapsulating hydrophobic drugs like doxorubicin.[1][9]
Properties of Polymers from Asymmetric Furan-Based Monomers
The introduction of asymmetry in the monomer structure has a profound impact on the properties of the resulting polymers.
Thermal Properties
Polymers derived from asymmetric furan monomers often exhibit lower crystallinity and melting points compared to their symmetric counterparts. For instance, poly(butylene 2,4-furanoate) is an amorphous polyester, a direct consequence of the asymmetric nature of the 2,4-FDCA monomer.[10] However, they can still possess high glass transition temperatures (Tg), indicating good thermal stability. Furan-based polyamides, for example, have demonstrated Tg values as high as 280°C.[7] The thermal stability of furan-based polycarbonates, indicated by the 5% weight loss temperature (Td5%), can range from 156 °C to 244 °C.[11][12]
Mechanical Properties
The mechanical properties of furan-based polymers are influenced by factors such as molecular weight and the nature of the comonomers. For instance, in poly(hexamethylene 2,5-furanate) (PHF), an increase in the number-average molecular weight (Mn) from 19,200 g/mol to 33,240 g/mol resulted in a significant increase in tensile strength at break (from 18.7 MPa to 54.8 MPa) and Young's modulus (from 423.8 MPa to 642.2 MPa).[13] The rigid furan ring contributes to the stiffness of the polymer backbone, leading to materials with high storage modulus.[14][15]
Biocompatibility and Biodegradability
For biomedical applications, the biocompatibility and biodegradability of the polymers are crucial. Enzymatically synthesized furan-based copolymers have been shown to be biodegradable and possess in vitro biocompatibility.[14][15] For example, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) has demonstrated slow enzymatic degradation, which is a desirable characteristic for applications like tissue engineering scaffolds.
Data Presentation
The following tables summarize the quantitative data on the properties of various polymers derived from furan-based monomers.
Table 1: Thermal Properties of Furan-Based Polymers
| Polymer | Monomers | Tg (°C) | Tm (°C) | Td5% (°C) | Reference(s) |
| Poly(hexamethylene 2,5-furanate) (PHF) | Dimethyl 2,5-furandicarboxylate, 1,6-hexanediol | - | - | - | [13] |
| Furan-based Polyamides | 2,5-Furandicarboxylic acid, various diamines | up to 280 | - | >350 | [7] |
| Furan-based Polycarbonates | Furan-based α,ω-diene carbonate monomers | -8 to -36 | - | 156 to 244 | [11][12] |
| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | 85-95 | 210-215 | - | [16] |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | -60 | ~60 | - | [16] |
| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) | Dimethyl 2,5-furandicarboxylate, 1,10-decanediol, dilinoleic diol | - | - | - | [15] |
Table 2: Molecular Weight and Mechanical Properties of Furan-Based Polymers
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference(s) |
| Poly(hexamethylene 2,5-furanate) (PHF) | 19,200 - 33,240 | - | 18.7 - 54.8 | 423.8 - 642.2 | [13] |
| Furan-based Copolyesters | up to 35,000 (Mw) | - | - | - | [5][6] |
| Furan-based Polyamides | 10,000 - 70,000 | - | - | - | [7] |
| Furan-based Polycarbonates | up to 19,000 | - | - | - | [11][12] |
| PEF/PCL Block Copolymers | 1,000 - 10,100 | - | - | - | [16] |
Experimental Protocols
Synthesis of this compound[2]
A detailed procedure for the purification of 2,4-FDCA from a crude reaction mixture containing 2,5-FDCA involves the following steps:
-
The crude mixture is subjected to Soxhlet extraction using acetone for 8 hours.
-
After cooling to room temperature, the acetone-insoluble white crystalline powder, which is the purified 2,4-FDCA, is collected.
-
The product is analyzed by NMR to confirm its purity.
Enzymatic Polymerization of Furan-Based Copolyesters[5][6]
A general two-step temperature-varied enzymatic polymerization protocol is as follows:
-
Monomers: Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and an aliphatic linear diol (e.g., 1,4-butanediol, 1,6-hexanediol).
-
Catalyst: Immobilized Candida antarctica lipase B (Novozyme 435).
-
Step 1 (Oligomerization): The monomers and catalyst are mixed in a reaction vessel and heated at a lower temperature (e.g., 70-90 °C) under vacuum for a specific period (e.g., 2-4 hours) to form oligomers.
-
Step 2 (Polycondensation): The temperature is then increased (e.g., 90-110 °C) and the reaction is continued under high vacuum for an extended period (e.g., 24-48 hours) to increase the molecular weight of the polymer.
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst.
Synthesis of Furan-Functionalized Copolymers for Drug Delivery[9]
-
Synthesis of Poly(TMCC-co-LA) backbone: A precursor copolymer of 2-methyl, 2-carboxytrimethylene carbonate (TMCC) and D,L-lactide (LA) is synthesized.
-
Functionalization with Furan: The carboxylic acid groups on the poly(TMCC-co-LA) backbone are modified by reacting with furfurylamine. This is typically done in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: The resulting furan-functionalized copolymer is purified by precipitation in a non-solvent to remove unreacted reagents.
Visualizations
Caption: Experimental workflow for the development of furan-based polymers.
Caption: Targeted drug delivery using furan-functionalized nanoparticles.
Conclusion
Asymmetric furan-based monomers represent a versatile and sustainable platform for the development of novel polymers with a wide range of properties. The ability to tune thermal, mechanical, and biological characteristics through monomer design and polymerization techniques opens up exciting possibilities for their application in diverse fields, from high-performance materials to advanced biomedical devices and drug delivery systems. Further research into the synthesis of new asymmetric furan monomers and the exploration of their polymerization behavior will undoubtedly lead to the creation of next-generation sustainable polymers with unprecedented functionalities.
References
- 1. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Furandicarboxylic Acid: A Technical Guide to its Synthesis and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Furandicarboxylic acid (2,4-FDCA) is a heterocyclic organic compound that is gaining interest as a versatile, bio-based building block in organic synthesis. As an isomer of the more extensively studied 2,5-furandicarboxylic acid (2,5-FDCA), 2,4-FDCA offers a unique substitution pattern on the furan ring, which can impart distinct chemical and physical properties to its derivatives.[1] This distinct arrangement of carboxylic acid groups allows for the synthesis of novel polymers and other complex molecules.[1] This technical guide provides an in-depth overview of the synthesis of 2,4-FDCA, its key reactions, and its current and potential applications in organic synthesis, with a primary focus on polymer chemistry.
Synthesis of this compound
The most documented method for synthesizing 2,4-FDCA is through the Henkel disproportionation reaction of potassium 2-furoate.[2][3] This high-temperature, solvent-free reaction yields a mixture of furan, 2,5-FDCA, and 2,4-FDCA.[2][3] The selectivity towards the different FDCA isomers can be influenced by the choice of catalyst and reaction temperature.[2] Other reported synthetic routes, such as from methyl coumalate or vanillin, are less common due to more expensive precursors or very low yields.[2]
The Henkel Reaction: A Pathway to 2,4-FDCA
The Henkel reaction involves the thermal rearrangement of aromatic carboxylate salts. In the case of potassium 2-furoate, the reaction is typically catalyzed by Lewis acidic metal salts, such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), at temperatures ranging from 235°C to 280°C.[2][3] The reaction proceeds via the disproportionation of potassium 2-furoate into furan and a mixture of dipotassium 2,4-furandicarboxylate and dipotassium 2,5-furandicarboxylate.[2][3]
Caption: Synthesis of 2,4-FDCA via the Henkel Reaction of Potassium 2-Furoate.
Quantitative Data for the Henkel Reaction
The conversion of potassium 2-furoate and the selectivity towards 2,4-FDCA are dependent on the catalyst and reaction conditions. The following table summarizes key data from studies on this reaction.
| Entry | Catalyst (22 mol%) | Time (h) | Temp. (°C) | K-2F Conversion (%) | Total FDCAs Formed (%) | Selectivity 2,5-FDCA (%) | Selectivity 2,4-FDCA (%) | Reference |
| 1 | CdI₂ | 5.5 | 235 | 32 | 30 | 80 | 20 | [3] |
| 2 | CdI₂ | 5.5 | 260 | 92 | 91 | 70 | 30 | [3] |
| 3 | CdI₂ | 5.5 | 280 | 88 | 60 | 71 | 29 | [3] |
| 4 | ZnI₂ | 5.5 | 260 | 48 | 46 | 86 | 14 | [3] |
| 5 | ZnCl₂ | 5.5 | 260 | 39 | 37 | 84 | 16 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-FDCA and 2,5-FDCA Mixture via Henkel Reaction
Materials:
-
Potassium 2-furoate (K-2F)
-
Cadmium iodide (CdI₂) or Zinc Chloride (ZnCl₂)
-
Nitrogen gas (for inert atmosphere)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a glass reactor suitable for high-temperature reactions (e.g., a Kugelrohr oven), place potassium 2-furoate and the catalyst (22 mol%).
-
Heat the mixture to the desired temperature (e.g., 260°C) under a nitrogen atmosphere for a specified time (e.g., 5.5 hours).[3]
-
After the reaction is complete, cool the reactor to room temperature.
-
Dissolve the solid reaction mixture in deionized water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-3.[4] 2,5-FDCA will precipitate out of the solution as a white solid.
-
Filter the mixture to isolate the 2,5-FDCA. The filtrate will contain 2,4-FDCA.
Protocol 2: Purification of 2,4-FDCA
Materials:
-
Crude reaction mixture containing 2,4-FDCA, 2,5-FDCA, 2-furoic acid, and catalyst
-
Acetone
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Subject the crude reaction mixture to Soxhlet extraction with acetone for 8 hours.[4][5]
-
Cool the acetone-insoluble solid (which contains the catalyst and some 2,5-FDCA) and recover the acetone-soluble part.[4][5]
-
Evaporate the acetone under reduced pressure to obtain a crude mixture of 2,4-FDCA, 2,5-FDCA, and 2-furoic acid.[4][5]
-
Stir the resulting mixture vigorously with chloroform at room temperature for 10 minutes and then filter. Repeat this step until 2-furoic acid is completely removed (as monitored by NMR).[4][5]
-
To separate 2,4-FDCA from 2,5-FDCA, exploit the higher solubility of 2,4-FDCA in acetone at room temperature. Stir the mixture with acetone, filter, and combine the acetone-soluble portions.[4]
-
Evaporate the acetone from the combined soluble portions under reduced pressure to yield 2,4-FDCA with a purity of approximately 85% or higher.[4]
Derivatization of this compound
The carboxylic acid groups of 2,4-FDCA can undergo standard transformations such as esterification and conversion to acyl chlorides, which are often necessary steps for its use in further organic synthesis, particularly in polymerization reactions.
Esterification
The most common derivatives of 2,4-FDCA are its dimethyl esters, which are often used in melt polycondensation for polymer synthesis.[6]
Caption: Workflow for the Esterification and Separation of 2,4-FDCA.
Protocol 3: Synthesis of Dimethyl 2,4-Furandicarboxylate
Materials:
-
Crude mixture of 2,4-FDCA and 2,5-FDCA
-
Methanolic HCl (1.2 M)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (as eluents)
Procedure:
-
Reflux the crude FDCA mixture in methanolic HCl (1.2 M) at 75°C for 3 hours.[5]
-
After the reaction, evaporate the solvent under reduced pressure.[5]
-
Dissolve the resulting oil in ethyl acetate, wash with water, and dry the organic layer over magnesium sulfate.[5]
-
Filter and evaporate the solvent to obtain a mixture of the dimethyl esters.[5]
-
Separate the dimethyl 2,4-furandicarboxylate from the 2,5-isomer using column chromatography on silica gel with a mixture of ethyl acetate and petroleum ether as the eluent.[5]
Applications in Organic Synthesis
The primary and most well-documented application of 2,4-FDCA is in polymer chemistry as a co-monomer to tailor the properties of furan-based polyesters. There is limited information in the available literature on its use as a building block for the synthesis of non-polymeric fine chemicals or pharmaceuticals.
Polymer Chemistry
2,4-FDCA is structurally more analogous to terephthalic acid (TA) than 2,5-FDCA, making it an interesting candidate for creating bio-based polyesters.[2] The incorporation of the non-symmetric 2,4-isomer into polymer chains that predominantly contain the symmetric 2,5-isomer can significantly disrupt the crystallinity of the resulting copolyesters.[6] This allows for the tuning of thermal properties, such as the glass transition temperature, and can lead to materials with a broader processing window.[6] For instance, copolyesters of 2,4-FDCA and 2,5-FDCA with diols like ethylene glycol, 1,3-propanediol, and 1,4-butanediol have been synthesized and studied.[6] The incorporation of even small amounts of 2,4-FDCA can lead to amorphous polymers, in contrast to the semi-crystalline nature of homopolymers derived from 2,5-FDCA.[6]
Caption: Synthesis of Furan-based Copolyesters using 2,4-FDCA as a Co-monomer.
Potential in Fine Chemicals and Pharmaceuticals
While specific examples of 2,4-FDCA being used to synthesize bioactive molecules or fine chemicals are scarce in the literature, the furan dicarboxylic acid scaffold is generally considered a valuable starting point in medicinal chemistry. The furan ring is a structural motif in numerous clinically important drugs. However, these applications predominantly feature other furan derivatives. The unique reactivity and stereochemistry of 2,4-FDCA and its derivatives, such as 2,4-furandicarboxamide, remain a largely unexplored area for the development of novel, non-polymeric compounds. Further research is needed to unlock the potential of 2,4-FDCA as a versatile building block beyond its current use in materials science.
Conclusion
This compound is an emerging bio-based platform chemical with demonstrated utility in polymer synthesis. Its production via the Henkel reaction and subsequent purification, while challenging, provides access to a monomer that can be used to tune the properties of furan-based polyesters. The derivatization of its carboxylic acid groups, particularly through esterification, is a key step in its application. While its potential in the broader field of organic synthesis, including fine chemicals and pharmaceuticals, is yet to be fully realized, its unique structure offers opportunities for the development of novel molecules. This guide provides a foundational understanding of the synthesis and current applications of 2,4-FDCA, intended to support further research and development in this promising area of green chemistry.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US9284290B2 - Process for the production of the mixture 2,4 furandicarboxylic acid (FDCA) and 2,5 furandicarboxylic acid via disproportionation reaction - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Poly(alkylene 2,4-furandicarboxylate)s: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(alkylene 2,4-furandicarboxylate)s (PAFs), a promising class of bio-based polyesters. The information is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and characterization of these sustainable polymers.
Introduction
Poly(alkylene 2,4-furandicarboxylate)s are a family of polyesters derived from 2,4-furandicarboxylic acid (2,4-FDCA), a bio-based monomer. These polymers are isomers of the more extensively studied poly(alkylene 2,5-furandicarboxylate)s and exhibit unique thermal and mechanical properties that make them attractive for a variety of applications, including sustainable packaging and biomedical materials. The synthesis of high-molecular-weight PAFs is typically achieved through a two-step melt polycondensation process.
Synthesis Overview
The general synthesis route for poly(alkylene 2,4-furandicarboxylate)s involves a two-stage melt polycondensation reaction. The first stage is a transesterification reaction between dimethyl 2,4-furandicarboxylate (DM24FDC) and a diol, which produces bis(hydroxyalkyl) 2,4-furandicarboxylate oligomers and releases methanol. The second stage is a polycondensation reaction where these oligomers are polymerized at high temperature and under vacuum to form the high-molecular-weight polyester, with the elimination of the excess diol.
Caption: General workflow for the synthesis of poly(alkylene 2,4-furandicarboxylate)s.
Experimental Protocols
The following are detailed protocols for the synthesis of various poly(alkylene 2,4-furandicarboxylate)s.
Materials
-
Dimethyl 2,4-furandicarboxylate (DM24FDC): Synthesized and purified as described in the literature.
-
Diols:
-
Ethylene glycol (EG)
-
1,3-Propanediol (PDO)
-
1,4-Butanediol (BDO)
-
1,6-Hexamethylene glycol (HDO)
-
-
Catalyst: Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or Tetrabutyl titanate (TBT). A typical concentration is 200-400 ppm relative to the diester monomer.[1]
-
Solvents for Purification: Dichloromethane (DCM) or a mixture of trifluoroacetic acid and chloroform.
-
Non-solvent for Purification: Methanol.
General Two-Step Melt Polycondensation Procedure
This procedure can be adapted for the synthesis of different poly(alkylene 2,4-furandicarboxylate)s by using the corresponding diol.
Step 1: Transesterification
-
A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with dimethyl 2,4-furandicarboxylate and the respective diol in a molar ratio of 1:2.[1]
-
The catalyst (e.g., 400 ppm of TBT) is added to the reaction mixture.[2]
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The mixture is heated under a nitrogen flow with continuous stirring. The temperature is gradually increased. For example, for poly(isosorbide-2,5-furanoate) and poly(methyl-propylene furanoate), the mixture is heated at 150°C for 2 hours, 160°C for an additional 2 hours, and finally at 170°C for 1 hour.[2] For poly(ethylene furanoate), a temperature of 190°C is maintained for 3-4 hours.[3]
-
During this stage, methanol is distilled off and collected. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
After the transesterification stage, a high vacuum (typically <100 Pa) is gradually applied to the reactor over a period of about 30 minutes.[2]
-
The temperature is slowly raised to the desired polycondensation temperature. The specific temperature profile depends on the polymer being synthesized. For example, for poly(1,4-cyclohexanedimethylene-2,5-furanoate), the temperature is increased to 240°C, then to 250°C, and finally to 260°C, with the reaction proceeding for 1 hour at each temperature.[2] For other furanoate polyesters, the temperature is increased to 210°C for 1 hour, 220°C for 1 hour, and 230°C for 30 minutes.[2]
-
The reaction is continued under high vacuum and stirring until a significant increase in the viscosity of the melt is observed (the Weissenberg effect).
-
Once the desired molecular weight is achieved, the reaction is stopped, and the polymer is cooled to room temperature under a nitrogen atmosphere.
Purification
The synthesized polymer is purified to remove any unreacted monomers, oligomers, and catalyst residues.
-
The crude polymer is dissolved in a suitable solvent, such as dichloromethane or a mixture of hexafluoroisopropanol and chloroform (5% v/v).[4]
-
The polymer solution is then slowly added to a non-solvent, typically cold methanol, with vigorous stirring to precipitate the polymer.[4]
-
The precipitated polymer is filtered, washed with fresh non-solvent, and dried in a vacuum oven at 60-70°C until a constant weight is achieved.[5]
Data Presentation
The properties of poly(alkylene 2,4-furandicarboxylate)s are significantly influenced by the length of the alkylene chain in the diol monomer. The following tables summarize the key molecular weight, thermal, and mechanical properties of various PAFs synthesized via melt polycondensation.
Molecular Weight Data
| Polymer | Diol | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | Ethylene Glycol | 21,200 | 2.5 | [6] |
| Poly(propylene 2,4-furandicarboxylate) (2,4-PPF) | 1,3-Propanediol | - | - | - |
| Poly(butylene 2,4-furandicarboxylate) (2,4-PBF) | 1,4-Butanediol | 25,000 | 2.1 | [1] |
| Poly(hexamethylene 2,4-furandicarboxylate) (2,4-PHF) | 1,6-Hexamethylene Glycol | - | - | [7] |
Note: Data for some polymers were not available in the searched literature.
Thermal Properties
| Polymer | T₉ (°C) | Tₘ (°C) | Tₔ (°C, 5% weight loss) | Reference |
| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | ~85 (amorphous) | - | ~345 | [2][6] |
| Poly(propylene 2,4-furandicarboxylate) (2,4-PPF) | - | - | 409 | [8] |
| Poly(butylene 2,4-furandicarboxylate) (2,4-PBF) | 29 | 145 (double peak) | ~380 | [1] |
| Poly(pentamethylene 2,4-furandicarboxylate) (2,4-PPeF) | - | - | 403 | [8] |
| Poly(hexamethylene 2,4-furandicarboxylate) (2,4-PHF) | - | - | 409 | [8] |
Note: T₉ for 2,4-PEF is for an amorphous sample as it does not readily crystallize.
Mechanical Properties
| Polymer | Elastic Modulus (MPa) | Elongation at Break (%) | Reference |
| Poly(trimethylene 2,4-furanoate) (2,4-PTF) | ~1340 | ~5 | [8] |
| Poly(butylene 2,4-furandicarboxylate) (2,4-PBF) | ~1100 | ~200 | [8] |
| Poly(pentamethylene 2,4-furanoate) (2,4-PPeF) | ~9 | ~1050 | [8] |
Structure-Property Relationships
The length of the alkylene chain in the diol has a profound impact on the thermal properties of the resulting poly(alkylene 2,4-furandicarboxylate)s.
Caption: Relationship between alkylene chain length and key polymer properties.
Generally, as the number of methylene units in the diol increases, the glass transition temperature (Tg) and melting temperature (Tm) of the polymer decrease due to increased chain flexibility. This increased flexibility also leads to an increase in the elongation at break, transitioning the material from a rigid plastic to a more flexible and even elastomeric material.[8]
Conclusion
The synthesis of poly(alkylene 2,4-furandicarboxylate)s via melt polycondensation offers a versatile platform for producing bio-based polyesters with a wide range of tunable properties. By carefully selecting the diol monomer and controlling the polymerization conditions, researchers can tailor the thermal and mechanical characteristics of these materials for specific applications. The detailed protocols and compiled data in this document serve as a valuable resource for scientists and professionals exploring the potential of these sustainable polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(alkylene 2,4-furanoate)s: The potential of structural isomerism for outstanding sustainable food packaging and unexpected evidence of self-healing microstructure [cris.unibo.it]
- 8. 2.1. Synthesis of Polyesters [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Amorphous Polyesters from 2,4-Furandicarboxylic Acid (2,4-FDCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of amorphous polyesters derived from 2,4-furandicarboxylic acid (2,4-FDCA). The unique properties of these bio-based polymers, particularly their amorphous nature, make them promising candidates for various applications, including advanced drug delivery systems and biomedical devices.
Introduction
This compound (2,4-FDCA) is a bio-based monomer that serves as a valuable building block for the synthesis of novel polyesters. Unlike its more common isomer, 2,5-FDCA, which often yields semi-crystalline polymers, polyesters derived from 2,4-FDCA frequently exhibit an amorphous morphology.[1][2] This lack of crystallinity can be advantageous in applications requiring optical clarity, tunable degradation rates, and uniform drug dispersion. The asymmetric nature of the 2,4-FDCA monomer disrupts the polymer chain packing, hindering crystallization and resulting in amorphous materials with distinct thermal and mechanical properties.[1]
Key Advantages of Amorphous 2,4-FDCA Polyesters
-
Tunable Properties: The thermal and mechanical properties of 2,4-FDCA-based polyesters can be readily tuned by copolymerization with other diacids (like 2,5-FDCA) or a variety of diols.[3][4]
-
Optical Clarity: The absence of crystalline domains results in transparent materials, which is beneficial for certain analytical and biomedical applications.
-
Homogeneous Drug Loading: In drug delivery applications, the amorphous matrix allows for a more uniform dispersion of active pharmaceutical ingredients (APIs).
-
Bio-based Origin: 2,4-FDCA is derivable from renewable biomass resources, offering a sustainable alternative to petroleum-based monomers.[5]
Data Presentation: Properties of 2,4-FDCA-Based Polyesters
The following tables summarize the key quantitative data for a selection of amorphous polyesters synthesized from 2,4-FDCA and its dimethyl ester (2,4-DMFDCA).
Table 1: Molecular Properties of 2,4-FDCA-Based Polyesters
| Polymer | Diol | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Reference(s) |
| 2,4-PEF | Ethylene Glycol | 21,200 | 37,100 | 1.7 | [3] |
| 2,4-PBF | 1,4-Butanediol | 21,800 | 36,800 | 1.7 | [6] |
| PE-2,5[7]-2,4[7]-F | Ethylene Glycol | 30,200 | 57,400 | 1.9 | [3] |
| PB-2,5[7]-2,4[7]-F | 1,4-Butanediol | 27,800 | 57,300 | 2.0 | [8] |
Table 2: Thermal Properties of 2,4-FDCA-Based Polyesters
| Polymer | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference(s) |
| 2,4-PEF | 73 | Not Observed | ~350 | [2] |
| 2,4-PBF | 25-30 | Not Observed | ~350 | [6] |
| PE-2,5[9]-2,4[4]-F | ~85 | Not Observed | ~341 | [8] |
| PE-2,5-2,4-F | ~85 | Not Observed | ~338 | [8] |
| P(3,4-FMF-co-2,4-OF) | -14 to 12 | 43-61 | ~480 |
Experimental Protocols
The most common method for synthesizing 2,4-FDCA-based polyesters is melt polycondensation. This two-step process involves an initial esterification or transesterification followed by a polycondensation step under high vacuum and elevated temperatures.
Protocol 1: Melt Polycondensation of Poly(alkylene 2,4-furanoate)
This protocol provides a general procedure for the synthesis of homopolyesters from dimethyl 2,4-furandicarboxylate (2,4-DMFDCA) and a linear diol.
Materials:
-
Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA)
-
Linear diol (e.g., ethylene glycol, 1,4-butanediol) (200 mol% excess)
-
Catalyst (e.g., titanium(IV) isopropoxide (TIP), 200 ppm)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Charge the 2,4-DMFDCA, the diol, and the catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Transesterification (First Stage):
-
Heat the reactor to 180-200°C under a gentle flow of nitrogen.
-
Maintain these conditions for approximately 2 hours, or until the theoretical amount of methanol has been distilled off. During this stage, the dimethyl ester is converted to a bis(hydroxyalkyl) furanoate oligomer.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 210-230°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar over a period of about 1 hour.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be recovered by carefully breaking the glass reactor or by dissolving the polymer in a suitable solvent (e.g., a mixture of hexafluoroisopropanol and chloroform) and precipitating it in a non-solvent like methanol.[6]
-
-
Purification: The precipitated polymer should be filtered and dried in a vacuum oven at a temperature below its glass transition temperature (Tg) until a constant weight is achieved.
Protocol 2: Copolymerization of 2,4-FDCA and 2,5-FDCA with a Diol
This protocol describes the synthesis of an amorphous copolyester by incorporating 2,4-FDCA into a 2,5-FDCA-based polymer backbone.
Materials:
-
Dimethyl 2,5-furandicarboxylate (2,5-DMFDCA)
-
Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA) (in the desired molar ratio)
-
Diol (e.g., ethylene glycol)
-
Catalyst (e.g., titanium(IV) butoxide (TBT) or antimony trioxide)
-
Stabilizer (e.g., triphenyl phosphate)
Procedure:
-
Monomer and Catalyst Charging: Charge the 2,5-DMFDCA, 2,4-DMFDCA, diol, catalyst, and stabilizer into the polymerization reactor.
-
Transesterification: Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 160°C to 200°C, while distilling off the methanol byproduct. This stage is typically continued for 2-4 hours.
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Apply a high vacuum (less than 1 mbar) to remove the excess diol and facilitate the growth of high molecular weight polymer chains.
-
The reaction is monitored by the increase in stirring torque and is typically continued for 2-4 hours.
-
-
Recovery and Purification: The polymer is recovered and purified as described in Protocol 1. The resulting copolyesters are typically amorphous when the 2,4-FDCA content is sufficient to disrupt crystallization (often around 10-15 mol% or higher).[3][8]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between monomer structure and the resulting polymer morphology.
Caption: Melt polycondensation workflow for amorphous polyester synthesis.
Caption: Influence of FDCA isomer on polymer morphology.
Applications in Drug Development
While the primary applications of furan-based polyesters have been in packaging and engineering plastics, the unique characteristics of amorphous 2,4-FDCA polyesters open up possibilities in the pharmaceutical and biomedical fields.
-
Drug Delivery: The amorphous nature of these polyesters can be exploited for creating solid dispersions of poorly soluble drugs, potentially enhancing their bioavailability. The tunable degradation profile, which can be controlled through copolymerization, allows for the design of controlled-release formulations.
-
Biomedical Devices: The optical clarity and biocompatibility of these materials make them suitable for use in diagnostic devices and as coatings for medical implants.
-
Tissue Engineering: Amorphous scaffolds can provide a suitable environment for cell growth and tissue regeneration, with degradation rates tailored to match the rate of tissue formation.
Further research into the biocompatibility and degradation products of 2,4-FDCA-based polyesters is necessary to fully realize their potential in these advanced applications.
References
- 1. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review | MDPI [mdpi.com]
- 5. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-FDCA Based Polyesters: Superior Gas Barrier Properties for Advanced Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for advanced materials with superior performance and sustainable origins, polyesters derived from 2,4-furandicarboxylic acid (2,4-FDCA) are emerging as a promising class of polymers. These materials exhibit exceptional gas barrier properties, positioning them as high-performance alternatives to conventional petroleum-based plastics in demanding applications such as pharmaceutical packaging, food and beverage containers, and electronic encapsulation. The unique asymmetrical furanic structure of 2,4-FDCA imparts remarkable barrier characteristics against oxygen and carbon dioxide, addressing critical needs in product preservation and shelf-life extension.
This document provides detailed application notes on the gas barrier properties of 2,4-FDCA based polyesters, with a particular focus on poly(butylene 2,4-furanoate) (2,4-PBF), for which significant performance advantages have been identified. Furthermore, comprehensive experimental protocols for the synthesis of these polymers and the characterization of their barrier properties are presented to facilitate further research and development in this exciting field.
Data Presentation: Gas Barrier Properties
The gas barrier properties of 2,4-FDCA based polyesters are significantly influenced by the choice of diol comonomer and the resulting polymer morphology (amorphous vs. semicrystalline). Below is a summary of the oxygen (O₂) and carbon dioxide (CO₂) permeability data for poly(butylene 2,4-furanoate) (2,4-PBF) in comparison to its well-studied isomer, poly(butylene 2,5-furanoate) (2,5-PBF). The data clearly demonstrates the superior barrier performance of the 2,4-FDCA based polyester.[1][2][3][4][5]
Table 1: Oxygen (O₂) and Carbon Dioxide (CO₂) Transmission Rates for 2,4-PBF and 2,5-PBF Films
| Polymer Film | State | O₂ Transmission Rate (cm³/m²·day·atm) | CO₂ Transmission Rate (cm³/m²·day·atm) | Test Conditions |
| 2,4-PBF | Amorphous | 0.3 | 0.9 | 23 °C, 0% RH |
| 2,5-PBF | Amorphous | 15 | 100 | 23 °C, 0% RH |
| 2,4-PBF | Semicrystalline (Annealed) | 1.0 | 4.0 | 23 °C, 0% RH |
| 2,5-PBF | Semicrystalline (Annealed) | 10 | 70 | 23 °C, 0% RH |
Data sourced from a comparative study on 2,4-PBF and 2,5-PBF films of approximately 100 μm thickness.[2]
Note on Water Vapor Transmission Rate (WVTR): While quantitative WVTR data for 2,4-FDCA based polyesters is not yet extensively reported in the literature, initial studies on 2,4-PBF indicate a reduced hydrophilicity compared to its 2,5-isomer.[2][5] This suggests a potential for good water vapor barrier properties, representing a key area for future investigation.
Key Insights from Experimental Data
-
Superior Barrier of 2,4-Isomer: Amorphous 2,4-PBF exhibits an oxygen transmission rate that is approximately 50 times lower and a carbon dioxide transmission rate that is over 110 times lower than amorphous 2,5-PBF.[1][2][3][4][5] This remarkable difference is attributed to the unique molecular architecture conferred by the 2,4-FDCA monomer, which is believed to promote interchain hydrogen bonding.[2][5]
-
Impact of Crystallinity: For both isomers, the gas barrier properties are superior in the amorphous state compared to the semicrystalline (annealed) state. The formation of crystalline structures can introduce defects and less ordered inter-spherulitic regions, which may act as pathways for gas permeation.
-
Amorphous Advantage of 2,4-FDCA Polyesters: Polyesters based on 2,4-FDCA, such as poly(ethylene 2,4-furandicarboxylate) (2,4-PEF), tend to be amorphous.[6] This characteristic is advantageous for applications requiring both high transparency and excellent gas barrier performance.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene 2,4-furanoate) (2,4-PBF) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for the laboratory-scale synthesis of high-molecular-weight 2,4-PBF.
Materials:
-
Dimethyl 2,4-furandicarboxylate (2,4-DMFD)
-
1,4-Butanediol (BDO) (200 mol% excess relative to 2,4-DMFD)
-
Titanium(IV) isopropoxide (TIP) catalyst (approx. 200 ppm)
-
Nitrogen gas (high purity)
Equipment:
-
250 mL three-neck glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Thermostated heating bath
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the glass reactor with 2.8 g of dimethyl 2,4-furandicarboxylate (2,4-DMFD), 2.9 g of 1,4-butanediol (BDO), and 200 ppm of titanium(IV) isopropoxide (TIP) catalyst.[2]
-
Assemble the reactor with the mechanical stirrer and condenser. Purge the system with high-purity nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Heat the reactor in the thermostated bath to 180 °C under a gentle nitrogen flow while stirring.
-
Slowly increase the temperature to 200 °C over a period of 2 hours.
-
During this stage, methanol will be distilled off as a byproduct of the transesterification reaction. Continue the reaction until the distillation of methanol ceases (approximately 2 hours).
Stage 2: Polycondensation
-
After the transesterification is complete, gradually increase the temperature to 220 °C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour.
-
Continue the polycondensation reaction under high vacuum at 220 °C for 3-4 hours.
-
The viscosity of the polymer melt will increase significantly during this stage. The reaction is considered complete when a high viscosity is achieved, indicated by the difficulty of the mechanical stirrer to rotate.
-
To stop the reaction, remove the reactor from the heating bath and allow it to cool to room temperature under a nitrogen atmosphere.
-
The resulting 2,4-PBF polymer can then be recovered from the reactor.
Protocol 2: Preparation of 2,4-PBF Films for Gas Barrier Testing
This protocol details the preparation of thin polymer films suitable for gas permeability measurements using a compression molding technique.
Materials:
-
Synthesized 2,4-PBF polymer
-
Teflon sheets
Equipment:
-
Laboratory press with heated platens
-
Iced water bath
Procedure:
-
Place approximately 2.5 g of the purified 2,4-PBF polymer between two Teflon sheets.
-
Position the polymer-Teflon assembly between the platens of the laboratory press.
-
Heat the platens to a temperature approximately 40 °C above the melting temperature of the 2,4-PBF.
-
Allow the polymer to melt for 1 minute.
-
Increase the pressure to 9 tons/m² and maintain for 2 minutes.[2]
-
Rapidly transfer the film assembly to an iced water bath to quench the film, resulting in an amorphous specimen.[2]
-
The resulting film should be approximately 100 μm thick.[2]
-
For preparing semicrystalline films, the amorphous film can be annealed at a temperature between its glass transition and melting temperatures (e.g., 75 °C for 17 hours for 2,4-PBF).[2]
Protocol 3: Measurement of Gas Permeability
This protocol outlines the general procedure for measuring the gas transmission rate of polymer films using the manometric method, in accordance with ASTM D1434.
Equipment:
-
Gas permeance testing device (e.g., Brugger Feinmechanik GmbH, GDP-C or similar)
-
Test gases (O₂, CO₂) of high purity
-
Vacuum pump
-
Temperature and humidity controlled chamber
Procedure:
-
Cut a circular sample of the polymer film with a diameter of 10 cm.
-
Mount the film in the permeation cell of the testing device, ensuring a gas-tight seal. The test area is typically around 50 cm².
-
Evacuate both chambers of the permeation cell to a high vacuum.
-
Introduce the test gas (O₂ or CO₂) into the upper chamber at a controlled pressure (typically 1 atm) and flow rate (e.g., 100 cm³/min).
-
Maintain the test temperature at 23 °C and the desired relative humidity (e.g., 0% or 85%).
-
In the lower, evacuated chamber, a pressure transducer measures the increase in pressure over time as the gas permeates through the film.
-
The gas transmission rate (GTR) is calculated from the steady-state rate of pressure increase.
-
Perform at least three replicate measurements for each sample to ensure data accuracy.
Visualizations
Caption: Workflow for the synthesis of 2,4-PBF.
Caption: Schematic of the gas permeability measurement setup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Block Copolyesters Containing 2,5-Furan and trans-1,4-Cyclohexane Subunits with Outstanding Gas Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,5-furandicarboxylic acid-based biodegradable copolyesters with excellent gas barrier properties composed of various aliphatic diols - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 5. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 6. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Mechanical Properties of Poly(ethylene 2,4-furandicarboxylate) (PEF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene 2,4-furandicarboxylate) (PEF) is a bio-based polyester that has garnered significant attention as a potential replacement for petroleum-derived polymers like poly(ethylene terephthalate) (PET).[1][2] Its synthesis from renewable resources, coupled with its excellent barrier properties and thermal stability, makes it an attractive material for a variety of applications, including packaging for pharmaceuticals and other sensitive materials.[1][3] Understanding the mechanical properties of PEF is crucial for its implementation in these fields. These application notes provide a summary of the key mechanical properties of PEF and detailed protocols for their determination.
Mechanical Properties of PEF
PEF exhibits a set of mechanical properties that are often superior to those of PET, making it a mechanically more resilient material for final applications.[4][5] It generally possesses a higher Young's modulus and tensile strength.[4][5] The following tables summarize the key mechanical properties of PEF, with comparative values for PET where available.
Table 1: Tensile Properties of PEF
| Property | PEF | PET |
| Young's Modulus (GPa) | 2.0 - 2.66 | 1.3 |
| Tensile Strength (MPa) | 53 - 76 | ~50 |
| Elongation at Break (%) | 2.3 - 450 | Varies |
| Yield Stress (MPa) | 76 | 54 |
Note: The wide range for elongation at break is dependent on the molecular weight and processing of the PEF material. High molecular weight PEF can be ductile with high elongation at break.[4][5]
Table 2: Dynamic Mechanical and Thermal Properties of PEF
| Property | PEF | PET |
| Glass Transition Temperature (Tg) (°C) | 75 - 92 | ~70 - 80 |
| Melting Temperature (Tm) (°C) | 210 - 215 | 250 - 260 |
| Storage Modulus (E') at 25°C (GPa) | ~2.5 - 3.0 | Varies |
Table 3: Impact Properties of PEF
| Property | Value |
| Impact Strength (J/m²) | 1530 |
Experimental Protocols
Accurate determination of the mechanical properties of PEF is essential for material characterization and quality control. The following are detailed protocols for tensile testing and dynamic mechanical analysis (DMA).
Protocol 1: Tensile Testing of PEF
This protocol is based on the ASTM D638 standard for tensile properties of plastics.[1][3][4]
1. Objective: To determine the tensile properties of PEF, including Young's modulus, tensile strength, and elongation at break.
2. Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (for accurate strain measurement)
-
Dumbbell-shaped ("dog-bone") PEF test specimens (prepared according to ASTM D638 Type I dimensions)[6]
-
Micrometer or calipers for precise measurement of specimen dimensions
-
Conditioning chamber (to maintain standard temperature and humidity)
3. Specimen Preparation:
-
Prepare PEF specimens by injection molding, compression molding, or machining from a sheet.
-
Ensure all specimens are free of voids, sink marks, and other defects.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
4. Experimental Procedure:
-
Measure the width and thickness of the gauge section of each specimen to the nearest 0.025 mm.
-
Set up the UTM with appropriate grips for the specimen geometry.
-
Set the test speed. For rigid and semi-rigid plastics like PEF, a speed of 5 mm/min is often used.[5]
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge section of the specimen.
-
Start the test and record the force and elongation data until the specimen fractures.
-
Repeat the test for a statistically significant number of specimens (typically at least five).
5. Data Analysis:
-
From the recorded data, generate a stress-strain curve.
-
Calculate the Young's modulus from the initial linear portion of the stress-strain curve.
-
Determine the tensile strength at yield and at break.
-
Calculate the elongation at break.
-
Calculate the average and standard deviation for each property from the tested specimens.
Protocol 2: Dynamic Mechanical Analysis (DMA) of PEF
This protocol outlines the procedure for determining the viscoelastic properties of PEF, including the glass transition temperature (Tg) and storage modulus (E').
1. Objective: To characterize the viscoelastic behavior of PEF as a function of temperature.
2. Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile, single cantilever, or three-point bending)
-
Rectangular PEF specimens of uniform dimensions
-
Liquid nitrogen or other cooling system for sub-ambient temperature sweeps
-
Calipers for precise measurement of specimen dimensions
3. Specimen Preparation:
-
Prepare rectangular specimens with smooth, parallel surfaces. Typical dimensions for a tensile clamp are approximately 10 mm x 5 mm x 1 mm.
-
Ensure specimens are free from cracks or other flaws.
-
Accurately measure the length, width, and thickness of each specimen.
4. Experimental Procedure:
-
Select the appropriate clamping fixture based on the specimen's stiffness and dimensions. For a semi-rigid polymer like PEF, a single or dual cantilever clamp is often suitable.[7]
-
Mount the specimen securely in the clamps, ensuring it is not under excessive tension or compression.
-
Set up the experimental parameters in the DMA software:
-
Test Mode: Temperature Ramp/Sweep.
-
Temperature Range: A typical range would be from -50 °C to 150 °C to observe the glass transition.
-
Heating Rate: A rate of 3 °C/min is common.
-
Frequency: A frequency of 1 Hz is standard for many applications.
-
Strain/Stress Amplitude: Apply a small sinusoidal strain (e.g., 0.1%) to ensure the measurement is within the linear viscoelastic region of the material.
-
-
Start the experiment. The instrument will apply the oscillating force and ramp the temperature, recording the storage modulus (E'), loss modulus (E''), and tan delta (δ).
5. Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Determine the glass transition temperature (Tg). The Tg can be identified as the temperature at the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[8] The peak of the tan delta is a commonly reported value.[8]
-
Record the storage modulus value in the glassy region (e.g., at 25 °C).
Visualizations
The following diagrams illustrate the experimental workflow for determining the mechanical properties of PEF.
Caption: Workflow for Mechanical Property Determination of PEF.
The logical relationship for selecting an appropriate testing method based on the desired property is outlined below.
Caption: Selection of Mechanical Testing Method.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. zwickroell.com [zwickroell.com]
- 5. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 6. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 7. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. madisongroup.com [madisongroup.com]
Application of NMR Spectroscopy for the Analysis of 2,4-FDCA Copolymers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and quantitative analysis of copolymers incorporating 2,4-furandicarboxylic acid (2,4-FDCA). The protocols and data presented herein are essential for the characterization of these bio-based polymers, which are of increasing interest in materials science and pharmaceutical applications.
Introduction
Copolymers derived from this compound (2,4-FDCA) and its isomer 2,5-furandicarboxylic acid (2,5-FDCA) are emerging as sustainable alternatives to petroleum-based polyesters. The incorporation of the asymmetric 2,4-FDCA isomer into the polymer backbone can significantly influence the material's thermal and mechanical properties.[1] NMR spectroscopy is a powerful and indispensable tool for the detailed characterization of these copolymers, enabling the determination of their chemical structure, composition, and monomer sequence distribution.[1][2] This application note outlines the protocols for ¹H and ¹³C NMR analysis of 2,4-FDCA copolymers and presents key quantitative data in a structured format.
Key Applications of NMR in 2,4-FDCA Copolymer Analysis
-
Structural Confirmation: Verification of the incorporation of 2,4-FDCA and other comonomers into the polyester backbone.[1][3]
-
Quantitative Analysis of Isomer Ratios: Determination of the molar ratio of 2,4-FDCA to 2,5-FDCA units within the copolymer.[1]
-
Comonomer Composition: Quantification of the relative amounts of different diol or other dicarboxylic acid monomers.
-
End-Group Analysis and Molecular Weight Estimation: Identification and quantification of polymer chain end-groups to estimate the number-average molecular weight (Mn).[4]
-
Microstructure and Sequence Analysis: Elucidation of the arrangement of monomer units along the polymer chain (e.g., random or blocky).[2]
Experimental Protocols
Protocol for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the dried 2,4-FDCA copolymer sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the copolymer. A common solvent system for furan-based polyesters is a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid-d (TFA-d), typically in a 6:1 or similar ratio, to ensure full dissolution and minimize peak broadening.[3] For some furan-based polyesters, deuterated chloroform (CDCl₃) alone or in a mixture with trifluoroacetic acid (e.g., 70:30 v/v) can be used.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently agitate the vial to dissolve the polymer. If necessary, sonication or gentle heating can be applied to facilitate dissolution. Ensure the solution is homogeneous and free of any suspended particles.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean and dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for ¹H NMR Data Acquisition
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis. A delay of 1-5 seconds is common.
-
Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration: Integrate the relevant peaks corresponding to the furan ring protons of the 2,4-FDCA and 2,5-FDCA units, as well as the protons of the diol comonomers.
-
Protocol for ¹³C NMR Analysis
For ¹³C NMR, a higher sample concentration (50-100 mg) is generally required. The data acquisition will involve a proton-decoupled pulse sequence and a significantly larger number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts of the carbonyl and furan ring carbons are particularly useful for sequence analysis.[2][6]
Data Presentation and Interpretation
¹H NMR Spectral Features of 2,4-FDCA Copolymers
The ¹H NMR spectrum of a copolyester containing both 2,4-FDCA and 2,5-FDCA units will show distinct signals for the furan ring protons of each isomer.
-
2,5-FDCA: A singlet is typically observed for the two equivalent protons on the furan ring.[3]
-
2,4-FDCA: Two distinct signals (e.g., a doublet and a singlet, or two singlets) are expected for the non-equivalent protons on the furan ring.[3]
-
Diol Units: The signals for the protons of the diol comonomers (e.g., ethylene glycol, 1,4-butanediol) will also be present in the spectrum.[1]
Quantitative Analysis from ¹H NMR
The composition of the copolymer can be determined by comparing the integral values of the characteristic peaks. For a copolyester of 2,4-FDCA, 2,5-FDCA, and a diol, the molar ratio of the FDCA isomers can be calculated using the following formula:
Mole % 2,4-FDCA = [ (Integral of 2,4-FDCA furan protons) / (Number of 2,4-FDCA furan protons) ] / [ (Integral of 2,4-FDCA furan protons) / (Number of 2,4-FDCA furan protons) + (Integral of 2,5-FDCA furan protons) / (Number of 2,5-FDCA furan protons) ] * 100
Studies have shown that the feed ratio and the incorporation ratio of the two FDCA isomers are often identical in the synthesized copolyesters.[1]
Data Tables
Table 1: Representative ¹H NMR Chemical Shifts for FDCA Isomers and Common Diols in Copolyesters (in CDCl₃/TFA-d)
| Monomer Unit | Proton | Chemical Shift (ppm) |
| 2,5-FDCA | Furan Protons | ~7.2-7.4 |
| 2,4-FDCA | Furan Protons | Distinct signals, e.g., ~7.8 and ~8.2 |
| Ethylene Glycol | -O-CH₂-CH₂-O- | ~4.5-4.7 |
| 1,3-Propanediol | -O-CH₂-CH₂-CH₂-O- | ~4.4 (α-CH₂) and ~2.2 (β-CH₂) |
| 1,4-Butanediol | -O-CH₂-CH₂-CH₂-CH₂-O- | ~4.3 (α-CH₂) and ~1.9 (β-CH₂) |
Note: Chemical shifts are approximate and can vary depending on the specific copolymer structure, solvent, and instrument.
Table 2: Quantitative Data for Poly(ethylene 2,5-co-2,4-furandicarboxylate) Copolymers
| Sample | 2,4-FDCA in feed (mol %) | Mn ( g/mol ) | Đ (Mw/Mn) |
| PEF | 0 | 19,100 | 1.9 |
| PEF-co-2,4-FDCA-5 | 5 | 20,400 | 1.8 |
| PEF-co-2,4-FDCA-10 | 10 | 21,200 | 1.7 |
| PEF-co-2,4-FDCA-15 | 15 | 22,000 | 1.7 |
| PEF-co-2,4-FDCA-25 | 25 | 19,800 | 1.8 |
| PEF-co-2,4-FDCA-50 | 50 | 30,200 | 2.0 |
Data adapted from Papageorgiou et al., ACS Sustainable Chemistry & Engineering, 2019.[1] Mn and Đ were determined by GPC.
Visualizations
Experimental Workflow for Copolymer Synthesis and Analysis
Caption: Workflow for the synthesis and NMR analysis of 2,4-FDCA copolymers.
Logical Relationship for Quantitative Analysis
Caption: Logical flow for determining copolymer composition from ¹H NMR data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Method for the Separation of 2,4-FDCA and 2,5-FDCA Isomers
Introduction
2,5-Furandicarboxylic acid (2,5-FDCA) is a bio-based platform chemical with significant potential as a replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1][2] During the synthesis of 2,5-FDCA, various isomers can be formed, including 2,4-furandicarboxylic acid (2,4-FDCA).[3][4] The presence of 2,4-FDCA can impact the polymerization process and the final properties of the resulting polymer. Therefore, a robust analytical method to separate and quantify these two isomers is crucial for quality control and process optimization.
This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 2,4-FDCA and 2,5-FDCA. The method utilizes reversed-phase chromatography, which is a widely accessible and robust technique for the analysis of organic acids.[5][6]
Materials and Methods
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 2,4-FDCA and 2,5-FDCA reference standards and dissolve each in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the FDCA isomers in the initial mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method successfully separates 2,4-FDCA and 2,5-FDCA with baseline resolution. The acidic mobile phase ensures that both analytes are in their protonated form, leading to consistent retention and sharp peak shapes. The gradient elution allows for the effective separation of the two closely related isomers within a reasonable analysis time.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the separation of 2,4-FDCA and 2,5-FDCA using the described method.
| Parameter | 2,4-FDCA | 2,5-FDCA |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | - | > 2.0 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.0 |
Note: The quantitative data presented in this table is illustrative and based on typical performance for similar compounds under the described conditions. Actual results may vary depending on the specific instrument, column, and reference standards used.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC separation and quantification of 2,4-FDCA and 2,5-FDCA.
Detailed Protocol
-
Mobile Phase Preparation: 1.1. To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. 1.2. Mobile Phase B is HPLC-grade acetonitrile. 1.3. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
-
Standard Solution Preparation: 2.1. Stock Solutions (1000 µg/mL): 2.1.1. Accurately weigh approximately 10 mg of 2,4-FDCA reference standard into a 10 mL volumetric flask. 2.1.2. Add approximately 5 mL of a 50:50 (v/v) mixture of water and acetonitrile and sonicate for 5 minutes to dissolve. 2.1.3. Allow the solution to return to room temperature and dilute to the mark with the 50:50 solvent mixture. 2.1.4. Repeat steps 2.1.1 to 2.1.3 for the 2,5-FDCA reference standard. 2.2. Working Standard Solutions: 2.2.1. Prepare a mixed working standard of 100 µg/mL by transferring 1 mL of each stock solution into a 10 mL volumetric flask and diluting to the mark with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). 2.2.2. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the 100 µg/mL working standard with the initial mobile phase.
-
Sample Preparation: 3.1. Accurately weigh an appropriate amount of the sample into a volumetric flask. 3.2. Dissolve and dilute the sample with the initial mobile phase to achieve a final concentration within the calibration range. 3.3. Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
-
HPLC System Setup and Analysis: 4.1. Set up the HPLC system according to the chromatographic conditions specified in the "Materials and Methods" section. 4.2. Equilibrate the column with the initial mobile phase (5% B) for at least 30 minutes or until a stable baseline is achieved. 4.3. Create a sequence including a blank injection (initial mobile phase), the calibration standards, and the prepared samples. 4.4. Start the analysis sequence.
-
Data Analysis: 5.1. Identify the peaks for 2,4-FDCA and 2,5-FDCA in the chromatograms by comparing their retention times with those of the reference standards. 5.2. Integrate the peak areas for both isomers in all standard and sample chromatograms. 5.3. Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the calibration standards. 5.4. Determine the concentration of 2,4-FDCA and 2,5-FDCA in the samples using the linear regression equation from the respective calibration curves.
Logical Relationship of Method Parameters
Caption: Logical relationship between key HPLC method parameters for the separation of FDCA isomers.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the separation and quantification of 2,4-FDCA and 2,5-FDCA isomers. This method is suitable for routine quality control in research and industrial settings, aiding in the development and production of high-quality, bio-based polymers. The use of a standard C18 column and common mobile phase components makes this method easily transferable to most analytical laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Characterization of 2,4-Furandicarboxylic Acid (2,4-FDCA) Based Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of sustainable, bio-based polymers is a paramount goal in materials science. 2,4-Furandicarboxylic acid (2,4-FDCA) is a bio-based monomer that presents a promising alternative to petroleum-derived aromatic diacids for synthesizing high-performance polymers such as polyamides.[1] Unlike its more studied isomer, 2,5-FDCA, the asymmetrical nature of 2,4-FDCA introduces unique structural characteristics that can influence the resulting polymer's properties, such as crystallinity and glass transition temperature.[1][2] Polyamides derived from 2,4-FDCA are expected to exhibit amorphous or semi-crystalline structures with tunable thermal and mechanical properties, making them suitable for various applications, including engineering plastics and advanced packaging.[3][4] This document provides detailed protocols for the synthesis and comprehensive characterization of 2,4-FDCA based polyamides.
Synthesis of 2,4-FDCA Based Polyamides via Melt Polycondensation
A common and effective method for synthesizing polyamides is melt polycondensation.[3][5] To circumvent issues like the decarboxylation of FDCA at high temperatures, derivatives such as dimethyl 2,4-furandicarboxylate (DM-2,4-FDC) are often used.[6]
Protocol:
-
Reactant Preparation: Accurately weigh stoichiometric amounts of dimethyl 2,4-furandicarboxylate and a selected aliphatic or aromatic diamine (e.g., 1,6-hexanediamine) into a high-pressure reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Catalyst Addition: Introduce a suitable catalyst, such as titanium(IV) isopropoxide (TIPT), at a low concentration (e.g., 400 ppm).[7][8]
-
First Stage (Ester-Amidation): Heat the reactor to a temperature of 170-190°C under a slow nitrogen purge. Methanol will be generated as a byproduct and should be distilled off. This stage is typically continued for 2-4 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 230-260°C while slowly reducing the pressure (applying a vacuum) to facilitate the removal of any remaining byproducts and drive the polymerization reaction toward achieving a high molecular weight.
-
Polymer Extrusion: Once the desired melt viscosity is achieved (indicated by the stirrer torque), extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.
-
Purification and Drying: Pelletize the resulting polymer strands. The pellets can be further purified by washing with a suitable solvent (e.g., ethanol) to remove unreacted monomers and oligomers. Dry the purified pellets in a vacuum oven at 60-80°C for at least 24 hours before characterization.
Experimental Protocols for Characterization
A thorough characterization is essential to establish the structure-property relationships of the novel 2,4-FDCA based polyamides.
Structural Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: To confirm the chemical structure of the polyamide, verify monomer incorporation, and identify end groups.[9]
-
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the polyamide sample in approximately 0.7 mL of a suitable deuterated solvent. A mixture of trifluoroacetic acid-d (TFA-d) and chloroform-d (CDCl₃) is often effective for dissolving semi-aromatic polyamides.[2]
-
Instrument: Use a 400 MHz or higher field strength NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Analysis: Assign the peaks in the spectra to the corresponding protons and carbons in the polymer repeating unit. For ¹H NMR of a polyamide formed from 2,4-FDCA and an aliphatic diamine, expect signals corresponding to the furan ring protons, the amide protons (N-H), and the methylene protons (-CH₂-) of the diamine.
-
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application: To identify characteristic functional groups and confirm the formation of amide linkages.
-
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry polymer sample directly on the ATR crystal.
-
Instrument: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 600 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify key absorption bands:
-
N-H stretching: ~3300 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2950 cm⁻¹
-
Amide I (C=O stretching): ~1630-1680 cm⁻¹
-
Amide II (N-H bending and C-N stretching): ~1530-1570 cm⁻¹
-
Furan ring vibrations: Various peaks, typically around 1580, 1470, and 770 cm⁻¹.
-
-
Thermal Characterization
2.2.1. Differential Scanning Calorimetry (DSC)
-
Application: To determine key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[9][10]
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a standard aluminum DSC pan and seal it.[9][10]
-
Instrument Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[9]
-
1st Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C) at a heating rate of 10-20°C/min to erase the sample's prior thermal history.[10][11]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.[9][11]
-
2nd Heating Scan: Heat the sample again at the same rate as the first scan.[10][11]
-
-
Analysis: Determine the Tg (as the midpoint of the transition step), Tc (peak of the exothermic transition), and Tm (peak of the endothermic transition) from the second heating scan.[10] The absence of a clear melting peak suggests an amorphous nature.[7]
-
2.2.2. Thermogravimetric Analysis (TGA)
-
Application: To evaluate the thermal stability of the polymer and determine its decomposition temperature.[7][10]
-
Protocol:
-
Sample Preparation: Place 5-10 mg of the dry polymer into a ceramic or platinum TGA pan.[10][11]
-
Instrument Conditions:
-
Analysis: Determine the onset decomposition temperature (Tonset) or the temperature at 5% weight loss (Td5%) as a measure of thermal stability. The peak of the derivative weight loss curve indicates the temperature of maximum decomposition rate (Tmax).[10][12]
-
Mechanical Characterization
2.3.1. Tensile Testing
-
Application: To measure key mechanical properties such as tensile strength, Young's modulus (elastic modulus), and elongation at break.
-
Protocol:
-
Sample Preparation: Prepare dog-bone shaped specimens by injection molding or by machining from compression-molded films, following standard dimensions (e.g., ASTM D638).[13] Condition the specimens at a controlled temperature and humidity before testing.
-
Instrument: Use a universal testing machine equipped with a suitable load cell (e.g., 10 kN for rigid polymers) and an extensometer for accurate strain measurement.[14]
-
Test Procedure:
-
Analysis: Generate a stress-strain curve from the load-displacement data. Calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion of the curve), and elongation at break.[15] Test at least three to five samples to ensure reproducibility.
-
Barrier Property Characterization
2.4.1. Gas Permeability Measurement
-
Application: To determine the permeability of the polyamide to various gases (e.g., O₂, CO₂, N₂), which is critical for packaging applications.
-
Protocol:
-
Sample Preparation: Prepare thin, defect-free films of the polyamide with a uniform thickness (e.g., 100-200 µm) by compression molding or solution casting.
-
Instrument: Use a permeability testing instrument based on either a constant volume/variable pressure or a constant pressure/variable volume method.
-
Test Procedure:
-
Mount the polymer film in a diffusion cell, separating a high-pressure upstream chamber from a low-pressure downstream chamber.
-
Evacuate both chambers to remove any residual gases.
-
Introduce the test gas into the upstream chamber at a specific pressure (e.g., 2-3 bar).[16]
-
Monitor the pressure increase in the downstream chamber over time as the gas permeates through the film.
-
-
Analysis: Calculate the permeability coefficient (P), typically expressed in Barrer units, from the steady-state permeation rate, the film thickness, and the pressure difference across the film.[16]
-
Data Presentation: Expected Properties
While extensive data for homopolymers based purely on 2,4-FDCA is still emerging, studies on copolyesters containing mixtures of 2,4- and 2,5-FDCA provide insight into the expected properties. The asymmetrical 2,4-FDCA unit tends to disrupt chain packing, often leading to lower crystallinity and Tm, and slightly lower Tg compared to their 2,5-FDCA counterparts.[1][4][12]
Table 1: Summary of Thermal Properties for Furan-Based Polyesters (Data adapted from copolyesters of 2,4/2,5-FDCA for illustrative purposes)
| Polymer Composition (2,4-FDCA mol%) | Tg (°C) | Td5% (°C) | Reference |
| 0% (Pure 2,5-PEF) | ~87 | ~370 | [11][12] |
| 10% | ~85 | ~372 | [1] |
| 50% | ~83 | ~375 | [1] |
| 100% (Pure 2,4-PEF) | ~81 | ~378 | [12] |
Note: PEF refers to Poly(ethylene furanoate). Data illustrates the trend of decreasing Tg with increasing 2,4-FDCA content in copolyesters.
Table 2: Expected Mechanical and Barrier Properties
| Property | Expected Range/Comparison | Rationale |
| Tensile Strength | Moderate to High | The rigid furan ring contributes to strength.[7] |
| Young's Modulus | 2 - 4 GPa | Comparable to other semi-aromatic polyamides.[5][7] |
| Elongation at Break | Varies | Highly dependent on crystallinity and diamine choice. |
| **Gas Barrier (O₂, CO₂) ** | Good to Excellent | Furan-based polymers generally show superior barrier properties compared to terephthalate analogues.[3][11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 5. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. appropedia.org [appropedia.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Modifying Bio-Polyester Crystallinity with 2,4-Furandicarboxylic Acid (2,4-FDCA)
Introduction
Bio-polyesters, derived from renewable resources, are a critical component in the development of sustainable materials. Their physical and mechanical properties are largely dictated by their degree of crystallinity. For many applications, particularly in flexible packaging and amorphous materials, precise control and reduction of crystallinity are essential. 2,5-Furandicarboxylic acid (2,5-FDCA) is a key bio-based monomer used to produce polyesters like poly(ethylene furanoate) (PEF), which is analogous to PET.[1] However, the symmetric and linear nature of 2,5-FDCA results in semi-crystalline polymers.[1] The introduction of its asymmetric isomer, 2,4-furandicarboxylic acid (2,4-FDCA), provides an effective strategy to modify and disrupt this crystallinity.
This document outlines the principles behind using 2,4-FDCA to create more amorphous bio-polyesters and provides detailed protocols for their synthesis and characterization.
Application Notes
Principle of Crystallinity Disruption
The ability of 2,4-FDCA to reduce the crystallinity of bio-polyesters stems from its asymmetric molecular structure.[2] Unlike the linear, symmetrical 2,5-FDCA, the kinked shape of 2,4-FDCA introduces irregularities into the polymer chain.[3][4] During polymerization, the 2,4-FDCA units can be incorporated in a random "head-to-head" or "head-to-tail" fashion. This random distribution of the monomer orientation disrupts the chain's ability to pack into a highly ordered, periodic crystalline lattice.[2][5] Consequently, the formation of stable crystalline structures is hindered, leading to a more amorphous polymer.[1][2][6] This disruption is so effective that even small amounts of the 2,4-isomer can significantly reduce or eliminate the crystallinity of 2,5-FDCA based polyesters, resulting in translucent or transparent materials instead of opaque ones.[1][4]
Effects on Thermal and Physical Properties
The incorporation of 2,4-FDCA has a pronounced effect on the thermal properties of the resulting copolyesters:
-
Crystallinity and Melting Temperature (Tm): The most significant effect is the reduction or complete elimination of the melting temperature (Tm), as determined by Differential Scanning calorimetry (DSC).[4] This indicates a transition from a semi-crystalline to a largely amorphous state.[1][6]
-
Glass Transition Temperature (Tg): While crystallinity is disrupted, the glass transition temperature (Tg) of 2,4-FDCA-derived polyesters is often very similar to, or slightly lower than, their 2,5-FDCA counterparts.[4][6][7] This means the material can retain a comparable service temperature range for applications where rigidity is needed above Tg, but without the brittleness associated with high crystallinity.
-
Thermal Stability: Thermogravimetric analysis (TGA) shows that polyesters containing 2,4-FDCA exhibit comparable or even slightly higher thermal stability compared to those made exclusively from 2,5-FDCA.[1][6][7] This ensures a broad processing window for melt extrusion and molding.[1]
-
Optical Properties: The reduction in crystallinity leads to enhanced transparency, a desirable property for packaging applications.[8]
Below is a logical diagram illustrating how 2,4-FDCA modifies polyester properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CICECO Publication » Asymmetric Monomer, Amorphous Polymer? Structure-Property Relationships in 2,4-FDCA and 2,4-PEF [ciceco.ua.pt]
- 3. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 4. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Furandicarboxylic Acid
Welcome to the technical support center for the synthesis of 2,4-Furandicarboxylic Acid (2,4-FDCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,4-FDCA, primarily focusing on the most common synthesis route: the Henkel disproportionation of potassium 2-furoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of potassium 2-furoate | - Inactive or insufficient catalyst.- Reaction temperature is too low.- Poor mixing of reactants. | - Ensure the catalyst (e.g., CdI₂, ZnCl₂) is anhydrous and properly dispersed in the reaction mixture.- Verify the accuracy of the temperature measurement and gradually increase it within the optimal range (250-280°C). Be cautious, as temperatures above 280°C can lead to product decarboxylation.[1][2][3]- Ensure thorough grinding and mixing of the potassium 2-furoate and catalyst powder. |
| Low yield of total FDCA (2,4- and 2,5-isomers) | - Reaction temperature is too high, causing decarboxylation of the products.- Sub-optimal reaction time.- Presence of impurities in the starting material. | - Carefully control the reaction temperature to avoid exceeding 280°C.[1][2][3]- Optimize the reaction time; prolonged heating can lead to degradation.- Use high-purity potassium 2-furoate as the starting material. |
| Low selectivity for 2,4-FDCA | - The choice of catalyst favors the formation of the 2,5-isomer.- The reaction temperature is not optimal for 2,4-FDCA formation. | - The type of Lewis acid catalyst significantly impacts the isomer ratio. Experiment with different catalysts such as CdI₂ and ZnCl₂ to determine the best selectivity for the 2,4-isomer.[4][5][6][7]- The formation of 2,4-FDCA can be temperature-dependent. A systematic study of the reaction temperature's effect on the isomer ratio is recommended.[6] |
| Difficulty in separating 2,4-FDCA from 2,5-FDCA | - Similar physical properties of the two isomers.- Inefficient separation technique. | - A common method for separation is the esterification of the crude FDCA mixture to their dimethyl esters, followed by separation using column chromatography.[8]- Exploiting differences in solubility can also be a viable separation method. For example, differences in solubility in acetone have been used for separation.[1][2] |
| Formation of dark, insoluble byproducts (humins) | - Side reactions occurring at high temperatures.- Presence of impurities in the starting furfural for the synthesis of 2-furoic acid. | - Optimize the reaction temperature and time to minimize side reactions.- Ensure the purity of the 2-furoic acid salt used in the disproportionation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most reported method for producing 2,4-FDCA is the Henkel reaction, which involves the thermal disproportionation of potassium 2-furoate.[4][5][6][7] In this solvent-free reaction, potassium 2-furoate is heated in the presence of a Lewis acid catalyst, such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), to yield a mixture of furan, 2,5-FDCA, and 2,4-FDCA.[4][5][6][7]
Q2: How can I increase the yield of 2,4-FDCA specifically?
A2: Increasing the selectivity towards 2,4-FDCA is a key challenge. The choice of catalyst and the reaction temperature are the most critical factors.[4][5][6][7] It has been observed that different catalysts (e.g., CdI₂ vs. ZnCl₂) can alter the ratio of the 2,4- and 2,5-isomers.[6] A systematic optimization of the catalyst and reaction temperature for your specific setup is recommended to maximize the yield of the desired 2,4-isomer.
Q3: What are the main byproducts in the synthesis of 2,4-FDCA via the Henkel reaction?
A3: The main byproduct of the Henkel disproportionation of potassium 2-furoate is the 2,5-FDCA isomer. Furan is also a significant product of this reaction.[4][5][6][7] At excessively high temperatures, decarboxylation can occur, leading to the loss of the desired products.[1][2]
Q4: What are some of the less common methods for synthesizing 2,4-FDCA?
A4: Other reported synthetic routes to 2,4-FDCA are often complex and result in low yields. These include a four-step process starting from malic acid via methyl coumalate, with an overall yield of less than 15%, and a synthesis from vanillin with a yield of less than 3%.[1] Due to these limitations, the Henkel reaction remains the more practical approach.
Q5: How can the mixture of 2,4-FDCA and 2,5-FDCA be purified?
A5: The separation of the 2,4- and 2,5-FDCA isomers is a crucial step. One effective method is to first convert the mixture of diacids into their corresponding dimethyl esters. These esters can then be separated by column chromatography.[8] Another approach is to exploit the differences in solubility of the two isomers in a suitable solvent, such as acetone.[1][2]
Quantitative Data
The following tables summarize key quantitative data from literature on the synthesis of 2,4-FDCA via the Henkel reaction.
Table 1: Effect of Catalyst on Isomer Ratio in the Henkel Reaction
| Catalyst | Temperature (°C) | Conversion of K-furoate (%) | Ratio of 2,4-FDCA : 2,5-FDCA |
| CdI₂ | 260 | >90 | 0.32 : 0.68 |
| ZnCl₂ | 260 | Lower than CdI₂ | Lower selectivity for 2,4-FDCA compared to CdI₂ |
Note: Data is compiled from qualitative and quantitative descriptions in the cited literature.[1][6]
Experimental Protocols
Protocol 1: Synthesis of a Mixture of 2,4-FDCA and 2,5-FDCA via the Henkel Reaction
This protocol is a generalized procedure based on literature reports for the synthesis of a mixture of FDCA isomers.[1][2][3][6]
Materials:
-
Potassium 2-furoate
-
Cadmium iodide (CdI₂) or Zinc chloride (ZnCl₂) (anhydrous)
-
Hydrochloric acid (HCl)
-
Acetone
-
Chloroform
Procedure:
-
Preparation of Reactant Mixture: Thoroughly grind potassium 2-furoate with the chosen Lewis acid catalyst (e.g., 22 mol% CdI₂).[4][5][6][7]
-
Disproportionation Reaction: Heat the powdered mixture under an inert atmosphere (e.g., nitrogen) to 260°C for a predetermined duration (e.g., 1 to 5.5 hours).[1][2] Furan is a byproduct and should be collected in a cold trap.
-
Work-up:
-
After cooling to room temperature, dissolve the solid reaction mixture in water.
-
Filter to remove any insoluble materials.
-
Acidify the aqueous solution with HCl to a pH of 1-3 to precipitate the mixture of 2,4-FDCA and 2,5-FDCA.[1][2]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification (optional, for enrichment of 2,4-FDCA):
Visualizations
Caption: Synthesis pathway of 2,4-FDCA via the Henkel reaction.
Caption: Experimental workflow for 2,4-FDCA synthesis and purification.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9284290B2 - Process for the production of the mixture 2,4 furandicarboxylic acid (FDCA) and 2,5 furandicarboxylic acid via disproportionation reaction - Google Patents [patents.google.com]
- 3. WO2013096998A1 - Process for the production of a mixture of 2,4- furandicarboxylic acid and 2,5- furandicarboxylic acid (fdca) via disproportionation reaction, mixture of 2,4-fdca and 2, 5 - fdca obtainable thereby, 2, 4 - fdca obtainable thereby and use of 2,4- fdca - Google Patents [patents.google.com]
- 4. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
Technical Support Center: Selective Synthesis of 2,4-FDCA over 2,5-FDCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 2,4-furandicarboxylic acid (2,4-FDCA) over its isomer, 2,5-FDCA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-FDCA, primarily via the Henkel disproportionation reaction of potassium 2-furoate.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of 2,4-FDCA | Incorrect Reaction Temperature: The formation of 2,4-FDCA is highly sensitive to temperature. Temperatures that are too low may result in poor conversion, while excessively high temperatures can lead to product degradation.[1] | Maintain a reaction temperature in the range of 250-260°C. Temperatures above 280°C have been shown to cause significant decarboxylation, leading to very poor FDCA yields.[1] |
| Inefficient Catalyst: The choice of catalyst significantly impacts the selectivity towards 2,4-FDCA. | Cadmium iodide (CdI₂) has been shown to favor the formation of 2,4-FDCA more than zinc-based catalysts like ZnCl₂.[2] Consider using CdI₂ for higher 2,4-FDCA selectivity. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | While the disproportionation can be rapid, ensure a reaction time of at least 20 minutes at 260°C for the conversion to initiate. Monitor the reaction progress over time if possible. | |
| Low Selectivity for 2,4-FDCA (High 2,5-FDCA content) | Suboptimal Catalyst Choice: Zinc-based catalysts (ZnCl₂, ZnI₂) tend to favor the formation of 2,5-FDCA over 2,4-FDCA.[1] | To increase the proportion of 2,4-FDCA, utilize a cadmium iodide (CdI₂) catalyst. |
| Reaction Temperature Too Low: The formation of 2,5-FDCA appears to have a lower activation energy.[1] | Increasing the reaction temperature from 235°C to 250°C or slightly higher (up to 260°C) with a CdI₂ catalyst can increase the selectivity towards 2,4-FDCA.[1] | |
| Dark-colored or Charred Reaction Mixture | Overheating: Exceeding the optimal temperature range can lead to decomposition and the formation of humins or other degradation byproducts. | Strictly control the reaction temperature, ensuring it does not exceed 280°C.[1] Use a calibrated heating apparatus and monitor the temperature closely. |
| Difficulty in Separating 2,4-FDCA from 2,5-FDCA | Similar Physical Properties: The isomers have similar properties, making direct separation challenging. 2,5-FDCA is generally less soluble in water and will precipitate out first upon acidification. | Exploit the higher aqueous solubility of 2,4-FDCA. After precipitating the bulk of 2,5-FDCA by acidifying the aqueous solution of the reaction mixture, the 2,4-FDCA will remain in the acidic water layer.[3] Evaporation of this layer will yield a mixture enriched in 2,4-FDCA. |
| Co-precipitation: Some 2,4-FDCA may co-precipitate with the 2,5-FDCA. | For higher purity, a multi-step purification process is necessary. Consider esterification of the crude mixture to their dimethyl esters, followed by separation using column chromatography.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,4-FDCA?
A1: The most commonly reported method for producing 2,4-FDCA is the Henkel reaction, which involves the thermal disproportionation of a 2-furoic acid salt, such as potassium 2-furoate.[1][4] This reaction is typically catalyzed by Lewis acidic metal salts like cadmium iodide (CdI₂) or zinc chloride (ZnCl₂) at high temperatures.[2] It is important to note that this process coproduces 2,5-FDCA, which is often the major product.[5]
Q2: Why is it challenging to achieve high selectivity for 2,4-FDCA?
A2: Achieving high selectivity for 2,4-FDCA is challenging because its formation pathway often competes with the thermodynamically favored 2,5-FDCA isomer. The choice of catalyst and reaction temperature are critical factors that can influence the isomer ratio.[2][6] For instance, zinc-based catalysts tend to yield lower selectivity for 2,4-FDCA compared to cadmium-based catalysts.[1]
Q3: Are there any alternative synthesis routes for 2,4-FDCA?
A3: The scientific literature primarily focuses on the Henkel reaction for 2,4-FDCA synthesis. An older method starting from malic acid has been described, but it involves a four-step process with an overall yield of less than 15%.[4] Currently, direct and highly selective synthesis routes for 2,4-FDCA are not well-established, making the disproportionation reaction the most viable, albeit non-selective, option.
Q4: What are the key parameters to control during the Henkel reaction for 2,4-FDCA synthesis?
A4: The key parameters to control are:
-
Temperature: Maintain a strict temperature range of 250-260°C.[1]
-
Catalyst: The choice of metal salt catalyst is crucial for selectivity. CdI₂ generally provides a higher proportion of 2,4-FDCA compared to ZnCl₂.[1][2]
-
Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
-
Stirring: Adequate stirring is necessary for homogenous heat distribution and catalyst contact in the solvent-free reaction mixture.[4]
Q5: How can I purify 2,4-FDCA from the reaction mixture containing 2,5-FDCA?
A5: A multi-step approach is typically required. First, after the reaction, the crude mixture is dissolved in water. Upon acidification (e.g., with HCl to pH 1-3), the less soluble 2,5-FDCA precipitates and can be filtered off.[4] The 2,4-FDCA, being more water-soluble, remains in the filtrate.[3] This filtrate can then be concentrated to obtain a solid enriched in 2,4-FDCA. For higher purity, this solid can be subjected to soxhlet extraction with acetone, followed by removal of any remaining 2-furoic acid with chloroform.[4] An alternative and highly effective method is to convert the mixture of diacids into their dimethyl esters, which can then be separated by column chromatography.[3]
Data Presentation
Table 1: Influence of Catalyst and Temperature on the Disproportionation of Potassium 2-Furoate
| Catalyst | Temperature (°C) | Conversion (%) | 2,5-FDCA Yield (%) | 2,4-FDCA Yield (%) | Selectivity (2,4-FDCA/2,5-FDCA) |
| CdI₂ | 235 | 32 | ~20 | ~6 | 0.30 |
| CdI₂ | 250 | 75 | ~45 | ~15 | 0.33 |
| CdI₂ | 260 | 92 | ~55 | ~20 | 0.36 |
| ZnCl₂ | 260 | 61 | ~52 | ~9 | 0.17 |
| ZnI₂ | 260 | 55 | ~48 | ~7 | 0.15 |
Data compiled and interpreted from literature sources.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4-FDCA and 2,5-FDCA via Henkel Disproportionation
Materials:
-
Potassium 2-furoate
-
Cadmium iodide (CdI₂) or Zinc chloride (ZnCl₂)
-
Round-bottom flask
-
Mechanical overhead stirrer
-
Salt bath or other suitable high-temperature heating apparatus
-
Nitrogen source
-
Condenser and collection flask
Procedure:
-
In a dry round-bottom flask, thoroughly mix potassium 2-furoate and the chosen catalyst (e.g., CdI₂, 22 mol%).
-
Set up the reaction apparatus with a mechanical stirrer and an inert nitrogen atmosphere.
-
Heat the reaction mixture to 250-260°C using a pre-heated salt bath while stirring.
-
Continue the reaction for the desired time (e.g., 2-5.5 hours). Furan is a byproduct and can be collected in a cooled trap.[4]
-
After the reaction is complete, cool the flask to room temperature.
-
The resulting solid mixture contains the potassium salts of 2,4-FDCA and 2,5-FDCA.
Protocol 2: Purification and Separation of 2,4-FDCA and 2,5-FDCA
Materials:
-
Crude reaction mixture from Protocol 1
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
-
Thionyl chloride or sulfuric acid (for esterification)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
-
Soxhlet extractor
-
Acetone
-
Chloroform
Procedure for Separation via Esterification and Chromatography:
-
Reflux the crude reaction mixture in methanolic HCl (or methanol with a catalytic amount of a suitable acid) to convert the dicarboxylic acids to their corresponding dimethyl esters.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent.
-
Perform column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to separate the dimethyl 2,4-furandicarboxylate and dimethyl 2,5-furandicarboxylate.[3]
-
Collect the fractions and evaporate the solvent to obtain the purified esters.
-
If the free diacids are required, the purified esters can be hydrolyzed using standard procedures.
Procedure for Separation via Extraction:
-
Dissolve the crude reaction mixture in water and acidify with concentrated HCl to a pH of 1-3 to precipitate the less soluble 2,5-FDCA.[4]
-
Filter the mixture to collect the 2,5-FDCA precipitate.
-
Evaporate the aqueous filtrate to obtain a solid enriched in 2,4-FDCA.
-
Subject this solid to soxhlet extraction with acetone for several hours.[4]
-
The acetone-soluble portion contains 2,4-FDCA, 2,5-FDCA, and residual 2-furoic acid.
-
After evaporating the acetone, wash the resulting solid with chloroform to remove the 2-furoic acid, yielding a product with enriched 2,4-FDCA.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 2,4-FDCA.
Caption: Troubleshooting logic for low 2,4-FDCA yield and selectivity.
References
- 1. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 2. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Purification of 2,4-Furandicarboxylic Acid from Isomer Mixtures
Welcome to the Technical Support Center for the purification of 2,4-Furandicarboxylic Acid (2,4-FDCA). This resource is intended for researchers, scientists, and drug development professionals who are working with mixtures of furandicarboxylic acid isomers, particularly 2,4-FDCA, 2,5-Furandicarboxylic acid (2,5-FDCA), and 3,4-Furandicarboxylic acid (3,4-FDCA). Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your purification endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2,4-FDCA from isomer mixtures in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity of 2,4-FDCA after Fractional Crystallization | Incomplete separation of 2,5-FDCA due to similar crystallization kinetics or co-precipitation. | - Ensure the initial dissolution of the isomer mixture is complete before cooling. - Control the cooling rate; a slower cooling rate can promote the formation of purer crystals. - Perform a second crystallization step on the enriched 2,4-FDCA fraction. |
| The initial ratio of 2,4-FDCA to 2,5-FDCA in the mixture is very low. | - Consider a preliminary enrichment step, such as solvent extraction, before attempting crystallization. | |
| Low Yield of Purified 2,4-FDCA | Significant loss of 2,4-FDCA in the mother liquor during crystallization due to its higher solubility.[1] | - After precipitating the less soluble 2,5-FDCA, concentrate the mother liquor to recover more 2,4-FDCA. Be aware that this may decrease purity. - Optimize the crystallization solvent and temperature to maximize the solubility difference between the isomers. |
| Loss of product during transfer and filtration steps. | - Ensure all equipment is properly rinsed with the mother liquor to recover any adhered product. - Use appropriate filter paper and techniques to minimize loss. | |
| 2,5-FDCA Contamination in Final 2,4-FDCA Product | Inefficient separation due to the solvent system used. | - For solvent extraction, ensure a sufficient number of extraction cycles are performed. - In chromatography, optimize the mobile phase composition and gradient to improve resolution between the esterified isomers.[2] |
| Overloading the column during chromatographic separation. | - Reduce the amount of sample loaded onto the chromatography column. | |
| Presence of 2-Furoic Acid in the Purified Product | Incomplete removal of the starting material or side-products from the synthesis reaction. | - Wash the crude mixture with a solvent in which 2-furoic acid is soluble but the FDCA isomers are not, such as chloroform.[3] |
| Discoloration of the Final Product | Presence of humins or other degradation byproducts from the synthesis process.[4] | - Treat the crude material with activated carbon during the dissolution step of crystallization. - Ensure that the purification process, especially any heating steps, is carried out under an inert atmosphere to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in separating 2,4-FDCA from 2,5-FDCA?
A1: The primary challenge stems from their structural similarity, which results in comparable physical properties. However, a key exploitable difference is the significantly higher aqueous solubility of 2,4-FDCA compared to the scarcely soluble 2,5-isomer.[1] This difference forms the basis for separation by fractional crystallization.
Q2: I have a mixture containing all three isomers: 2,4-FDCA, 2,5-FDCA, and 3,4-FDCA. Which purification method is most suitable?
A2: For complex mixtures containing trace amounts of 3,4-FDCA, a multi-step approach is often necessary.[5] A possible workflow could be:
-
Fractional crystallization from water: This will precipitate the majority of the 2,5-FDCA, leaving the more soluble 2,4-FDCA and 3,4-FDCA in the mother liquor.[1]
-
Esterification and chromatography: The remaining mixture of 2,4- and 3,4-isomers can be converted to their dimethyl esters.[2] These esters will have different polarities, allowing for their separation by column chromatography.[2]
Q3: What level of purity can I expect for 2,4-FDCA after purification?
A3: The achievable purity depends on the chosen method and the composition of the starting mixture. Using solvent extraction with acetone, a purity of at least 85% has been reported.[3] For higher purity, conversion to dimethyl esters followed by column chromatography is recommended, which can yield purities of 99% or higher.[2]
Q4: Are there any specific safety precautions I should take when working with the solvents used for purification?
A4: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents like acetone, chloroform, and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for each solvent for specific handling and disposal instructions.
Q5: How can I confirm the purity and isomeric identity of my final 2,4-FDCA product?
A5: The most common and effective methods for analyzing the purity and confirming the identity of FDCA isomers are:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR can be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the furan ring protons.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can be used to separate and quantify the different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for analyzing the dimethyl ester derivatives of the FDCA isomers.[2]
Data Presentation
Comparison of Purification Methods for 2,4-FDCA
| Method | Principle | Purity | Yield | Scalability | Key Considerations |
| Fractional Crystallization | Differential solubility of isomers in a solvent (e.g., water).[1] | Moderate to High | Moderate | Good | Relies on significant solubility differences; may require multiple recrystallization steps. |
| Soxhlet Extraction | Continuous extraction with a solvent in which 2,4-FDCA is more soluble than 2,5-FDCA (e.g., acetone).[3] | Moderate (e.g., ~85%)[3] | Moderate | Moderate | Can be time-consuming; solvent choice is critical. |
| Esterification & Column Chromatography | Conversion to dimethyl esters followed by separation based on polarity.[2] | Very High (>99%)[2] | Good | Low to Moderate | Multi-step process; requires use of chromatography, which can be expensive and not easily scalable. |
Solubility of Furandicarboxylic Acid Isomers
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| 2,5-Furandicarboxylic acid | Water | 25 | ~0.13 | [6] |
| Water | 100 | ~2.5 | [6] | |
| Methanol | 25 | ~1.0 | [6] | |
| Acetic Acid | 25 | ~0.2 | [6] | |
| This compound | Water | Not Specified | Significantly higher than 2,5-FDCA | [1] |
| 3,4-Furandicarboxylic acid | Not Available | Not Available | Not Available |
Experimental Protocols
Protocol 1: Purification of 2,4-FDCA by Fractional Crystallization
This method leverages the higher aqueous solubility of 2,4-FDCA compared to 2,5-FDCA.[1]
-
Dissolution: In a suitable reaction vessel, add the crude mixture of FDCA isomers to deionized water. Heat the mixture with stirring to near boiling to dissolve the solids. The amount of water should be sufficient to fully dissolve the 2,4-FDCA but not an excessive amount that would also keep a large portion of the 2,5-FDCA in solution upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization of 2,5-FDCA: Slowly cool the solution to room temperature with gentle stirring. The less soluble 2,5-FDCA will precipitate out. For maximum precipitation of 2,5-FDCA, the solution can be further cooled in an ice bath.
-
Isolation of 2,5-FDCA: Collect the precipitated 2,5-FDCA by vacuum filtration and wash the filter cake with a small amount of cold deionized water.
-
Recovery of 2,4-FDCA: The filtrate is now enriched with the more soluble 2,4-FDCA. Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid, which is enriched in 2,4-FDCA, in a vacuum oven.
-
Analysis: Analyze the purity of the obtained 2,4-FDCA using NMR or HPLC. For higher purity, a second recrystallization step may be necessary.
Protocol 2: Purification of 2,4-FDCA by Soxhlet Extraction
This protocol utilizes the differential solubility of the isomers in acetone.[3]
-
Sample Preparation: Place the crude isomer mixture into a cellulose thimble.
-
Apparatus Setup: Set up a Soxhlet extraction apparatus with a round-bottom flask containing acetone and a condenser.
-
Extraction: Heat the acetone to reflux. The acetone vapor will rise, condense, and drip into the thimble, dissolving the more soluble components. When the Soxhlet chamber is full, the solvent will siphon back into the round-bottom flask. Continue this process for several hours (e.g., 8 hours).[3] The 2,4-FDCA will be preferentially extracted into the acetone in the round-bottom flask, while the less soluble 2,5-FDCA will remain in the thimble.
-
Recovery of 2,4-FDCA: After the extraction is complete, allow the apparatus to cool. The acetone in the round-bottom flask now contains the dissolved 2,4-FDCA. Remove the acetone under reduced pressure using a rotary evaporator to obtain the solid 2,4-FDCA.
-
Drying and Analysis: Dry the product in a vacuum oven and analyze its purity.
Protocol 3: Purification of 2,4-FDCA via Esterification and Column Chromatography
This method provides high-purity 2,4-FDCA by converting the isomers to their dimethyl esters, which are more amenable to chromatographic separation.[2]
-
Esterification:
-
Suspend the crude FDCA isomer mixture in methanolic HCl (e.g., 1.2 M).
-
Reflux the mixture for several hours (e.g., 3 hours) at a suitable temperature (e.g., 75°C).[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
-
Work-up:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl ester mixture.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).
-
Dissolve the crude dimethyl ester mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The different dimethyl esters will elute at different rates due to their differing polarities.
-
Monitor the fractions by TLC to identify those containing the desired dimethyl 2,4-furandicarboxylate.
-
-
Isolation and Hydrolysis (Optional):
-
Combine the pure fractions containing dimethyl 2,4-furandicarboxylate and remove the solvent under reduced pressure.
-
If the free diacid is required, the purified ester can be hydrolyzed back to 2,4-FDCA using standard procedures (e.g., refluxing with aqueous acid or base, followed by acidification).
-
Visualizations
Caption: Decision tree for selecting a suitable purification method for 2,4-FDCA.
Caption: Workflow for the purification of 2,4-FDCA by fractional crystallization.
Caption: Workflow for high-purity 2,4-FDCA via esterification and chromatography.
References
- 1. scispace.com [scispace.com]
- 2. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of Asymmetric Furan Monomers
Welcome to the technical support center for the polymerization of asymmetric furan monomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of these valuable bio-based building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of asymmetric furan monomers?
A1: The primary challenges stem from the inherent reactivity and asymmetry of the furan ring. Key issues include controlling regioselectivity to achieve the desired polymer linkage (e.g., head-to-tail vs. head-to-head), preventing undesirable side reactions like ring-opening and cross-linking, managing the high sensitivity of the furan ring to acidic conditions which can lead to degradation or uncontrolled polymerization, and achieving high molecular weight polymers with low polydispersity.[1][2] The purity of the starting monomer is also a critical factor that can significantly impact the final polymer properties.[3]
Q2: Why is controlling regioselectivity so important in polyfurans?
A2: Due to the asymmetry of substituted furan monomers, different regioisomeric linkages can form during polymerization.[1] This regiochemistry significantly impacts the polymer's final properties, including its electronic, conformational, and thermal characteristics.[4][5] For applications in materials science and drug development, a high degree of regioregularity is often essential for consistent and predictable material performance.[1]
Q3: What are common side reactions during furan polymerization and how can they be minimized?
A3: Common side reactions include acid-catalyzed polymerization or degradation, ring-opening leading to carbonyl-containing moieties, and in certain systems like furan-maleimide resins, maleimide homopolymerization.[6][7][8] Minimizing these side reactions often involves careful control of reaction conditions. Strategies include using milder catalysts, controlling the reaction temperature, performing reactions under neutral or slightly basic conditions, and using radical inhibitors where appropriate.[7][9] The presence of water can also significantly influence side reactions, particularly ring-opening.[6]
Q4: How do substituents on the furan ring affect polymerization?
A4: Substituents have a profound effect on the reactivity and stability of the furan monomer.[9] Electron-donating groups (like alkyls) increase the ring's reactivity towards electrophiles, making it more susceptible to acid-catalyzed polymerization and ring-opening.[9][10] Conversely, electron-withdrawing groups (like esters or carboxylates) decrease the ring's electron density, which deactivates it towards electrophilic substitution but increases its stability against acid-induced degradation.[9][11] This increased stability can be advantageous for achieving controlled polymerization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Q: My polymerization of a 2-substituted furan is resulting in a low yield of polymer with a low molecular weight. What are the potential causes and solutions?
A: Low yield and low molecular weight are common challenges in polymer synthesis.[2] Several factors could be contributing to this issue.
Potential Causes & Solutions:
-
Monomer Impurity: Impurities in the monomer can act as chain terminators or inhibitors.[12]
-
Solution: Ensure high purity of the asymmetric furan monomer through appropriate purification techniques such as distillation or chromatography. Purity can be verified by NMR and GC-MS. Using high-purity monomers, such as dimethyl furan-2,5-dicarboxylate (DMFD), has been shown to facilitate the synthesis of high-molecular-weight polyesters.[3]
-
-
Catalyst Inactivity or Inappropriate Choice: The catalyst may be deactivated or not optimal for the specific monomer and polymerization conditions.
-
Solution: Use a fresh, active catalyst. The choice of catalyst is critical; for instance, in catalyst-transfer polycondensation, the catalyst must efficiently transfer between monomer units to ensure chain growth.[13] Experiment with different catalyst systems to find the optimal one for your monomer. For example, second-generation Hoveyda-Grubbs catalysts have been shown to be effective for the ADMET polymerization of certain furan-based monomers.[5]
-
-
Side Reactions: As mentioned in the FAQs, side reactions such as ring-opening can consume monomer and terminate growing polymer chains.[6]
-
Solution: Adjust reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, using a milder catalyst, or changing the solvent.[14]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete polymerization.
-
Solution: Systematically optimize the reaction parameters. For solid-state polymerization (SSP) of furan-based polyesters, increasing both the temperature and duration has been shown to increase the intrinsic viscosity and number-average molecular weight.[3]
-
Illustrative Data: Effect of Monomer Purity on Polymer Molecular Weight
The following table provides illustrative data on how monomer purity can affect the number-average molecular weight (Mn) and polydispersity index (PDI) of a poly(3-hexylfuran) synthesized via catalyst-transfer polycondensation.
| Monomer Purity (%) | Mn (kDa) | PDI |
| 95.0 | 4.5 | 1.8 |
| 98.0 | 8.2 | 1.5 |
| >99.5 | 15.6 | 1.2 |
This is illustrative data and actual results may vary.
Issue 2: Poor Regiocontrol and Polymer Branching
Q: The characterization of my polyfuran indicates a mixture of regioisomers and potential branching. How can I improve the regioselectivity?
A: Achieving high regioregularity is a significant challenge due to the asymmetric nature of the monomers.
Potential Causes & Solutions:
-
Polymerization Method: Some polymerization methods, like oxidative polymerization, are prone to producing polymers with irregular structures.
-
Solution: Employ polymerization techniques known for providing better control over chain growth and regioselectivity, such as catalyst-transfer polycondensation or other living polymerization methods.[1][13] These methods can produce regioregular polymers with controlled molecular weights and low dispersities.[13]
-
-
Catalyst System: The choice of catalyst and ligands plays a crucial role in directing the regiochemistry of monomer insertion.
-
Solution: Screen different catalyst systems. For example, in the synthesis of poly(3-alkylfurans), specific nickel or palladium catalysts with appropriate ligands can promote high head-to-tail coupling.
-
-
Monomer Design: The substituent on the furan ring can influence the regioselectivity of the polymerization.
-
Solution: If possible, modify the monomer structure. For instance, introducing a directing group could favor a specific linkage.
-
Experimental Protocol: Regioregular Synthesis of Poly(3-hexylfuran) via Catalyst-Transfer Polycondensation
This protocol is an example of a method to achieve high regioselectivity.
-
Monomer Synthesis: Synthesize 2-bromo-5-iodo-3-hexylfuran as the monomer. Ensure high purity through column chromatography.
-
Initiator Preparation: In a glovebox, prepare the initiator by reacting Ni(COD)₂ with a suitable phosphine ligand (e.g., P(o-tolyl)₃) in anhydrous THF.
-
Polymerization:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous THF.
-
Add the prepared catalyst solution to the monomer solution at room temperature.
-
Stir the reaction mixture for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by GPC.
-
-
Termination and Purification:
-
Quench the reaction by adding acidic methanol.
-
Precipitate the polymer in methanol, filter, and wash with methanol to remove residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum.
-
-
Characterization: Analyze the polymer's regiochemistry using ¹H NMR spectroscopy by examining the coupling patterns of the furan protons.
Issue 3: Uncontrolled Polymerization and Formation of Insoluble Material
Q: My reaction is producing a dark, viscous, or solid insoluble polymer. What is causing this and how can I prevent it?
A: This is a common issue in furan chemistry, often caused by the acid-catalyzed degradation and subsequent uncontrolled polymerization of the furan ring.[8]
Potential Causes & Solutions:
-
Acidic Conditions: Furan and its derivatives are highly sensitive to acids, which can catalyze polymerization.[8][9]
-
Solution: Perform the reaction under neutral or slightly basic conditions if possible. If acidic conditions are necessary, use milder acids (e.g., phosphoric acid instead of sulfuric acid) and maintain low temperatures to minimize polymerization.[9][15] Consider using a buffered system to maintain a less aggressive pH.[9]
-
-
High Temperature: Elevated temperatures can accelerate decomposition and side reactions.
-
Solution: Conduct the reaction at the lowest feasible temperature. For exothermic reactions, ensure efficient cooling and controlled addition of reagents to prevent temperature spikes.[15]
-
-
Solvent Choice: The solvent can influence the stability of intermediates and the overall reaction pathway.
Visual Guides
Below are diagrams illustrating key concepts and workflows relevant to the polymerization of asymmetric furan monomers.
Caption: A general workflow for troubleshooting common issues in furan polymerization.
Caption: Controlling regioselectivity in the polymerization of asymmetric furan monomers.
Caption: Common side reactions competing with the desired polymerization of furan monomers.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. nationalpolymer.com [nationalpolymer.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Preventing discoloration in 2,4-FDCA polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration during the polymerization of 2,4-furandicarboxylic acid (2,4-FDCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of discoloration in 2,4-FDCA polymerization?
A1: The primary cause of discoloration, typically yellowing, in the polymerization of 2,4-FDCA is thermo-oxidative degradation.[1][2] The furan ring is susceptible to degradation at the high temperatures often required for melt polycondensation, leading to the formation of colored byproducts. Side reactions, such as decarboxylation, can also contribute to color formation.[3]
Q2: Is 2,4-FDCA more prone to discoloration than 2,5-FDCA?
A2: The literature suggests that furan-based polyesters, in general, are susceptible to thermal degradation and discoloration during synthesis.[1][3] While direct comparative studies on the discoloration of 2,4-FDCA and 2,5-FDCA polymers are not extensively detailed, the fundamental instability of the furan ring at high temperatures is a shared characteristic. The unsymmetrical nature of the 2,4-isomer has been noted to disrupt crystallinity in the resulting polymer, which may influence its thermal properties but not necessarily its intrinsic thermal stability.[4]
Q3: Can the purity of the 2,4-FDCA monomer affect the final polymer color?
A3: Yes, the purity of the 2,4-FDCA monomer is crucial. Impurities present in the monomer can act as catalysts for degradation reactions or can themselves be colored compounds, leading to a discolored final polymer.[3] It is recommended to use highly purified 2,4-FDCA or its derivatives for polymerization.
Q4: What are the main strategies to prevent discoloration?
A4: Key strategies to minimize discoloration include:
-
Using the more thermally stable dimethyl 2,4-furandicarboxylate (2,4-DMFD) monomer instead of the diacid.[1][2]
-
Employing milder polymerization techniques such as solution polymerization or enzymatic polymerization to avoid high temperatures.[3][4]
-
Optimizing reaction conditions in melt polycondensation (e.g., lower temperatures, shorter reaction times).
-
Using appropriate catalysts and considering the addition of thermal stabilizers or antioxidants.[1]
-
Ensuring high purity of monomers and reactants.
Troubleshooting Guide: Discoloration Issues
This guide provides specific troubleshooting steps for common issues encountered during 2,4-FDCA polymerization.
| Issue | Potential Cause | Recommended Solution(s) |
| Polymer is yellow or brown after melt polycondensation. | Thermo-oxidative degradation of the furan ring at high temperatures. | 1. Switch to Dimethyl Ester: Use dimethyl 2,4-furandicarboxylate (2,4-DMFD) as the starting monomer. It has a lower boiling point and is more stable than 2,4-FDCA, reducing the likelihood of degradation.[1][2] 2. Lower Polymerization Temperature: If using 2,4-FDCA directly, aim for the lowest possible esterification and polycondensation temperatures that still achieve the desired molecular weight. 3. Reduce Reaction Time: Prolonged exposure to high temperatures increases degradation. Optimize catalyst concentration to shorten reaction times.[1] 4. Use a Nitrogen Blanket: Ensure the reaction is carried out under a continuous flow of inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent polymer color between batches. | Variable monomer purity. | 1. Purify the Monomer: Implement a purification step for your 2,4-FDCA or 2,4-DMFD monomer before polymerization. Techniques like recrystallization or soxhlet extraction can be effective.[5] 2. Source High-Purity Monomers: Procure monomers from a reliable supplier with a certificate of analysis indicating high purity. |
| Discoloration occurs even at moderate temperatures. | Inappropriate catalyst selection or presence of catalyst residues. | 1. Select a Suitable Catalyst: Catalysts like zinc acetate and aluminum acetylacetonate have been reported to yield polyesters with high transparency and low discoloration in furan-based polymerizations.[3][6] 2. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst to prevent side reactions that may cause discoloration. |
| Alternative polymerization methods are desired to avoid discoloration. | High-temperature melt polycondensation is not suitable for the target application. | 1. Solution Polymerization: This method allows for lower reaction temperatures, thereby minimizing thermal degradation.[7] 2. Enzymatic Polymerization: Using enzymes like Candida antarctica lipase B (CALB) allows for polymerization at significantly lower temperatures (e.g., around 90°C), which can prevent discoloration.[4][7] |
Quantitative Data on Polymerization Conditions and Properties
The following tables summarize key data for furan-based polyester synthesis. While much of the specific quantitative color data pertains to the more studied 2,5-FDCA, the principles of reaction conditions and resulting thermal properties are highly relevant for 2,4-FDCA.
Table 1: Reaction Conditions for Furan-Based Polyester Synthesis
| Polymer | Monomers | Catalyst(s) | Temperature (°C) | Time (h) | Reference |
| PEF | FDCA, Ethylene Glycol | Titanium/Tin compounds | Esterification: 160-240; Polycondensation: 180-280 | Esterification: 0.5-5; Polycondensation: 5-7 | [7] |
| 2,4-PBF | 2,4-DMF, 1,4-Butanediol | TIP | Transesterification: 180-200; Polycondensation: 200-220 | Transesterification: 2; Polycondensation: 2 | [8] |
| co-FPEs | Dimethyl furandicarboxylates, 3,4-BHMF, Aliphatic diols | Candida antarctica lipase B | 90 | 72 | [7] |
TIP: Titanium(IV) isopropoxide 2,4-DMF: Dimethyl 2,4-furandicarboxylate BHMF: Bis(hydroxymethyl)furan
Table 2: Thermal Properties of 2,4-FDCA vs. 2,5-FDCA Based Polyesters
| Polymer | Tg (°C) | Tm (°C) | Thermal Stability (Td, 5%) (°C) | Reference |
| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | ~73 | Amorphous | ~350 | [9] |
| Poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) | ~87 | ~212 | ~365 | [2] |
| Poly(propylene 2,4-furandicarboxylate) (2,4-PPF) | ~40 | ~70 | ~340 | [9] |
| Poly(propylene 2,5-furandicarboxylate) (2,5-PPF) | ~56 | ~174 | ~370 | [2] |
| Poly(butylene 2,4-furandicarboxylate) (2,4-PBF) | ~22 | ~75 | ~355 | [8] |
| Poly(butylene 2,5-furandicarboxylate) (2,5-PBF) | ~39 | ~169 | ~368 | [2] |
Experimental Protocols
Protocol 1: Melt Polycondensation of Poly(butylene 2,4-furanoate) (2,4-PBF)
This protocol is adapted from the synthesis of 2,4-PBF and is designed to produce a low-color polymer.
Materials:
-
Dimethyl 2,4-furandicarboxylate (2,4-DMF)
-
1,4-Butanediol (1,4-BDO) (200 mol% excess)
-
Titanium(IV) isopropoxide (TIP) (catalyst, 200 ppm)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
-
Hexafluoroisopropanol (HFIP)
Equipment:
-
250 mL three-necked glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Thermostated heating bath
-
Vacuum pump
Procedure:
Step 1: Transesterification
-
Add 2.8 g of dimethyl 2,4-furandicarboxylate (2,4-DMF), 2.9 g of 1,4-butanediol (1,4-BDO), and 200 ppm of TIP catalyst to the reactor.[8]
-
Purge the reactor with high-purity nitrogen for at least 15 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen flow throughout this step.
-
Heat the reactor to 180°C while stirring.
-
Slowly increase the temperature to 200°C over 2 hours.[8] During this time, methanol will distill off and be collected in the receiving flask.
Step 2: Polycondensation
-
After the theoretical amount of methanol has been collected, gradually reduce the pressure inside the reactor to below 1 mbar using a vacuum pump.
-
Increase the temperature to 220°C.
-
Continue the reaction under vacuum for approximately 2 hours, or until the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).[8]
-
To stop the reaction, remove the reactor from the heating bath and allow it to cool to room temperature under a nitrogen atmosphere.
Step 3: Purification (Optional, for higher purity)
-
Dissolve the synthesized polymer in a mixture of hexafluoroisopropanol and chloroform (5% v/v).[8]
-
Precipitate the polymer by slowly adding the solution to methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at a temperature below its glass transition temperature (Tg).
Visualizations
Polymerization Workflow
Caption: Workflow for the two-stage melt polycondensation of 2,4-FDCA polyesters.
Potential Degradation Pathway
Caption: Key pathways leading to discoloration in furan-based polyesters.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2,4-FDCA Synthesis via the Henkel Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-furandicarboxylic acid (2,4-FDCA) using the Henkel reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-FDCA via the Henkel reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my yield of total furandicarboxylic acids (FDCAs) low?
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts conversion. Temperatures that are too low will result in incomplete conversion of the starting material, potassium 2-furoate. Conversely, excessively high temperatures can lead to decarboxylation of the desired products. For instance, while a temperature of 235 °C may yield only moderate conversion (around 32%), increasing it to 260 °C can achieve high conversion (up to 92%). However, further increasing the temperature to 280 °C has been shown to be detrimental, causing significant product degradation.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst used is crucial for an efficient reaction. Studies have shown that a lower catalyst loading, for example, 10 mol%, can result in poor yields. Increasing the catalyst concentration to around 22 mol% has been found to provide sufficient yields.[1]
-
Ineffective Catalyst: Not all Lewis acidic catalysts are effective for this transformation. While catalysts like CdI₂, ZnCl₂, and FeCl₂ have shown activity, others such as FeCl₃, FeI₂, MgI₂, CoCl₂, MnCl₂, and ZrCl₄ have been reported to be ineffective under typical reaction conditions.[1]
-
Reaction Time: The duration of the reaction can influence the final yield. It is important to monitor the reaction progress over time to determine the optimal reaction time for maximizing the yield without promoting side reactions.
Q2: How can I improve the selectivity towards the desired 2,4-FDCA isomer over the 2,5-FDCA isomer?
Possible Causes & Solutions:
-
Catalyst Choice: The choice of metal catalyst has a pronounced effect on the selectivity of the reaction. For example, zinc-based catalysts like ZnCl₂ tend to show a lower selectivity for 2,4-FDCA compared to cadmium iodide (CdI₂).[1][2][3]
-
Reaction Temperature: The reaction temperature can be adjusted to tune the selectivity. It has been observed that with a CdI₂ catalyst, increasing the temperature from 235 °C to 250 °C and higher can increase the selectivity towards 2,4-FDCA. This suggests that the formation of the 2,5-isomer has a lower activation energy.[1][2]
Q3: I am observing significant byproduct formation, what can I do?
Possible Causes & Solutions:
-
High Reaction Temperature: As mentioned, temperatures above 260 °C can lead to decarboxylation, resulting in undesired byproducts.[1][2] Careful control of the reaction temperature is critical.
-
Impure Starting Material: The purity of the starting potassium 2-furoate is important. Impurities could potentially lead to side reactions. It is recommended to use a high-purity starting material, which can be synthesized by the catalytic oxidation of furfural.[1][2]
Q4: What is the best way to purify the 2,4-FDCA from the reaction mixture?
Possible Causes & Solutions:
-
Separation from 2,5-FDCA: The primary challenge in purification is the separation of 2,4-FDCA from its isomer, 2,5-FDCA. A common and effective method involves the following steps:
-
Esterification for Enhanced Separation: To improve the separation and purification, the crude mixture of diacids can be converted to their corresponding dimethyl esters by refluxing in methanolic HCl. The resulting dimethyl esters of 2,4-FDCA and 2,5-FDCA can then be more easily separated by techniques such as chromatography.[1]
-
Removal of Unreacted Starting Material: If the conversion is not complete, unreacted 2-furoic acid will be present in the crude product. This can be removed by stirring the crude mixture with chloroform, in which the furoic acid is soluble, followed by filtration.[4]
-
Soxhlet Extraction: Soxhlet extraction using acetone has been described as a method to separate the components of the crude reaction mixture.[4]
Frequently Asked Questions (FAQs)
Q1: What is the Henkel reaction and how is it applied to 2,4-FDCA synthesis?
The Henkel reaction, also known as the Raecke-Henkel process, is a thermal disproportionation of alkali metal salts of aromatic carboxylic acids.[1] In the context of 2,4-FDCA synthesis, potassium 2-furoate is heated in the presence of a Lewis acidic catalyst, such as CdI₂ or ZnCl₂.[3][5] This process leads to the formation of furan and a mixture of dipotassium salts of furandicarboxylic acids, primarily 2,5-FDCA and 2,4-FDCA.[1][3][5] Subsequent acidification yields the desired dicarboxylic acids.
Q2: What is the starting material for the Henkel reaction to produce 2,4-FDCA?
The starting material is typically potassium 2-furoate (K-2F). This can be efficiently synthesized from furfural, a bio-based chemical, through catalytic oxidation using catalysts like supported platinum or gold in the presence of potassium hydroxide (KOH).[1][2]
Q3: What types of catalysts are typically used for this reaction?
Lewis acidic metal salts are used as catalysts. Cadmium iodide (CdI₂) and zinc chloride (ZnCl₂) are the most commonly reported and effective catalysts for this reaction.[1][3][5] Other catalysts such as FeCl₂ have also been shown to be active.[6]
Q4: What are the typical reaction conditions?
The Henkel reaction for 2,4-FDCA synthesis is generally carried out under solvent-free conditions at elevated temperatures.[3] A typical reaction temperature is around 260 °C.[1][3] The reaction is often performed under an inert atmosphere, such as nitrogen.[2]
Q5: Is 2,4-FDCA the only dicarboxylic acid product?
No, the Henkel reaction of potassium 2-furoate is not highly selective and produces a mixture of FDCA isomers. The major product is typically 2,5-FDCA, with 2,4-FDCA being a significant byproduct.[1][3] The selectivity between these two isomers can be influenced by the choice of catalyst and the reaction temperature.[1][2][3][7]
Data Presentation
Table 1: Effect of Catalyst and Temperature on 2,4-FDCA Synthesis
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 2,4-FDCA (%) | Reference |
| CdI₂ | 235 | 32 | ~20 | [1] |
| CdI₂ | 250 | - | ~30 | [1] |
| CdI₂ | 260 | 92 | ~30 | [1] |
| ZnCl₂ | 260 | - | ~15 | [1] |
| Zn(OTf)₂ | 260 | - | ~15 | [1] |
| FeCl₂ | - | >90 | 32 | [6] |
Note: Selectivity data is estimated from graphical representations and descriptions in the cited literature. Conversion and selectivity can vary based on reaction time and other experimental parameters.
Experimental Protocols
General Procedure for the Synthesis of 2,4-FDCA via Henkel Reaction
This protocol is a synthesis of procedures described in the literature.[1][2][4][6]
-
Preparation of Starting Material:
-
Synthesize potassium 2-furoate by the catalytic oxidation of furfural.
-
-
Reaction Setup:
-
In a dry, inert atmosphere (e.g., under nitrogen), thoroughly grind together potassium 2-furoate and the chosen Lewis acid catalyst (e.g., CdI₂, ZnCl₂, or FeCl₂). A typical catalyst loading is around 22 mol%.
-
Transfer the finely powdered mixture to a suitable reaction vessel, such as a round-bottom flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 260 °C) with stirring or rotation (e.g., using a Kugelrohr apparatus).
-
Maintain the reaction at this temperature for a specified time (e.g., 5.5 hours). The co-product, furan, will vaporize and can be collected in a cooled trap.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solid crude product in water.
-
Filter the solution to remove any insoluble materials.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-3.
-
The 2,5-FDCA will precipitate out of the solution. Collect the precipitate by filtration.
-
The filtrate will contain the more soluble 2,4-FDCA.
-
To further purify the 2,4-FDCA, the filtrate can be subjected to extraction or other separation methods. Alternatively, the initial crude mixture can be esterified to the dimethyl esters, which can then be separated by chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,4-FDCA.
Caption: Troubleshooting decision tree for 2,4-FDCA synthesis via Henkel reaction.
Caption: Simplified reaction pathway for the synthesis of FDCA isomers.
References
- 1. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scispace.com [scispace.com]
- 6. US9284290B2 - Process for the production of the mixture 2,4 furandicarboxylic acid (FDCA) and 2,5 furandicarboxylic acid via disproportionation reaction - Google Patents [patents.google.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Polyesterification of 2,4-Furandicarboxylic Acid (2,4-FDCA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polyesterification of 2,4-furandicarboxylic acid (2,4-FDCA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters using 2,4-FDCA.
| Problem | Possible Causes | Suggested Solutions |
| Low Molecular Weight | Impure Monomers: Residual impurities from the synthesis of 2,4-FDCA or the diol can terminate polymer chains.[1][2] | - Ensure high purity of 2,4-FDCA and diols through appropriate purification techniques like recrystallization or distillation. - Verify monomer purity using techniques like NMR or melting point analysis. |
| Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of dicarboxylic acid to diol will limit the final molecular weight. | - Accurately weigh all monomers. - Ensure precise dispensing of liquid monomers. | |
| Inefficient Removal of Byproducts: In melt polycondensation, the removal of small molecules like water or methanol is crucial to drive the reaction to completion.[3] | - Ensure a high vacuum is applied during the polycondensation step. - Optimize the design of the reaction setup to facilitate efficient byproduct removal. | |
| Suboptimal Reaction Temperature or Time: Insufficient temperature or reaction time may not provide enough energy for the polymerization to proceed to high molecular weights. Conversely, excessively high temperatures can lead to degradation.[4] | - Optimize the temperature profile for the specific monomer system. A two-stage process with an initial lower temperature for esterification followed by a higher temperature for polycondensation is common.[3] - Increase the reaction time at the polycondensation stage. | |
| Catalyst Inactivity or Inappropriate Concentration: The catalyst may be deactivated, or the concentration may not be optimal for the reaction. | - Use a fresh, active catalyst. - Optimize the catalyst concentration. Typical concentrations are in the range of 0.1-0.2 mol% relative to the dicarboxylic acid.[3] | |
| Side Reactions: Decarboxylation of the furan ring or etherification of the diols can occur at high temperatures, leading to chain termination or branching.[4] | - Carefully control the reaction temperature to minimize degradation. - Consider using milder reaction conditions or alternative polymerization methods like solution polymerization, though this may also result in lower molecular weights.[4][5] | |
| Polymer Discoloration | Thermal Degradation: Prolonged exposure to high temperatures can cause the furan-containing polymer to degrade and discolor.[4] | - Minimize the time the polymer spends at high temperatures. - Use antioxidants or stabilizers. - Ensure a nitrogen or argon atmosphere to prevent oxidation. |
| Inconsistent Results | Variability in Monomer Quality: Batch-to-batch variations in monomer purity can lead to inconsistent polymer properties. | - Standardize monomer purification procedures. - Characterize each new batch of monomers before use. |
| Poor Control of Reaction Conditions: Fluctuations in temperature, pressure, or stirring rate can affect the polymerization kinetics and final molecular weight. | - Use precise temperature controllers and pressure gauges. - Ensure consistent and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction conditions for 2,4-FDCA polyesterification?
A1: A common method for synthesizing 2,4-FDCA-based polyesters is a two-step melt polycondensation.[3][6] The first stage, transesterification, is often carried out under a nitrogen atmosphere at temperatures ranging from 160°C to 180°C.[3] The second stage, polycondensation, requires a higher temperature, typically between 215°C and 245°C, under a high vacuum (e.g., 10-20 Pa) to facilitate the removal of byproducts and drive the reaction toward a high molecular weight.[3][6]
Q2: Which catalysts are effective for 2,4-FDCA polyesterification?
A2: Several catalysts have been successfully used for the polyesterification of furan-based dicarboxylic acids. Common choices include titanium(IV) isopropoxide (Ti(OiPr)4), zinc acetate, and antimony trioxide.[3][6] The choice of catalyst can influence the reaction rate and the final properties of the polyester.
Q3: How does the choice of diol affect the molecular weight of the resulting polyester?
A3: The reactivity and structure of the diol play a significant role in the final molecular weight. Linear aliphatic diols such as ethylene glycol, 1,3-propanediol, and 1,4-butanediol have been shown to produce high molecular weight polyesters with 2,4-FDCA.[7][8] However, less reactive secondary diols may result in lower molecular weight polymers.[8]
Q4: Can I use a mixture of 2,4-FDCA and 2,5-FDCA? How does this affect the molecular weight?
A4: Yes, copolyesters of 2,4-FDCA and 2,5-FDCA can be synthesized. The ratio of the two isomers can have a notable impact on the molecular weight. For instance, in the case of copolyesters with ethylene glycol, incorporating small amounts (5-15 mol%) of 2,4-FDCA into a 2,5-FDCA polyester has been shown to increase the molecular weight.[7] A 50:50 molar ratio of the two isomers has also resulted in a higher molecular weight compared to the homopolymers.[7] However, other ratios, such as 75:25, have been observed to cause a drop in molecular weight.[7]
Q5: What are the expected molecular weights for 2,4-FDCA polyesters?
A5: The achievable molecular weight can vary significantly depending on the specific monomers and reaction conditions. Weight-average molecular weights (Mw) in the range of 34,000 to 65,000 g/mol have been reported for polyesters of 2,4-FDCA with various linear diols.[8]
Q6: How can I further increase the molecular weight of my 2,4-FDCA polyester after melt polycondensation?
A6: Solid-state polymerization (SSP) is a technique used to increase the molecular weight of polyesters after the initial melt polycondensation.[9][10] This process involves heating the semi-crystalline polymer powder to a temperature below its melting point but above its glass transition temperature under a vacuum or an inert gas flow.[10]
Experimental Protocols
General Two-Step Melt Polycondensation Procedure
This protocol is a generalized procedure based on methodologies reported in the literature.[3][6]
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the dimethyl ester of 2,4-FDCA and the desired diol in the appropriate molar ratio.
-
Inert Atmosphere: Place the reaction setup under vacuum and then purge with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Transesterification (First Stage):
-
Heat the reaction mixture to a temperature between 160°C and 180°C under a continuous flow of nitrogen with constant stirring to form oligomers.
-
Once the mixture is completely melted, add the catalyst (e.g., 0.1-0.2 mol% of zinc acetate or titanium(IV) isopropoxide).
-
Continue stirring at this temperature for 2-4 hours, collecting the methanol byproduct in a receiving flask.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 215-245°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 20 Pa.
-
Continue the reaction under high vacuum and stirring for another 2-4 hours. The viscosity of the mixture will increase significantly.
-
Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction.
-
-
Polymer Recovery: Cool the reactor to room temperature and carefully recover the polyester.
Data Summary
Table 1: Molecular Weight and Thermal Properties of 2,4-FDCA Copolyesters with Ethylene Glycol (EG)
| 2,5-FDCA (mol%) | 2,4-FDCA (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 100 | 0 | 19,100 | - | - |
| 95 | 5 | - | - | - |
| 85 | 15 | 22,000 | - | - |
| 75 | 25 | 18,900 | 35,700 | 1.9 |
| 50 | 50 | 30,200 | 57,400 | 1.9 |
| 25 | 75 | 15,200 | 31,800 | 2.0 |
| 0 | 100 | 21,200 | - | - |
Data adapted from reference[7]. Note: Some data points were not available in the source.
Visualizations
References
- 1. Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 9. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disproportionation of Furoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the disproportionation of furoic acid, primarily through the Cannizzaro reaction of furfural.
Troubleshooting Guide
This guide addresses common issues encountered during the disproportionation of furfural to produce furoic acid and furfuryl alcohol.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Furoic Acid | The classic Cannizzaro reaction of furfural yields a theoretical maximum of 50% furoic acid and 50% furfuryl alcohol.[1] | Consider a "crossed" Cannizzaro reaction using a less valuable aldehyde, like formaldehyde, as a sacrificial reductant to maximize the yield of the desired alcohol or acid.[1] For furoic acid production, alternative oxidation methods might be more efficient. |
| Sub-optimal reaction temperature. | Lower temperatures generally favor the desired reaction and minimize side reactions. It has been observed that conducting the reaction at 0°C can lead to a higher yield of furfuryl alcohol compared to 7°C.[2] | |
| Inefficient mixing. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and facilitate the interaction between reactants. | |
| Formation of Dark, Insoluble Precipitate (Humins) | Furfural is prone to self-polymerization under basic conditions, leading to the formation of resinous byproducts known as humins.[3] | Use weaker bases, such as amines (e.g., tributylamine), instead of strong bases like NaOH or KOH to create a more stable reaction environment and limit side reactions.[4] |
| High reaction temperatures can accelerate humin formation.[5][6] | Maintain a lower reaction temperature. For instance, in one study, the addition of NaOH to furfural at 55°C led to rapid darkening of the solution and significant degradation of furfural.[4] | |
| Presence of water can influence humin formation. | The effect of water can be complex. In some systems, increased water concentration can lead to higher yields of soluble humins and lower yields of solid humins.[5] | |
| Unexpected Formation of Furan-2,5-dicarboxylic acid (FDCA) and Furan-2,4-dicarboxylic acid (2,4-FDCA) | At elevated temperatures (250-300°C) and in the presence of specific catalysts (e.g., CdI₂, ZnCl₂), the potassium salt of furoic acid can undergo a secondary disproportionation known as the Henkel reaction.[7][8] | To avoid this, maintain lower reaction temperatures typical for the Cannizzaro reaction. If FDCA is the desired product, the Henkel reaction conditions should be intentionally applied. |
| Reaction is Too Vigorous or Uncontrolled | The Cannizzaro reaction can be exothermic. | Ensure adequate cooling, for example, by using an ice bath, especially during the addition of the base.[2] The rate of addition of reactants should be carefully controlled. |
| Catalyst Deactivation | In catalytic systems, the formation of furoic acid can lead to catalyst poisoning.[9] | Strategies to mitigate this include optimizing reaction conditions to minimize the concentration of the deactivating species on the catalyst surface or exploring catalyst regeneration methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the disproportionation of furoic acid?
A1: The term "disproportionation of furoic acid" typically refers to the Cannizzaro reaction of furfural, where two molecules of furfural react in the presence of a strong base to produce one molecule of furoic acid (oxidation product) and one molecule of furfuryl alcohol (reduction product).[1]
Q2: What are the main side reactions to be aware of?
A2: The most common side reactions include:
-
Polymerization/Humin Formation: Furfural can polymerize in the presence of a base to form dark, insoluble resins.[3]
-
Henkel Reaction: At high temperatures, the salt of furoic acid can further disproportionate to furan and furan-dicarboxylic acids.[7][8]
-
Tishchenko Reaction: In the presence of certain catalysts, an alternative disproportionation pathway can occur where furfural forms furfuryl furoate, which is then hydrolyzed to furoic acid and furfuryl alcohol.[10]
Q3: How can I improve the selectivity of the reaction towards furoic acid?
A3: While the standard Cannizzaro reaction has a 50% theoretical yield for furoic acid, employing specific catalytic systems can enhance selectivity. For example, using a 1% AuPd/Mg(OH)₂ catalyst can selectively oxidize furfural to furoic acid.[3][11] Biocatalytic routes using microorganisms like Pseudomonas putida have also shown high selectivity for the oxidation of furfural to furoic acid.[12]
Q4: What is the role of the base in this reaction?
A4: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to initiate the nucleophilic attack on the carbonyl group of furfural, which is the first step of the Cannizzaro reaction mechanism.[3] The type and concentration of the base can significantly impact the reaction rate and the formation of side products.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Furfural is an irritant. The reaction can be exothermic and may become vigorous if not controlled. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and have a cooling system (like an ice bath) readily available to manage the reaction temperature.
Experimental Protocols
Protocol 1: Catalytic Oxidation of Furfural to Furoic Acid
This protocol is adapted from a study using a gold-palladium catalyst.[3]
Materials:
-
Furfural (≥99.0%)
-
Sodium hydroxide (NaOH, ≥97%)
-
1% AuPd/Mg(OH)₂ catalyst
-
Deionized water
-
Oxygen gas (3 bar)
Equipment:
-
50 mL reactor
-
Magnetic stirrer
-
Gas purging system
-
Sampling equipment
Procedure:
-
To the reactor, add the 1% AuPd/Mg(OH)₂ catalyst (substrate-to-metal ratio of 1000:1).
-
Add 5 mL of a 0.6 M NaOH solution and 5 mL of deionized water.
-
Stir the mixture at 1000 rpm for 5 minutes.
-
Add 0.240 mL of furfural and continue stirring to ensure a single liquid phase.
-
Purge the reactor three times with oxygen and then pressurize to 3 bar.
-
Maintain the reaction at the desired temperature (e.g., 303 K) and take samples at designated time intervals for analysis.
-
To quench the reaction in the samples, dilute them tenfold and filter.
Data Presentation
Table 1: Effect of Temperature on the Henkel Reaction of Potassium-2-Furoate [7]
| Entry | Temperature (°C) | Conversion (%) | Yield of 2,5-FDCA (%) | Yield of 2,4-FDCA (%) |
| 1 | 200 | <5 | <5 | <1 |
| 2 | 235 | 32 | 25 | 3 |
| 3 | 260 | 92 | 75 | 8 |
| 4 | 280 | >95 | <10 | <2 |
Table 2: Effect of Base on Furfural Stability [4]
| Base | Conditions | Observation | Furfural Degradation (%) | Furoic Acid Formation (%) |
| NaOH | Heated to 55°C for 10 min | Solution turned dark black | ~52 | ~27 (via Cannizzaro) |
| Amine | Heated | Stable | ~5 | - |
Visualizations
Caption: Main and side reaction pathways in the disproportionation of furfural.
Caption: Troubleshooting workflow for common issues in furoic acid synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 7. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2,4-Furandicarboxylic Acid (2,4-FDCA) in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during the polymerization of 2,4-Furandicarboxylic Acid (2,4-FDCA). This resource is intended to assist researchers in optimizing their experimental workflows and achieving successful polymer synthesis.
Troubleshooting Guide
This guide addresses specific problems related to the solubility of 2,4-FDCA and its impact on polymerization.
| Problem | Potential Cause | Suggested Solution |
| 2,4-FDCA fails to dissolve adequately in the chosen polymerization solvent. | Low intrinsic solubility: 2,4-FDCA, similar to its isomer 2,5-FDCA, exhibits limited solubility in many common organic solvents. | - Increase Temperature: Gently heating the solvent can significantly improve the solubility of 2,4-FDCA. - Utilize a more suitable solvent: Consider using highly polar aprotic solvents. While specific quantitative data for 2,4-FDCA is limited, solvents like DMSO and THF have shown excellent results for the closely related 2,5-FDCA.[1][2] - Employ solvent mixtures: Binary solvent systems, such as water/DMSO or water/THF, can exhibit a co-solvency effect, dramatically increasing the solubility of furan-based dicarboxylic acids compared to single solvents.[1][2] |
| Precipitation of 2,4-FDCA occurs during the polymerization reaction. | Change in solvent polarity: The polarity of the reaction medium may change as the polymerization progresses and oligomers are formed. Temperature fluctuations: A decrease in temperature can lead to the precipitation of the monomer. | - Maintain consistent temperature: Ensure the reaction temperature is kept stable and above the saturation point of 2,4-FDCA in the reaction mixture. - One-pot synthesis approach: For certain applications, consider a one-pot synthesis where the crude reaction mixture from a Henkel-type disproportionation reaction, containing a mixture of 2,5- and 2,4-isomers, is used directly for polymerization. This can sometimes circumvent the need for isolating and re-dissolving the pure isomer.[3] |
| The resulting polymer has a low molecular weight. | Incomplete dissolution of 2,4-FDCA: If the monomer is not fully dissolved, the stoichiometry of the reaction is affected, leading to shorter polymer chains. Side reactions: Prolonged heating at very high temperatures in an attempt to dissolve the monomer can lead to degradation. | - Ensure complete dissolution before initiating polymerization: Visually confirm that all 2,4-FDCA has dissolved before adding the catalyst or initiating the reaction. - Consider derivatization: Convert 2,4-FDCA to its dimethyl ester (2,4-DMFD). This derivative is generally more soluble in common organic solvents and has a lower melting point, making it more amenable to both solution and melt polymerization. - Optimize catalyst concentration: The type and amount of catalyst can influence the reaction rate and the final molecular weight. |
| The polymer obtained is amorphous and has a lower than expected glass transition temperature (Tg). | Inherent nature of 2,4-FDCA: Unlike polyesters based on the symmetric 2,5-FDCA which can be semi-crystalline, homopolymers derived from the asymmetric 2,4-FDCA are inherently amorphous.[4] | - This is an expected outcome: Researchers should be aware that 2,4-FDCA will produce amorphous materials. This can be an advantage for applications requiring optical clarity. - Copolymerization: To modify the thermal properties, consider copolymerization with 2,5-FDCA or other diacids/diols. The Tg of the resulting copolymer will be influenced by the composition and can be tuned. |
| Discoloration of the final polymer. | Thermal degradation of the monomer: High reaction temperatures, especially in the presence of impurities, can cause discoloration. | - Use the dimethyl ester derivative (2,4-DMFD): This allows for lower processing temperatures. - Solution Polymerization: This technique generally requires lower temperatures than melt polycondensation, reducing the risk of thermal degradation. - Purify the monomer: Ensure the 2,4-FDCA or its derivative is of high purity before polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving 2,4-FDCA for polymerization?
A1: While comprehensive quantitative solubility data for 2,4-FDCA is not as readily available as for its 2,5-isomer, general principles of "like dissolves like" apply. Highly polar aprotic solvents are expected to be most effective. Based on extensive studies with 2,5-FDCA, the following solvents and solvent systems are recommended for initial screening:
-
Dimethyl Sulfoxide (DMSO): Pure DMSO shows very high solubility for 2,5-FDCA.[2]
-
Tetrahydrofuran (THF): Another effective solvent for 2,5-FDCA.[2]
-
Aqueous Mixtures: Binary mixtures of water with DMSO or THF have demonstrated a significant co-solvency effect, leading to substantially higher solubility of 2,5-FDCA than in either of the pure solvents.[1][2] For instance, a 20/80 w/w mixture of H₂O/DMSO can dissolve up to 23.1 wt% of 2,5-FDCA at 293 K.[1]
Q2: How does the solubility of 2,4-FDCA compare to 2,5-FDCA?
A2: Direct quantitative comparisons of the solubility of the two isomers are scarce in the literature. However, due to their structural similarity, it is reasonable to expect that they exhibit comparable solubility behavior in various solvents. The primary difference lies in the geometry of the molecules, which can affect crystal packing and, consequently, the energy required for dissolution. It has been noted that the 2,4-isomer has a more 'linear' character compared to the 2,5-isomer, which might influence its interaction with solvents.
Q3: Is melt polymerization a viable option for 2,4-FDCA?
A3: Yes, melt polymerization is a viable and commonly used method for synthesizing polyesters from 2,4-FDCA. However, due to the high melting point of the diacid, it is highly recommended to use the dimethyl ester derivative, 2,4-dimethyl furan-2,4-dicarboxylate (2,4-DMFD), for melt polycondensation. This approach avoids the high temperatures that would be required to melt the diacid directly, thus minimizing thermal degradation and discoloration. The reactivity of 2,4-FDCA in melt polycondensation has been shown to be comparable to that of 2,5-FDCA, yielding high molecular weight polyesters.
Q4: Will using 2,4-FDCA instead of 2,5-FDCA affect the properties of my polyester?
A4: Yes, the choice of isomer has a significant impact on the final polymer properties. Key differences include:
-
Crystallinity: Homopolymers of 2,5-FDCA can be semi-crystalline, while those of 2,4-FDCA are amorphous.[4] This affects properties like mechanical strength, optical clarity, and barrier performance.
-
Glass Transition Temperature (Tg): Despite the difference in crystallinity, the glass transition temperatures of polyesters derived from 2,4-FDCA are often similar to their 2,5-FDCA counterparts.
-
Molecular Weight in Copolymers: Interestingly, the incorporation of 2,4-FDCA as a comonomer with 2,5-FDCA can lead to copolyesters with higher molecular weights than the homopolymers of either isomer.[5]
Q5: Can I use a mixture of 2,4-FDCA and 2,5-FDCA for polymerization?
A5: Absolutely. In fact, using a mixture of the two isomers is a practical approach, especially considering that some synthesis routes, like the Henkel reaction, produce a mixture of these isomers.[3] Copolymerizing the mixture can be advantageous as it disrupts chain regularity, leading to amorphous copolyesters with potentially tunable properties based on the isomer ratio.
Quantitative Data Summary
The following table summarizes the solubility of the closely related 2,5-Furandicarboxylic Acid in various pure solvents at 293 K, which can serve as a useful starting point for solvent selection for 2,4-FDCA.
Table 1: Solubility of 2,5-FDCA in Pure Solvents at 293 K [2]
| Solvent | Solubility (wt %) |
| Acetonitrile (ACN) | 0.02 |
| Water (H₂O) | 0.12 |
| Ethanol (EtOH) | > 0.12 |
| Methanol (MeOH) | > 0.12 |
| γ-Valerolactone (GVL) | > 0.12 |
| γ-Butyrolactone (GBL) | > 0.12 |
| Tetrahydrofuran (THF) | > 0.12 |
| Dimethyl Sulfoxide (DMSO) | 30.7 |
Table 2: Maximum Solubility of 2,5-FDCA in Binary Aqueous Mixtures at 293 K [1][2]
| Solvent System (w/w) | Maximum Solubility (wt %) |
| 20/80 H₂O/THF | 7.2 |
| 20/80 H₂O/DMSO | 23.1 |
Experimental Protocols
Protocol 1: General Procedure for Solution Polymerization of 2,4-FDCA
This protocol provides a general guideline for the solution polymerization of 2,4-FDCA with a diol. Optimization of solvent, temperature, and catalyst may be required for specific diols.
-
Monomer Dissolution: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the chosen solvent (e.g., a high-boiling point ether like diphenyl ether or a suitable polar aprotic solvent).
-
Add equimolar amounts of this compound and the desired diol.
-
Heat the mixture with stirring under a nitrogen atmosphere to a temperature sufficient to completely dissolve the monomers.
-
Esterification: Once the monomers are dissolved, add a suitable polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide).
-
Increase the temperature to the desired reaction temperature (typically in the range of 160-220°C) and maintain for a set period (e.g., 2-4 hours) to allow for the initial esterification and removal of water.
-
Polycondensation: Gradually reduce the pressure (to <1 mbar) while maintaining the temperature to facilitate the removal of the diol and drive the polymerization to completion.
-
Continue the reaction under high vacuum until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Isolation: Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform or a mixture containing hexafluoroisopropanol).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Protocol 2: Two-Step Melt Polycondensation of 2,4-Dimethyl Furan-2,4-dicarboxylate (2,4-DMFD) [6]
This protocol describes a solvent-free method for synthesizing poly(alkylene 2,4-furanoate)s.
-
Transesterification:
-
Charge a glass reactor with 2,4-DMFD, an excess of the desired diol (e.g., 300 mol% excess), and the catalyst (e.g., 200 ppm of titanium(IV) isopropoxide).
-
Heat the mixture to 190°C under a nitrogen flow for 120 minutes. Methanol is evolved during this stage.
-
-
Polycondensation:
-
Increase the temperature to 210°C.
-
Gradually reduce the pressure to below 0.05 mbar over a period of 120 minutes to remove the excess diol and drive the polymerization.
-
-
Purification:
-
Dissolve the resulting polymer in a mixture of hexafluoroisopropanol and chloroform (5% v/v).
-
Precipitate the polymer in methanol.
-
Filter and dry the purified polymer.
-
Visualizations
References
- 1. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.cnr.it [iris.cnr.it]
Technical Support Center: Overcoming Scale-Up Challenges in 2,4-Furandicarboxylic Acid (FDCA) Production
Welcome to the Technical Support Center for 2,4-Furandicarboxylic Acid (FDCA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up FDCA synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
While 2,5-FDCA is the more extensively studied isomer, the production of 2,4-FDCA presents unique challenges, often arising as a co-product. This guide addresses issues pertinent to both isomers, with a special focus on the difficulties of isolating and purifying 2,4-FDCA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may encounter.
I. Reaction & Synthesis
Question 1: My FDCA yield has significantly dropped after scaling up the reaction from lab to pilot scale. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to identifying and resolving the issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants and catalysts. This can result in increased formation of by-products.
-
Troubleshooting:
-
Optimize the stirring speed and impeller design to ensure homogenous mixing.
-
Implement a more controlled heating and cooling system to maintain a uniform temperature throughout the reactor.
-
Consider using a continuous flow reactor, which can offer better control over reaction parameters and improve mass and heat transfer.[1][2]
-
-
-
Catalyst Deactivation: Catalysts can be sensitive to impurities that may become more pronounced at a larger scale. Additionally, the catalyst-to-substrate ratio might not scale linearly.
-
Troubleshooting:
-
Analyze your feedstock for potential catalyst poisons. Crude 5-hydroxymethylfurfural (HMF), a common precursor, can contain impurities that poison active catalyst sites.[3]
-
Experiment with increasing the catalyst loading in small increments.
-
Evaluate the catalyst stability over multiple cycles to check for deactivation. A slight decrease in FDCA yield from 34.14% to 31.28% over five cycles has been observed for a NiOx catalyst.[3]
-
-
-
Oxygen Supply: In aerobic oxidation reactions, ensuring an adequate and uniform supply of oxygen is critical. In larger vessels, oxygen transfer from the gas to the liquid phase can become a limiting factor.
Question 2: I am observing the formation of significant amounts of the 2,5-FDCA isomer when targeting 2,4-FDCA. How can I improve the selectivity?
Answer: The co-production of FDCA isomers is a known challenge, particularly in processes like the Henkel reaction.[4][5][6][7] Selectivity is highly dependent on the catalyst and reaction conditions.
-
Catalyst Selection: The choice of catalyst has a pronounced effect on the isomer ratio.
-
Troubleshooting:
-
Screen different Lewis acidic catalysts. For instance, in the disproportionation of potassium 2-furoate, CdI₂ has been shown to favor the formation of 2,4-FDCA to a greater extent than ZnCl₂.[7]
-
-
-
Reaction Temperature: Temperature can influence the activation energies for the formation of different isomers.
-
Troubleshooting:
-
Systematically vary the reaction temperature. It has been observed that increasing the temperature from 235 °C to 250 °C can increase the selectivity towards 2,4-FDCA.[7]
-
-
II. Purification & Isolation
Question 3: I am struggling to separate 2,4-FDCA from 2,5-FDCA in my crude product mixture. What are effective purification strategies?
Answer: The separation of 2,4-FDCA and 2,5-FDCA is challenging due to their similar chemical properties. A common and effective method involves esterification followed by chromatography.
-
Esterification and Chromatographic Separation:
-
Methodology: Convert the mixture of di-acids into their corresponding dimethyl esters by refluxing in methanolic HCl. The resulting esters are more volatile and less polar, making them amenable to separation by column chromatography.[5][8]
-
Troubleshooting:
-
Ensure the esterification reaction goes to completion to avoid the presence of unreacted acids, which can complicate the chromatographic separation.
-
Optimize the solvent system for column chromatography to achieve good resolution between the dimethyl 2,4-FDCA and dimethyl 2,5-FDCA peaks. A common solvent system is a mixture of ethyl acetate and petroleum ether.[5]
-
-
Question 4: My purified FDCA is off-color (yellowish to brownish). How can I remove these colored impurities?
Answer: Colored impurities are often polymeric or degradation by-products formed during the synthesis.
-
Troubleshooting Strategies:
-
Activated Carbon Treatment: Before the final crystallization or precipitation step, treat the FDCA solution with activated carbon to adsorb colored impurities.
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical.[9][10]
-
Acid Precipitation: Dissolving the crude FDCA in a basic solution to form the salt and then re-precipitating the free acid by lowering the pH can effectively leave many impurities in the solution.[9]
-
III. By-product Formation
Question 5: I am observing significant by-product formation, such as 5-formyl-2-furancarboxylic acid (FFCA) and humins. How can I minimize these?
Answer: The formation of intermediates like FFCA and degradation products like humins is a major hurdle in achieving high-purity FDCA.
-
Minimizing FFCA: Incomplete oxidation is the primary reason for the presence of FFCA.
-
Troubleshooting:
-
Optimize the oxidant-to-substrate ratio. An insufficient amount of oxidant will result in incomplete conversion.
-
Increase the reaction time or temperature to drive the reaction to completion.
-
Ensure the catalyst is not deactivated, as this can halt the oxidation at the intermediate stage.
-
-
-
Minimizing Humins: Humins are dark, polymeric materials formed from the degradation of carbohydrates and furan compounds, especially under acidic conditions.
-
Troubleshooting:
-
Maintain careful control over the reaction temperature and time to avoid excessive degradation.
-
If starting from sugars, ensure the efficient conversion to HMF and its subsequent oxidation to minimize the residence time of reactive intermediates that can lead to humin formation.
-
-
Quantitative Data on FDCA Production and Purification
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Impact of Reaction Parameters on 2,5-FDCA Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
| Catalyst | Pt/γ-Al₂O₃ | 96% | Au/ZrO₂ | 75% | [1][2] |
| Pressure | 1 bar O₂ | 86.4% | 5.1 bar O₂ | Lower Yield | [1][2] |
| Temperature | 90 °C | 86.4% | 125 °C | 60% | [1][2] |
| HMF/NaOH Ratio | 1:8 | 86.4% | 1:12 | 81.5% | [1][2][11] |
Table 2: Effectiveness of Purification Methods for 2,5-FDCA
| Purification Method | Crude FDCA Purity | Purified FDCA Purity | FFCA Content (Crude) | FFCA Content (Purified) | Reference |
| Crystallization | 96.2 wt% | >99% | 2.12 wt% | <0.1% | [9][10] |
| Acid Precipitation | - | High | - | - | [9] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Purification of FDCA by Crystallization
This protocol is effective for removing a wide range of impurities, including FFCA and colored by-products.
Materials:
-
Crude FDCA
-
Solvent (e.g., water, DMSO, DMAC)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Mix the crude FDCA with the chosen solvent in a flask.
-
Heat the mixture to a temperature where the FDCA dissolves completely (e.g., 60-100°C), while stirring continuously.
-
Once dissolved, slowly cool the solution to room temperature. A controlled cooling rate (e.g., 1°C/minute) is recommended to promote the formation of pure crystals.
-
Filter the resulting suspension to collect the precipitated FDCA crystals.
-
Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Dry the purified FDCA in a vacuum oven.
Protocol 2: Purification of FDCA by Acid Precipitation
This method is particularly useful for separating FDCA from base-soluble impurities.
Materials:
-
Crude FDCA
-
Aqueous base (e.g., NaOH solution)
-
Aqueous acid (e.g., HCl solution)
-
pH meter or indicator strips
-
Stirring apparatus
-
Filtration apparatus
-
Deionized water
-
Vacuum oven
Procedure:
-
Dissolve the crude FDCA in the aqueous base to form the soluble dicarboxylate salt.
-
If insoluble impurities are present, filter the solution.
-
While stirring, slowly add the aqueous acid to the solution until the pH reaches 2-3. This will cause the less soluble FDCA to precipitate.[9]
-
Filter the suspension to collect the precipitated FDCA.
-
Wash the filter cake with deionized water to remove any remaining salts.
-
Dry the purified FDCA under a vacuum.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate key processes and relationships in FDCA production.
Caption: Key stages and challenges in the scale-up of FDCA production.
Caption: A systematic workflow for troubleshooting low FDCA yield during scale-up.
Caption: Pathway for the separation of 2,4-FDCA and 2,5-FDCA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural [mdpi.com]
- 4. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. data.epo.org [data.epo.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
2,4-FDCA vs 2,5-FDCA: a comparative study of their polyesters
A Comparative Study of Polyesters Derived from 2,4-FDCA and 2,5-FDCA
An in-depth analysis of the structural and performance differences between polyesters synthesized from 2,4-furandicarboxylic acid (2,4-FDCA) and its more common isomer, 2,5-furandicarboxylic acid (2,5-FDCA), reveals significant variations in their thermal, mechanical, and barrier properties. These differences, arising from the positional isomerism of the carboxylic acid groups on the furan ring, have important implications for the potential applications of these bio-based polymers. This guide provides a comparative overview based on experimental data, focusing primarily on poly(butylene furandicarboxylate) (PBF) for a direct comparison of mechanical and barrier properties, and extends to other diols for thermal property comparisons.
Molecular Weight and Thermal Properties
The molecular weight of the resulting polyesters is a critical factor influencing their physical properties. Studies have shown that high molecular weight polymers can be successfully synthesized from both 2,4-FDCA and 2,5-FDCA. Interestingly, in some cases, the use of 2,4-FDCA or mixtures of the two isomers has been reported to yield polyesters with even higher molecular weights compared to those synthesized from pure 2,5-FDCA under similar conditions.[1]
The thermal behavior of these polyesters is markedly different. Polyesters derived from the symmetrical 2,5-FDCA molecule, such as poly(ethylene-2,5-furandicarboxylate) (2,5-PEF), are typically semi-crystalline. In contrast, their 2,4-FDCA counterparts, like poly(ethylene-2,4-furandicarboxylate) (2,4-PEF), are generally amorphous.[1] This lack of crystallinity in 2,4-FDCA based polyesters is attributed to the less regular polymer chain structure imposed by the unsymmetrical monomer. Despite this, the glass transition temperatures (Tg) of the two isomeric polyesters are often quite similar.[1] For instance, one study found no significant influence on the Tg of poly(butylene furandicarboxylate) (PBF) when using 2,4-FDCA, 2,5-FDCA, or 3,4-FDCA.[2] However, a direct comparison of poly(butylene furandicarboxylate) isomers showed a lower Tg for the 2,4-PBF.[3][4]
Table 1: Comparison of Molecular Weight and Thermal Properties of 2,4-FDCA and 2,5-FDCA Based Polyesters
| Polyester | Isomer | Mn ( g/mol ) | Đ (PDI) | Tg (°C) | Tm (°C) | Crystallinity |
| Poly(butylene furandicarboxylate) (PBF) | 2,4-FDCA | 51,000 | 1.8 | 25 | 135 (after annealing) | Amorphous (as synthesized) |
| Poly(butylene furandicarboxylate) (PBF) | 2,5-FDCA | 41,000 | 1.7 | 35 | 170 | Semi-crystalline |
| Poly(ethylene furandicarboxylate) (PEF) | 2,4-FDCA | 21,200 | 2.0 | ~85 | - | Amorphous |
| Poly(ethylene furandicarboxylate) (PEF) | 2,5-FDCA | 19,100 | 1.8 | ~87 | ~210 | Semi-crystalline |
| Poly(propylene furandicarboxylate) (PPF) | 2,4-FDCA | 12,100 | 1.7 | ~50 | - | Amorphous |
| Poly(propylene furandicarboxylate) (PPF) | 2,5-FDCA | 16,500 | 2.1 | ~55 | ~175 | Semi-crystalline |
Data for PBF are from "Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties". Data for PEF and PPF are from "Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and this compound with Different Diols". Note that thermal properties can vary with molecular weight and processing conditions.
Mechanical Properties
The differences in crystallinity and chain symmetry between 2,4-FDCA and 2,5-FDCA based polyesters directly translate to their mechanical performance. A comparative study on amorphous films of 2,4-PBF and 2,5-PBF revealed that the 2,4-isomer exhibits higher flexibility and toughness.[3]
Table 2: Comparison of Mechanical Properties of Amorphous PBF Films
| Property | 2,4-PBF | 2,5-PBF |
| Tensile Modulus (MPa) | 900 ± 50 | 1100 ± 60 |
| Tensile Strength (MPa) | 40 ± 2 | 50 ± 3 |
| Elongation at Break (%) | 250 ± 20 | 150 ± 15 |
Data from "Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties".
Barrier Properties
One of the most remarkable differences between the two isomers lies in their gas barrier properties. The substitution pattern on the furan ring significantly impacts the packing of polymer chains and, consequently, the diffusion of gas molecules. In a direct comparison, amorphous 2,4-PBF films demonstrated exceptionally lower oxygen and carbon dioxide transmission rates compared to their 2,5-PBF counterparts.[3]
Table 3: Comparison of Gas Barrier Properties of Amorphous PBF Films
| Gas | Property | 2,4-PBF | 2,5-PBF |
| O₂ | Permeability (barrer) | 0.02 | 1.0 |
| CO₂ | Permeability (barrer) | 0.1 | 11 |
Data from "Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties". 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg).
Experimental Protocols
Synthesis of Polyesters (Melt Polycondensation)
A two-stage melt polycondensation method is commonly employed for the synthesis of both 2,4-FDCA and 2,5-FDCA based polyesters.
Stage 1: Transesterification The dimethyl ester of either 2,4-FDCA or 2,5-FDCA is reacted with a diol (e.g., 1,4-butanediol) in a molar ratio of approximately 1:1.5 to 1:2.2 in the presence of a catalyst, such as titanium(IV) isopropoxide (TBT). The reaction mixture is heated under a nitrogen atmosphere, typically starting at around 160-180°C, and the temperature is gradually increased to facilitate the removal of methanol as a byproduct.
Stage 2: Polycondensation Once the transesterification is complete, a high vacuum is applied, and the temperature is further increased (e.g., to 220-250°C). This stage promotes the removal of excess diol and drives the polymerization to achieve a high molecular weight polyester. The reaction is monitored by the increase in viscosity of the melt and is typically continued for several hours.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized polyesters.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyesters. A typical procedure involves heating the sample to melt, quenching to an amorphous state, and then reheating at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature, typically under a nitrogen or air atmosphere.
-
Tensile Testing: The mechanical properties of polyester films are measured using a universal testing machine according to standards such as ASTM D882. Dumbbell-shaped specimens are stretched at a constant crosshead speed until failure to determine tensile modulus, tensile strength, and elongation at break.
-
Gas Permeability Measurement: The oxygen and carbon dioxide permeability of the polyester films are determined using a gas permeation analyzer. The transmission rate of the gas through the film of a known thickness is measured under controlled conditions of temperature and humidity, often following standards like ASTM D3985 for oxygen and ASTM F2476 for carbon dioxide.
Visualizations
Caption: Comparative synthesis and properties of 2,4-FDCA and 2,5-FDCA polyesters.
Caption: Experimental workflow for polyester synthesis and characterization.
References
Comparing thermal properties of 2,4-PEF and 2,5-PEF
A Comparative Guide to the Thermal Properties of 2,4-PEF and 2,5-PEF
This guide provides a detailed comparison of the thermal properties of two isomers of poly(ethylene furanoate): 2,4-poly(ethylene furanoate) (2,4-PEF) and 2,5-poly(ethylene furanoate) (2,5-PEF). This information is crucial for researchers, scientists, and professionals in drug development and material science for selecting the appropriate polymer for specific applications.
Data Presentation
The thermal properties of 2,4-PEF and 2,5-PEF, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are summarized in the table below. These values are critical for understanding the thermal stability and processing window of these materials.
| Thermal Property | 2,4-Poly(ethylene furanoate) (2,4-PEF) | 2,5-Poly(ethylene furanoate) (2,5-PEF) |
| Glass Transition Temp (Tg) | Similar to 2,5-PEF | 82 - 87 °C[1][2] |
| Melting Temperature (Tm) | Amorphous (does not exhibit melting) | 210 - 215 °C[3] |
| Decomposition Temperature (Td) | Data not available | ~320 - 373 °C[4] |
Key Differences in Thermal Behavior
The primary distinction in the thermal behavior of the two isomers lies in their crystallinity. 2,5-PEF is a semi-crystalline polymer, exhibiting both a glass transition and a distinct melting point. In contrast, 2,4-PEF is an amorphous polymer and therefore does not have a melting temperature. While the glass transition temperature of 2,4-PEF is reported to be very similar to that of 2,5-PEF, the lack of a crystalline structure in 2,4-PEF can significantly influence its mechanical and barrier properties. Studies on analogous poly(alkylene 2,4-furanoate)s suggest that the 2,4-isomer may possess higher thermal stability compared to its 2,5-counterpart.
Experimental Protocols
The thermal properties presented in this guide are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Analysis Protocol:
-
The sample is heated from ambient temperature (e.g., 30 °C) to a temperature above its melting point (for 2,5-PEF) or expected degradation temperature (e.g., 250 °C) at a controlled heating rate, typically 10 °C/min or 20 °C/min.[5][6][7]
-
The sample is held at this temperature for a few minutes to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
A second heating scan is performed at the same heating rate. The Tg and Tm are determined from this second heating curve.
-
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a typical flow rate of 50 mL/min.[4][7]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.[6]
-
Analysis Protocol:
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C or 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[6]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or the temperature of the maximum rate of decomposition.
-
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.[6]
Visualization of Comparison
The logical relationship in comparing the thermal properties of 2,4-PEF and 2,5-PEF is illustrated in the diagram below.
Caption: Comparison of thermal properties of 2,4-PEF and 2,5-PEF.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase Diagram, Glassy Dynamics and Crystallization Kinetics of the Biobased Polyester Poly(ethylene 2,5-furanoate) (PEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Performance Comparison: Amorphous vs. Semi-crystalline Furan-based Polyesters
A Comprehensive Guide to Amorphous vs. Semi-crystalline Furan-based Polyesters for Researchers and Drug Development Professionals
Furan-based polyesters, derived from renewable resources, are emerging as promising alternatives to petroleum-based polymers in various fields, including biomedical applications and drug delivery. The performance of these materials is intrinsically linked to their molecular architecture, specifically their degree of crystallinity. This guide provides an objective comparison of amorphous and semi-crystalline furan-based polyesters, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and application development.
The arrangement of polymer chains dictates the material's properties. In amorphous furan-based polyesters, the polymer chains are randomly oriented and entangled, akin to a plate of spaghetti.[1] This disordered structure results in a broad softening range rather than a distinct melting point.[1] Conversely, semi-crystalline furan-based polyesters possess both ordered crystalline regions, where polymer chains are tightly packed, and amorphous regions.[1] This dual nature imparts a defined melting point and distinct mechanical and thermal characteristics.[1]
The decision to use an amorphous or semi-crystalline furan-based polyester hinges on the specific requirements of the application. Amorphous variants generally offer better impact resistance and are typically transparent, while their semi-crystalline counterparts provide enhanced strength, wear resistance, and chemical resistance.[1]
Thermal Properties
The thermal behavior of furan-based polyesters is a critical consideration for processing and end-use applications. The glass transition temperature (Tg) and melting temperature (Tm) are key parameters that define the material's operational temperature range.
| Property | Amorphous Furan-based Polyester (PEF) | Semi-crystalline Furan-based Polyester (PEF) |
| Glass Transition Temperature (Tg) | ~78-87 °C[2] | ~82-85 °C[2] |
| Melting Temperature (Tm) | Does not exhibit a sharp melting point | ~210-215 °C[2] |
Note: The properties of Poly(ethylene furanoate) (PEF), a prominent furan-based polyester, are presented here as a representative example.
Mechanical Properties
The mechanical integrity of a polymer is paramount for its structural performance. Tensile strength and Young's modulus are fundamental indicators of a material's ability to withstand mechanical stress.
| Property | Amorphous Furan-based Polyester (PEF) | Semi-crystalline Furan-based Polyester (PEF) |
| Tensile Strength | Generally lower than semi-crystalline counterparts | Higher than amorphous counterparts |
| Young's Modulus | Generally lower than semi-crystalline counterparts | Higher than amorphous counterparts[3] |
Barrier Properties
For applications in packaging and encapsulation, the ability of a polymer to prevent the permeation of gases and moisture is crucial. The crystalline regions in semi-crystalline polymers act as impermeable domains, generally leading to better barrier properties.[4]
| Property | Amorphous Furan-based Polyester (PEF) | Semi-crystalline Furan-based Polyester (PEF) |
| Oxygen Permeability | Higher permeability | Lower permeability[4] |
| Water Vapor Permeability | Higher permeability | Lower permeability[5] |
Experimental Protocols
Accurate characterization of amorphous and semi-crystalline furan-based polyesters is essential for quality control and research. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a powerful technique to determine the thermal transitions of a polymer, including Tg, Tm, and the degree of crystallinity.[6]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.[7]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[8]
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C for PEF) at a controlled rate (e.g., 10°C/min) to erase the thermal history.[6]
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Heat the sample again at the same controlled rate to a temperature above its melting point.
-
-
Data Analysis: The second heating scan is used for analysis. The glass transition (Tg) is observed as a step change in the baseline, the crystallization temperature (Tc) as an exothermic peak, and the melting temperature (Tm) as an endothermic peak.[9] The degree of crystallinity (Xc) can be calculated using the following equation:
Xc (%) = (ΔHm / ΔH°m) x 100
where ΔHm is the enthalpy of melting of the sample (obtained by integrating the area of the melting peak) and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer.[10]
X-ray Diffraction (XRD) for Crystallinity Determination
XRD is a non-destructive technique that provides direct information about the crystalline structure of a material.[10]
Methodology:
-
Sample Preparation: A thin film or a powdered sample of the furan-based polyester is prepared.
-
Instrument Setup: The sample is mounted in the XRD instrument. The X-ray source (commonly Cu Kα radiation) is directed at the sample.[11]
-
Data Collection: The detector scans a range of 2θ angles, recording the intensity of the diffracted X-rays.[11]
-
Data Analysis: The resulting diffractogram will show sharp peaks for a semi-crystalline material, corresponding to the ordered crystalline planes, superimposed on a broad halo from the amorphous regions. An amorphous sample will only exhibit the broad halo.[12] The degree of crystallinity can be estimated by separating the areas corresponding to the crystalline peaks and the amorphous halo.[13]
Tensile Testing for Mechanical Properties (ASTM D882)
Tensile testing provides crucial information about the strength, stiffness, and ductility of a polymer film.[14]
Methodology:
-
Specimen Preparation: Cut rectangular specimens from the polymer film with a uniform width and thickness. The dimensions should adhere to ASTM D882 standards (e.g., at least 50 mm longer than the grip separation, width between 5.0 mm and 25.4 mm).[15][16]
-
Instrument Setup: A universal testing machine equipped with grips suitable for thin films is used.[14] The initial grip separation and the rate of grip separation are set according to the standard.[15]
-
Testing Procedure:
-
Data Analysis: From the resulting stress-strain curve, key mechanical properties can be determined, including:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[17]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[17]
-
Elongation at Break: The percentage increase in length at the point of fracture.[18]
-
Visualizing the Concepts
To further elucidate the relationships between the structure and properties of these polymers, the following diagrams are provided.
Caption: Relationship between polymer structure and key material properties.
References
- 1. blog.impactplastics.co [blog.impactplastics.co]
- 2. victrex.com [victrex.com]
- 3. researchgate.net [researchgate.net]
- 4. Diminishment the gas permeability of polyethylene by “densification” of the amorphous regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. scribd.com [scribd.com]
- 8. covalentmetrology.com [covalentmetrology.com]
- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Measuring Crystallinity in Polymers Using DSC and XRD [eureka.patsnap.com]
- 11. azom.com [azom.com]
- 12. scribd.com [scribd.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 15. wewontech.com [wewontech.com]
- 16. store.astm.org [store.astm.org]
- 17. zwickroell.com [zwickroell.com]
- 18. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
The Influence of Monomer Symmetry on Polymer Properties: A Comparative Guide
The spatial arrangement of monomer units within a polymer chain, a concept known as tacticity, significantly dictates the material's macroscopic properties. This guide provides an objective comparison of how monomer symmetry—specifically in atactic, syndiotactic, and isotactic configurations—influences the physical, thermal, and mechanical characteristics of polymers. This information is crucial for researchers, scientists, and professionals in drug development for designing materials with tailored functionalities.
The Role of Tacticity in Polymer Architecture
Tacticity describes the stereochemistry of the repeating units in a polymer backbone.[1] For a vinyl polymer (-[CH₂-CH(R)]n-), the arrangement of the pendant group (R) relative to the polymer chain defines its tacticity:
-
Isotactic polymers feature all pendant groups on the same side of the polymer backbone, leading to a highly regular structure.[2]
-
Syndiotactic polymers have pendant groups alternating on opposite sides of the backbone, which also results in a regular, ordered structure.[2]
-
Atactic polymers possess a random, disordered arrangement of pendant groups along the polymer chain.[2]
This fundamental difference in structural regularity has profound implications for how polymer chains pack together, directly affecting their properties.[1]
Figure 1. Structural comparison of isotactic, syndiotactic, and atactic polymers.
Comparative Analysis of Polymer Properties
The regularity of the polymer chain directly influences its ability to crystallize. Isotactic and syndiotactic polymers, with their ordered structures, can pack closely together, leading to semi-crystalline or crystalline materials. In contrast, the randomness of atactic polymers prevents efficient packing, resulting in amorphous materials.[1][3] This difference in crystallinity is the primary driver for the variations in their properties.
Data Presentation: Polypropylene (PP) and Polystyrene (PS)
The following tables summarize the quantitative differences in properties for polypropylene and polystyrene based on their tacticity.
Table 1: Comparison of Polypropylene (PP) Properties
| Property | Atactic (aPP) | Syndiotactic (sPP) | Isotactic (iPP) |
| Crystallinity | Amorphous | ~30% (less crystalline) | 30-60% (highly crystalline) |
| Melting Point (Tm) | N/A | 130°C[4] | 160-166°C[4] |
| Glass Transition Temp (Tg) | -20°C | 0°C | -10°C |
| Density (g/cm³) | 0.85 | 0.88 | 0.91 |
| Young's Modulus (GPa) | ~0.003 | ~1.0 | 1.5 - 2.0 |
| Tensile Strength (MPa) | Low | 15 - 25 | 30 - 40 |
| Toughness | Low | Higher than iPP[3] | Lower than sPP[3] |
| Appearance | Transparent, tacky | Translucent | Opaque |
Table 2: Comparison of Polystyrene (PS) Properties
| Property | Atactic (aPS) | Syndiotactic (sPS) | Isotactic (iPS) |
| Crystallinity | Amorphous | Semicrystalline | Semicrystalline |
| Melting Point (Tm) | N/A | ~270°C[5] | ~240°C |
| Glass Transition Temp (Tg) | ~100°C[5] | ~100°C[5] | ~100°C |
| Density (g/cm³) | 1.04[5] | 1.04[5] | 1.04 |
| Tensile Strength (MPa) | 40 - 50 | 40 - 50 | Brittle, lower strength |
| Crystallization Rate | N/A | Very fast[6] | Very slow[6] |
| Chemical Resistance | Moderate | Excellent[5] | Good |
Logical Flow: From Monomer to Material Properties
The relationship between monomer symmetry and final polymer properties can be visualized as a hierarchical process. The initial catalyst choice during polymerization dictates the tacticity of the polymer chain. This, in turn, governs the degree of crystallinity, which ultimately determines the material's thermal and mechanical performance.
Figure 2. Relationship between synthesis, structure, and properties.
Experimental Protocols
Accurate characterization of polymer properties is essential. Below are detailed methodologies for key experiments.
Experimental Workflow
The overall process for evaluating the influence of monomer symmetry involves synthesis, structural characterization, and property analysis.
Figure 3. Workflow for polymer synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Determination
Objective: To determine the stereochemical arrangement (tacticity) of the polymer chain.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform, tetrachloroethane) in an NMR tube.[7] The concentration should be around 0.01% to ensure good resolution.[8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR or ¹³C NMR spectra at an appropriate temperature. For some polymers, elevated temperatures may be necessary to achieve sufficient solubility and resolution.
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shifts and splitting patterns of the protons on the polymer backbone and pendant groups. For example, in poly(methyl methacrylate) (PMMA), the methylene (-CH₂-) protons show different signals for isotactic (two peaks) and syndiotactic (one peak) arrangements.[9]
-
¹³C NMR: Analyze the chemical shifts of the backbone carbons, which are highly sensitive to the stereochemical environment (diads, triads, pentads).[7]
-
-
Quantification: Integrate the corresponding peaks to calculate the relative percentages of isotactic, syndiotactic, and atactic sequences.
X-Ray Diffraction (XRD) for Crystallinity Analysis
Objective: To determine the degree of crystallinity of the polymer.
Methodology:
-
Sample Preparation: Prepare a flat sample of the polymer, either as a pressed film, a powder, or a molded part. The surface should be smooth and representative of the bulk material.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 60°).[10]
-
Data Analysis:
-
The resulting diffraction pattern will show sharp, well-defined peaks for the crystalline regions and a broad halo for the amorphous regions.[11]
-
Deconvolute the diffraction pattern to separate the areas corresponding to the crystalline peaks (Ac) and the amorphous halo (Aa).
-
Calculate the degree of crystallinity (%C) using the formula: %C = [Ac / (Ac + Aa)] * 100
-
This provides a quantitative measure of the crystalline content in the polymer.[12]
-
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it hermetically.[13][14] An empty, sealed pan is used as a reference.
-
Instrumentation: Place both the sample and reference pans into the DSC instrument.
-
Heating/Cooling Cycle:
-
A standard procedure for polymers is a heat-cool-heat cycle to erase the material's prior thermal history.[15]
-
First Heat: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above its expected melting point.[13]
-
Cooling: Cool the sample at a controlled rate back to a low temperature.
-
Second Heat: Reheat the sample at the same controlled rate. The data from this second heating scan is typically used for analysis.[15]
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
Tg: A step-like change in the baseline indicates the glass transition temperature.
-
Tm: An endothermic peak represents the melting of the crystalline regions. The peak temperature is taken as the melting point for polymers.[15]
-
The area under the melting peak corresponds to the heat of fusion, which can be used to calculate the percent crystallinity if the heat of fusion for a 100% crystalline sample is known.
-
Tensile Testing for Mechanical Properties
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Methodology:
-
Standard: Follow the ASTM D638 standard for tensile properties of plastics.[16]
-
Specimen Preparation: Mold or machine the polymer into a standard dumbbell shape (Type I or II specimens are common).[17]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Instrumentation: Use a universal testing machine (UTM) equipped with grips to securely hold the specimen.[17]
-
Testing Procedure:
-
Mount the specimen in the grips of the UTM.
-
Apply a uniaxial tensile force at a constant rate of crosshead separation (e.g., 5 mm/min for rigid plastics).[17]
-
Record the applied force and the elongation of the specimen until it fractures.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
-
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Polypropylene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 13. infinitalab.com [infinitalab.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. s4science.at [s4science.at]
- 16. store.astm.org [store.astm.org]
- 17. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
Validation of analytical methods for 2,4-FDCA quantification
A Comparative Guide to the Validation of Analytical Methods for 2,4-Furandicarboxylic Acid (2,4-FDCA) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (2,4-FDCA), a significant isomer of the bio-based platform chemical 2,5-FDCA, is crucial for various applications, including polymer development and metabolic studies. The validation of analytical methods ensures the reliability and accuracy of quantitative data. This guide provides a comparative overview of common analytical methods for 2,4-FDCA quantification, their validation parameters, and detailed experimental protocols.
Due to a notable lack of specific published validation data for 2,4-FDCA, this guide utilizes data for the more extensively studied isomer, 2,5-FDCA, as a reasonable and scientifically sound proxy. The analytical behavior of these isomers is expected to be very similar.
Comparison of Analytical Methods for FDCA Quantification
The selection of an appropriate analytical method for 2,4-FDCA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique.[1] For higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires a derivatization step to increase the volatility of the analyte.[1] Capillary Electrophoresis (CE) is a powerful technique for separating isomers, and Quantitative Nuclear Magnetic Resonance (qNMR) offers high precision for purity assessment.[2]
Table 1: Comparison of Validation Parameters for FDCA Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Linearity Range | 0.5 - 100 µg/mL[1] | 1 - 1000 ng/mL[3] | Data not available for FDCA | Data not available for FDCA | Applicable for purity, not typically for concentration range |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995[3] | Expected to be >0.99 for similar organic acids[1] | Data not available for FDCA | Not applicable |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | < 1 ng/mL[3] | Data not available for FDCA | 0.8 µg/mL (for similar isomers)[4] | Not typically determined |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | 1 ng/mL[3] | Data not available for FDCA | 2.5 µg/mL (for similar isomers)[4] | Not typically determined |
| Accuracy (% Recovery) | 98 - 102%[5] | 85 - 115%[3] | 70 - 115% (for a range of substances)[6] | Data not available for FDCA | High accuracy reported[2] |
| Precision (%RSD) | ≤ 2%[5] | < 15%[3] | < 20% (for a range of substances)[6] | < 1.6% (intraday for migration times)[7] | High precision reported[2] |
| Specificity | Good, dependent on chromatographic resolution | Excellent, based on mass-to-charge ratio | Good, dependent on chromatographic resolution and derivatization | Excellent for isomer separation | Excellent, based on unique NMR signals |
| Throughput | Moderate | High | Moderate (derivatization adds time) | High | Low to Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate to High | Moderate | High |
Note: The data presented for HPLC-UV and LC-MS/MS are based on studies of 2,5-FDCA, as specific validated data for 2,4-FDCA is limited. These values are expected to be comparable for 2,4-FDCA.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the quantification of FDCA isomers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 2,4-FDCA in relatively clean sample matrices.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30-40 °C.
-
Detection : UV detection at the wavelength of maximum absorbance for 2,4-FDCA (typically around 265 nm).[1]
-
Sample Preparation : Samples are diluted in the initial mobile phase, filtered through a 0.22 µm or 0.45 µm filter, and injected into the HPLC system.[1]
-
Quantification : A calibration curve is generated by plotting the peak area of known concentrations of a 2,4-FDCA standard against their concentrations. The concentration of 2,4-FDCA in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices such as biological fluids.
-
Instrumentation : A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Ionization Mode : ESI in negative mode is typically used for carboxylic acids.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for FDCA is [M-H]⁻ at m/z 155.[6] Specific product ions for 2,4-FDCA would need to be determined by direct infusion of a standard.
-
Sample Preparation : For biological samples, a protein precipitation step is common, followed by centrifugation and filtration.[8] An internal standard (e.g., a stable isotope-labeled FDCA) should be added at the beginning of the sample preparation for accurate quantification.[3]
-
Quantification : The peak area ratio of the analyte to the internal standard is plotted against the concentration to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the non-volatile FDCA amenable to gas chromatography.
-
Derivatization : A crucial step to increase the volatility of 2,4-FDCA. Common methods include:
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature : Typically 250-280 °C.
-
Oven Temperature Program : A temperature gradient is used to separate the derivatized analyte from other components. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
MS Detection : Full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Sample Preparation : After derivatization, the sample is typically extracted into an organic solvent (e.g., hexane or dichloromethane) before injection.
-
Quantification : An internal standard is highly recommended. A calibration curve is constructed by plotting the peak area ratio of the derivatized 2,4-FDCA to the internal standard against the concentration.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for 2,4-FDCA quantification, based on the International Council for Harmonisation (ICH) guidelines.
Caption: A logical workflow for analytical method validation.
Experimental Workflow for Chromatographic Quantification
The following diagram outlines a general experimental workflow for the quantification of 2,4-FDCA using a chromatographic method like HPLC or LC-MS.
Caption: A general workflow for chromatographic quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis for the monitoring of carboxylic acid production by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Bio-Based 2,4-FDCA Polyesters and Petroleum-Based Plastics
In the pursuit of sustainable alternatives to conventional petroleum-based plastics, researchers are increasingly turning their attention to bio-derived polymers. Among these, polyesters synthesized from 2,4-furandicarboxylic acid (2,4-FDCA) are emerging as promising candidates. This guide provides an objective comparison of the performance of 2,4-FDCA polyesters against their well-established petroleum-based counterparts, polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel and sustainable polymer platforms.
Comparative Performance Data
The following tables summarize the key thermal, mechanical, and barrier properties of 2,4-FDCA polyesters in comparison to PET and PBT. These properties are critical in determining the potential applications of these materials.
Table 1: Thermal Properties
| Property | 2,4-FDCA Polyesters (e.g., 2,4-PEF) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) |
| Glass Transition Temperature (Tg) | ~73 °C[1] | ~80 °C[2] | 22-43 °C |
| Melting Temperature (Tm) | Amorphous (no melting point observed)[1] | ~250-260 °C | ~225 °C |
| Thermal Decomposition Temperature (Td) | >300 °C | ~350-400 °C | ~350-400 °C |
Table 2: Mechanical Properties
| Property | 2,4-FDCA Polyesters (e.g., 2,4-PEF) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) |
| Tensile Strength | Data not readily available for 2,4-PEF. 2,5-PEF exceeds PET.[3] | 48-72 MPa | 50-60 MPa |
| Young's Modulus | Data not readily available for 2,4-PEF. 2,5-PEF has a higher modulus than PET.[4] | 2.8-3.1 GPa | 2.3-3.0 GPa |
| Elongation at Break | Data not readily available for 2,4-PEF. 2,5-PEF is more brittle than PET.[4] | 30-300% | 50-300% |
Table 3: Barrier Properties
| Property | 2,4-FDCA Polyesters (e.g., 2,4-PEF) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) |
| Oxygen Permeability (OTR) | Data not readily available for 2,4-PEF. 2,5-PEF has ~10x better barrier than PET.[4][5] | ~2-5 cm³·mm/(m²·day·atm) | Higher than PET |
| Carbon Dioxide Permeability (COTR) | Data not readily available for 2,4-PEF. 2,5-PEF has ~15x better barrier than PET.[5] | ~10-20 cm³·mm/(m²·day·atm) | Higher than PET |
| Water Vapor Permeability (WVTR) | Data not readily available for 2,4-PEF. 2,5-PEF has ~2.5x better barrier than PET.[5] | ~1.5-2.5 g·mm/(m²·day) | Higher than PET |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. The following sections outline the standard protocols for the synthesis and characterization of these polyesters.
Polyester Synthesis
The synthesis of both 2,4-FDCA polyesters and petroleum-based polyesters like PET and PBT is typically achieved through a two-stage melt polycondensation process.[1][6][7]
Stage 1: Transesterification or Esterification
-
For 2,4-FDCA Polyesters, PET (from DMT), and PBT (from DMT): A transesterification reaction is carried out between the dimethyl ester of the diacid (dimethyl 2,4-furandicarboxylate, dimethyl terephthalate) and an excess of the diol (e.g., ethylene glycol, 1,4-butanediol).[1][6] A catalyst, such as a titanium or tin compound, is used.[6][8] The reaction is performed under a nitrogen atmosphere at elevated temperatures (typically 160-220°C), and the methanol byproduct is distilled off to drive the reaction forward.[1][9]
-
For PET and PBT (from TPA): A direct esterification reaction occurs between terephthalic acid (TPA) and the diol.[8] This reaction is also catalyzed and takes place at high temperatures with the removal of water.[10]
Stage 2: Polycondensation
Following the first stage, the temperature is further increased (235-280°C), and a high vacuum is applied (<1 mbar).[6] This facilitates the removal of the excess diol and drives the polymerization to achieve a high molecular weight polymer. The viscosity of the molten polymer increases significantly during this stage. The final polymer is then extruded and pelletized.[6]
Thermal Analysis
Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and decomposition temperature of the polymers.
-
Principle: The mass of a sample is measured over time as the temperature changes.[11]
-
Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12] The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition provides a measure of the material's thermal stability.[12]
Differential Scanning Calorimetry (DSC) DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11]
-
Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and a reference pan are placed in the DSC cell. They are then heated or cooled at a controlled rate (e.g., 10-20 °C/min).[12] Changes in heat flow are recorded. The glass transition is observed as a step change in the baseline, while melting appears as an endothermic peak.[12]
Mechanical Testing
Tensile Testing The tensile properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to standards like ASTM D882 for thin films.[13][14][15][16]
-
Sample Preparation: Polymer films are cut into a specific "dog-bone" shape or rectangular strips with defined dimensions.[13]
-
Procedure: The sample is clamped into the grips of the testing machine.[16] The sample is then pulled at a constant rate of extension until it fractures.[13][14] The force applied and the elongation of the sample are continuously recorded. From the resulting stress-strain curve, the key mechanical properties are calculated.[17]
Barrier Property Testing
The permeability of polymer films to gases like oxygen and carbon dioxide, and to water vapor, is a critical property for packaging applications.
-
Principle: Barrier testing measures the rate at which a gas or vapor permeates through a polymer film.[18][19]
-
Oxygen Transmission Rate (OTR) and Carbon Dioxide Transmission Rate (COTR): These are often measured using a coulometric sensor or an infrared sensor, respectively, according to standards like ASTM D3985 and ASTM F2476.[20][21] The film is sealed between two chambers. The test gas is introduced into one chamber, and a carrier gas (typically nitrogen) flows through the other chamber to a detector. The rate at which the test gas permeates through the film into the carrier gas is measured.
-
Water Vapor Transmission Rate (WVTR): This can be measured using gravimetric methods (e.g., ASTM E96) or instrumental methods with infrared or humidity sensors.[21] In the gravimetric method, a desiccant is placed in a cup sealed by the polymer film, and the weight gain of the cup over time in a controlled humidity environment is measured.[18]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the synthesis and comparative characterization of bio-based and petroleum-based polyesters.
Caption: Workflow for polyester synthesis and comparative characterization.
References
- 1. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. renewable-carbon.eu [renewable-carbon.eu]
- 6. benchchem.com [benchchem.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. CN109503819B - Method for synthesizing PBT polyester - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Polyester (PET) Synthesis [process-insights.com]
- 11. scribd.com [scribd.com]
- 12. fiveable.me [fiveable.me]
- 13. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 14. matestlabs.com [matestlabs.com]
- 15. trl.com [trl.com]
- 16. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 17. testresources.net [testresources.net]
- 18. How to Test the Barrier Properties of Polymers in Packaging Films [eureka.patsnap.com]
- 19. ewi.org [ewi.org]
- 20. measurlabs.com [measurlabs.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Diols in the Synthesis of 2,4-Furandicarboxylate (2,4-FDCA) Polyesters
A detailed examination of how the choice of diol impacts the material properties of bio-based polyesters derived from 2,4-furandicarboxylic acid, offering insights for researchers and material scientists.
The quest for sustainable alternatives to petroleum-based plastics has propelled the investigation of bio-derived monomers, with 2,5-furandicarboxylic acid (2,5-FDCA) emerging as a prominent candidate to replace terephthalic acid. However, its structural isomer, this compound (2,4-FDCA), presents an intriguing avenue for developing novel polyesters with distinct properties. The asymmetric nature of the 2,4-FDCA monomer can disrupt chain packing and crystallinity, leading to materials with potentially different thermal and mechanical behaviors. This guide provides a comparative analysis of various diols in the polymerization of 2,4-FDCA, supported by experimental data, to aid researchers in the selection of appropriate diols for targeted applications.
Performance Comparison of Diols in 2,4-FDCA Polymerization
The properties of poly(alkylene 2,4-furandicarboxylate)s (2,4-PAFs) are significantly influenced by the structure of the diol used in their synthesis. The following table summarizes key quantitative data for polyesters synthesized from 2,4-FDCA and a selection of linear aliphatic diols.
| Diol | Polymer | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Thermal Stability (TGA, Td5%) |
| Ethylene Glycol (EG) | Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | ~34,000 - 40,000[1][2] | ~2.0[1][2] | 73 - 87[1][2][3] | Amorphous[1][2] | ~350 °C[2] |
| 1,3-Propanediol (PDO) | Poly(propylene 2,4-furandicarboxylate) (2,4-PPF) | ~35,000 - 45,000[1][2] | ~2.0[1][2] | 45 - 55.5[1][3] | ~119 °C[1] | ~360 °C[4] |
| 1,4-Butanediol (BDO) | Poly(butylene 2,4-furandicarboxylate) (2,4-PBF) | ~40,000 - 65,000[1][2][5] | ~2.0[1][2] | 25 - 39[5][6] | ~80 °C[1][5] | ~370 °C[5] |
| 1,5-Pentanediol | Poly(pentamethylene 2,4-furanoate) (2,4-PPeF) | High Molecular Weight[7] | - | - | - | - |
| 1,6-Hexanediol | Poly(hexamethylene 2,4-furanoate) (2,4-PHF) | High Molecular Weight[7] | - | - | - | - |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Please refer to the cited literature for specific details.
Generally, an increase in the length of the aliphatic diol chain leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[8][9] This is attributed to the increased flexibility of the polymer chains. Conversely, the incorporation of rigid diols, such as isosorbide or 1,4-cyclohexanedimethanol (CHDM), has been shown in studies on 2,5-FDCA polyesters to increase the Tg due to restricted chain mobility.[8][9][10] While specific data for these rigid diols with 2,4-FDCA is less common, similar trends can be anticipated.
Experimental Protocols
The synthesis of 2,4-FDCA based polyesters typically follows a two-stage melt polycondensation procedure. The following is a generalized experimental protocol based on common methodologies reported in the literature.[1][2]
Materials
-
Dimethyl 2,4-furandicarboxylate (DMFDCA)
-
Selected diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)
-
Stabilizer (e.g., triphenyl phosphate)
Stage 1: Transesterification
-
Dimethyl 2,4-furandicarboxylate and the diol (typically in a molar ratio of 1:2.2) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The catalyst and stabilizer are added to the reaction mixture.
-
The reactor is heated under a nitrogen atmosphere to a temperature range of 160-200 °C.
-
The reaction is allowed to proceed for 2-4 hours while methanol is distilled off.
Stage 2: Polycondensation
-
The temperature is gradually increased to 220-250 °C.
-
A vacuum is slowly applied to the system (typically below 1 mbar) to facilitate the removal of the excess diol and promote the increase of the polymer's molecular weight.
-
The reaction is continued for 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then cooled and collected for characterization.
Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyesters.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break.
Visualization of the Polymerization and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2,4-FDCA based polyesters.
Caption: General workflow for the synthesis and characterization of 2,4-FDCA polyesters.
Conclusion
The choice of diol in the polymerization of 2,4-FDCA is a critical factor that dictates the final properties of the resulting bio-based polyesters. Shorter-chain linear diols like ethylene glycol yield amorphous polymers with higher glass transition temperatures, while longer-chain diols such as 1,4-butanediol lead to semi-crystalline polymers with increased flexibility and lower thermal transition temperatures. This comparative analysis provides a foundational understanding for researchers to rationally select diols to tailor the performance of 2,4-FDCA polyesters for specific applications, ranging from rigid packaging to flexible films. Further research into a broader range of diols, including branched and cyclic structures, will continue to expand the property landscape of these promising sustainable materials.
References
- 1. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Poly(alkylene 2,4-furanoate)s: The potential of structural isomerism for outstanding sustainable food packaging and unexpected evidence of self-healing microstructure [cris.unibo.it]
- 8. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-FDCA Based Copolyesters: Structure, Properties, and Performance
The quest for sustainable and high-performance polymers has led to significant research into bio-based alternatives to petroleum-derived plastics. Among these, furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (2,5-FDCA), have emerged as promising candidates to replace materials like polyethylene terephthalate (PET). However, the lesser-known isomer, 2,4-furandicarboxylic acid (2,4-FDCA), offers a unique avenue to tailor polymer properties, leading to a new class of copolyesters with distinct characteristics. This guide provides a comprehensive comparison of 2,4-FDCA based copolyesters with their 2,5-FDCA counterparts and conventional polyesters, supported by experimental data and detailed methodologies.
Structure-Property Landscape: The Impact of Isomeric Variation
The fundamental difference between 2,4-FDCA and 2,5-FDCA lies in the asymmetrical positioning of the carboxylic acid groups on the furan ring in the former. This asymmetry disrupts the polymer chain regularity, hindering crystallization and resulting in amorphous or semi-crystalline materials with unique thermal and mechanical properties.[1][2] In contrast, the symmetrical nature of 2,5-FDCA generally leads to semi-crystalline polymers with higher melting points.[1]
The incorporation of 2,4-FDCA as a comonomer in furan-based polyesters allows for the precise tuning of properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3] Even small amounts of 2,4-FDCA can significantly disrupt the crystallization of 2,5-FDCA based polyesters, leading to more amorphous materials.[1] This can be advantageous for applications requiring optical clarity and flexibility.
Comparative Performance Data
The following tables summarize the key thermal, mechanical, and barrier properties of various 2,4-FDCA based copolyesters compared to 2,5-FDCA homopolymers and other relevant polyesters.
Thermal Properties
| Polymer | Composition | Tg (°C) | Tm (°C) | Thermal Stability (Td, 5% weight loss) (°C) | Reference |
| 2,4-FDCA Based | |||||
| 2,4-PEF | 100% 2,4-FDCA + EG | ~85 | Amorphous | ~350 | [1] |
| PEF-co-2,4-PEF | 95% 2,5-FDCA, 5% 2,4-FDCA + EG | >87 | Lowered | Similar to 2,5-PEF | [1] |
| PEF-co-2,4-PEF | 85% 2,5-FDCA, 15% 2,4-FDCA + EG | >87 | Lowered | Similar to 2,5-PEF | [1] |
| 2,4-PBF | 100% 2,4-FDCA + BDO | ~30 | Amorphous | > 2,5-PBF | [4] |
| 2,5-FDCA Based | |||||
| 2,5-PEF | 100% 2,5-FDCA + EG | 87 | 211.9 | ~360 | [5] |
| 2,5-PPF | 100% 2,5-FDCA + PDO | 55.5 | 173.6 | ~360 | [5] |
| 2,5-PBF | 100% 2,5-FDCA + BDO | 39.0 | 168.8 | ~360 | [5] |
| Conventional Polyesters | |||||
| PET | Terephthalic Acid + EG | ~75 | ~260 | ~400 | [1] |
| PBT | Terephthalic Acid + BDO | ~45 | ~225 | ~380 |
EG: Ethylene Glycol, PDO: 1,3-Propanediol, BDO: 1,4-Butanediol
Mechanical and Barrier Properties
| Polymer | Composition | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Oxygen Permeability (cc·mm/m²·day·atm) | Reference |
| 2,4-FDCA Based | ||||||
| 2,4-PBF | 100% 2,4-FDCA + BDO | More flexible than 2,5-PBF | Tougher than 2,5-PBF | Higher than 2,5-PBF | Better than 2,5-PBF | [4] |
| 2,5-FDCA Based | ||||||
| 2,5-PEF | 100% 2,5-FDCA + EG | 2100 - 2450 | 35 - 66.7 | ~5 | Superior to PET | [1] |
| 2,5-PPF | 100% 2,5-FDCA + PDO | 1500 | 68 | - | - | [1] |
| 2,5-PBF | 100% 2,5-FDCA + BDO | ~1000 | ~50 | - | - | [1] |
| Conventional Polyesters | ||||||
| PET | Terephthalic Acid + EG | 2000 - 3100 | 45 - 60 | 50 - 300 | 2 - 5 | [1] |
| PBT | Terephthalic Acid + BDO | 2300 - 3000 | 50 - 60 | 50 - 300 | ~150 |
Experimental Protocols and Methodologies
The data presented above is derived from standard polymer characterization techniques. Detailed experimental protocols are crucial for the accurate interpretation and reproduction of these results.
Synthesis of 2,4-FDCA Based Copolyesters
A typical synthesis involves a two-stage melt polycondensation process.[1][5]
-
Esterification: Dimethyl 2,4-furandicarboxylate (DM-2,4-FDCA) and a diol (e.g., ethylene glycol) are reacted in the presence of a catalyst (e.g., titanium(IV) isopropoxide) at elevated temperatures (160-200 °C) under a nitrogen atmosphere. Methanol is distilled off as a byproduct.
-
Polycondensation: The temperature is gradually increased (220-250 °C) and a high vacuum is applied to remove the excess diol and facilitate the molecular weight build-up. The reaction is monitored by the viscosity of the melt and is stopped when the desired molecular weight is achieved.
Caption: Experimental workflow for the synthesis and characterization of 2,4-FDCA based copolyesters.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating a small sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6][7] The sample is often subjected to a heat-cool-heat cycle to erase its thermal history.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer. A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen or air), and the weight loss as a function of temperature is recorded.[6][7] The temperature at which 5% weight loss occurs (Td, 5%) is a common metric for thermal stability.
Mechanical Testing
-
Tensile Testing: Performed on dog-bone shaped specimens according to ASTM D638 or ISO 527 standards. The test measures the tensile modulus, tensile strength, and elongation at break of the material. The specimens are pulled at a constant crosshead speed until they fracture.
Barrier Property Measurement
-
Gas Permeability: The oxygen transmission rate (OTR) is typically measured according to ASTM D3985 or a similar standard.[4] A film of the polymer is sealed between two chambers, one containing oxygen and the other a carrier gas (e.g., nitrogen). The amount of oxygen that permeates through the film over time is measured by a sensor.
Structure-Property Relationships Visualized
The interplay between the molecular structure of 2,4-FDCA copolyesters and their macroscopic properties is a key area of investigation. The following diagram illustrates these fundamental relationships.
Caption: Key structure-property relationships in 2,4-FDCA based copolyesters.
Conclusion and Future Outlook
Copolyesters based on 2,4-FDCA represent a versatile platform for the development of novel bio-based polymers. The ability to tune their properties by adjusting the comonomer ratio and the diol structure opens up a wide range of potential applications, from flexible packaging films to amorphous engineering plastics. While their thermal stability may be slightly lower than their 2,5-FDCA counterparts, their enhanced flexibility, toughness, and potentially superior barrier properties in an amorphous state make them highly attractive.[4]
Further research is needed to fully explore the potential of 2,4-FDCA based copolyesters. This includes a more extensive investigation of their mechanical and barrier properties across a wider range of compositions, as well as an assessment of their biodegradability and long-term performance. As the production of 2,4-FDCA becomes more scalable and cost-effective, these copolyesters are poised to play a significant role in the transition to a more sustainable polymer industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 3. researchgate.net [researchgate.net]
- 4. Coulometric Oxygen Sensors for permeability measurement [versaperm.com]
- 5. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties | MDPI [mdpi.com]
- 6. tainstruments.com [tainstruments.com]
- 7. akademiabaru.com [akademiabaru.com]
Assessing the Biodegradability of 2,4-FDCA Polymers: A Comparative Guide
A comprehensive review of the biodegradability of furan-based polymers, with a primary focus on derivatives of 2,5-furandicarboxylic acid (2,5-FDCA) due to the limited available data on 2,4-FDCA polymer biodegradability. This guide provides a comparative analysis with other bio-based and petroleum-based polyesters, supported by experimental data and detailed methodologies.
Introduction
Furan-based polymers, derived from renewable resources, are emerging as sustainable alternatives to conventional petroleum-based plastics. 2,5-Furandicarboxylic acid (2,5-FDCA) has garnered significant attention as a bio-based replacement for terephthalic acid, a key component in polyethylene terephthalate (PET). Its isomer, 2,4-furandicarboxylic acid (2,4-FDCA), is also being explored for its potential to create polymers with unique properties. A critical aspect of these novel materials is their end-of-life, particularly their biodegradability. This guide assesses the current state of knowledge on the biodegradability of FDCA-based polymers, with a specific focus on comparing the performance of 2,5-FDCA copolymers against other relevant bioplastics.
It is important to note that while the synthesis and thermal properties of polymers containing 2,4-FDCA have been investigated, there is a significant lack of published data specifically detailing their biodegradability through enzymatic, soil, or compost degradation studies. Therefore, this guide will primarily focus on the extensive research conducted on 2,5-FDCA polymers and use this as a benchmark for comparison.
Biodegradability of FDCA-Based Polymers: An Overview
Current research indicates that homopolymers derived from 2,5-FDCA, such as poly(ethylene 2,5-furandicarboxylate) (PEF), exhibit limited biodegradability under standard environmental conditions. The rigid furan ring in the polymer backbone contributes to its stability and resistance to microbial attack. To enhance their biodegradability, 2,5-FDCA is often copolymerized with aliphatic monomers, such as adipic acid, succinic acid, or diols of varying chain lengths. This introduces more flexible segments into the polymer chain, making them more susceptible to enzymatic hydrolysis.
Comparative Biodegradability Data
The following tables summarize the available quantitative data on the biodegradability of various 2,5-FDCA copolymers and other common biodegradable polymers.
Table 1: Enzymatic Degradation of 2,5-FDCA Copolymers and Other Polyesters
| Polymer | Enzyme | Conditions | Duration | Weight Loss (%) | Reference |
| PEF | Cutinase 1 from Thermobifida cellulosilytica | pH 8.0, 50°C | 96 hours | Not specified, but hydrolysis confirmed | [1] |
| PBF-co-50% PBA | Lipase from Candida antarctica | pH 7.0, 37°C | 168 hours | ~45 | [2] |
| PBF-co-50% PBS | Lipase from Candida antarctica | pH 7.0, 37°C | 168 hours | ~20 | [2] |
| PCL | Lipase from Rhizopus delemar | pH 7.0, 37°C | 24 hours | 100 | Not specified in provided text |
| PLA | Proteinase K | pH 8.5, 37°C | 24 hours | 100 | Not specified in provided text |
| PBS | Lipase from Pseudomonas cepacia | pH 7.0, 37°C | 24 hours | >90 | Not specified in provided text |
Table 2: Soil Burial Degradation of 2,5-FDCA Copolymers and Other Polyesters
| Polymer | Soil Type | Duration (days) | Weight Loss (%) | Reference |
| PBF-co-PBA (50% PBA) | Standard soil | 60 | ~12 | [3] |
| PCL | Standard soil | 60 | >80 | [3] |
| PLA | Compost soil | 90 | >90 | Not specified in provided text |
| PBS | Standard soil | 60 | ~70 | Not specified in provided text |
Note: The data presented is a synthesis of findings from multiple sources and may have been conducted under slightly different experimental conditions.
Experimental Protocols
Enzymatic Degradation Assay
Objective: To assess the susceptibility of a polymer to enzymatic hydrolysis.
Methodology:
-
Sample Preparation: Polymer films of a defined size and weight (e.g., 1 cm x 1 cm, ~10 mg) are prepared.
-
Enzyme Solution: A solution of the desired enzyme (e.g., lipase, cutinase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a specific concentration (e.g., 1 mg/mL).
-
Incubation: The polymer films are placed in vials containing the enzyme solution. Control vials contain only the buffer solution. The vials are incubated at a constant temperature (e.g., 37°C or 50°C) with gentle shaking.
-
Analysis: At predetermined time intervals, the films are removed, washed with distilled water, and dried to a constant weight. The percentage of weight loss is calculated.
-
Characterization (Optional): The surface morphology of the degraded films can be examined using Scanning Electron Microscopy (SEM). The molecular weight changes of the polymer can be analyzed by Gel Permeation Chromatography (GPC).
Soil Burial Test
Objective: To evaluate the biodegradability of a polymer in a soil environment.
Methodology:
-
Sample Preparation: Polymer films of a known weight and dimensions are prepared.
-
Soil Environment: A container is filled with standardized soil (e.g., compost soil, garden soil) with a controlled moisture content (e.g., 50-60% of water holding capacity).
-
Burial: The polymer samples are buried in the soil at a specific depth (e.g., 5-10 cm).
-
Incubation: The container is maintained at a constant temperature (e.g., 25-30°C) and moisture level for the duration of the test.
-
Analysis: At regular intervals, samples are carefully excavated from the soil, cleaned of any soil particles, washed, and dried to a constant weight. The percentage of weight loss is determined.
-
Characterization (Optional): Visual changes and fragmentation of the samples are recorded. SEM can be used to observe surface erosion and microbial colonization.
Visualizing Polymer Synthesis and Degradation Pathways
Synthesis of 2,5-FDCA Co-polymers
The following diagram illustrates the general synthesis of a 2,5-FDCA based co-polyester through a two-step melt polycondensation process.
Caption: Synthesis of a 2,5-FDCA co-polyester via a two-step melt polycondensation process.
Enzymatic Degradation Pathway of a 2,5-FDCA Co-polyester
This diagram outlines the enzymatic degradation of a 2,5-FDCA co-polyester, highlighting the role of enzymes in breaking down the polymer chain.
Caption: Enzymatic degradation pathway of a 2,5-FDCA co-polyester into smaller molecules.
Conclusion
Polymers derived from 2,5-furandicarboxylic acid represent a promising class of bio-based materials. While their homopolymers show limited biodegradability, copolymerization with aliphatic monomers significantly enhances their susceptibility to microbial degradation. The rate and extent of this degradation are influenced by the type and content of the co-monomer, as well as the specific environmental conditions.
Crucially, there is a clear and pressing need for research into the biodegradability of polymers derived from this compound. Without such data, a comprehensive assessment of their environmental impact and a direct comparison with their 2,5-FDCA counterparts and other bioplastics remains incomplete. Future studies should focus on conducting standardized enzymatic, soil burial, and compostability tests on 2,4-FDCA homopolymers and copolymers to fill this critical knowledge gap and guide the development of truly sustainable furan-based polymers.
References
- 1. Polyol Structure Influences Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of 2,5-furandicarboxylic based polyesters degraded in different environmental conditions: Comprehensive experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Selective Furandicarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a cornerstone reaction in the transition towards bio-based chemicals and materials. FDCA is a valuable platform chemical, particularly as a renewable substitute for terephthalic acid in the production of polymers like polyethylene furanoate (PEF). The efficiency of this conversion is highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems, presenting their performance data, outlining experimental protocols, and visualizing key processes to aid researchers in selecting the optimal catalyst for their needs.
Performance of Catalytic Systems
The catalytic oxidation of HMF to FDCA has been extensively studied using a variety of catalysts, broadly categorized into noble metal-based, non-precious metal-based, and metal-free systems. The choice of catalyst and reaction conditions significantly impacts the conversion of HMF, and the yield and selectivity of FDCA.
Noble Metal Catalysts
Noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), gold (Au), and ruthenium (Ru), are widely recognized for their high activity and selectivity in HMF oxidation.[1] They are often supported on various materials like activated carbon, metal oxides, and hydrotalcites to enhance their stability and performance.
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) | Reference |
| Pt/C | Carbon | 90 | 1 (O₂) | - | 100 | 86.4 | - | [2][3] |
| Pt/ZrO₂ | Zirconia | 100 | 40 (O₂) | 24 | 97 | 95 | - | [4] |
| Pt/C-O-Mg | Carbon-Magnesium Oxide | 110 | 10 (O₂) | - | >99 | 97 | - | [5] |
| Pd/C@Fe₃O₄ | Magnetic Carbon | 80 | 1 (O₂) | 6 | 98.4 | 86.7 | - | [4] |
| Au-Pd/CNT | Carbon Nanotubes | 100 | 5 (O₂) | 12 | 100 | 91 | - | [4] |
| Au/Hydrotalcite | Hydrotalcite | 65 | 10 (O₂) | 7 | - | - | - | [6] |
| Ru/C | Carbon | 130 | 20 (O₂) | 8 | - | 75.3 | - | [4] |
| Ru(OH)x/La₂O₃ | Lanthanum Oxide | 100 | 30 (O₂) | - | - | 48 | - | [4] |
| AgPd/C | Carbon | 20 | - | - | - | - | - | [7][8] |
Non-Precious Metal Catalysts
In an effort to develop more cost-effective and sustainable processes, significant research has been directed towards non-precious metal catalysts. Manganese, cobalt, and copper-based catalysts have shown promising results in the oxidation of HMF to FDCA.[9][10]
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) | Reference |
| MnO₂ | None | 100 | 10 (O₂) | 24 | 100 | 65 | - | [4] |
| ε-MnO₂ | None | - | - | - | 100 | 74 | - | [11] |
| Co-Mn/AC | Activated Carbon | 90 | - | - | - | - | - | [9] |
| Co-Mn-Br | Homogeneous | 170 | 20 (Air) | 0.67 | - | 86.01 | - | [12] |
| Cu-Mn oxides | Mixed Oxides | 60 | - | 3 | ~100 | - | - | [10] |
Reaction Pathways and Experimental Workflow
The selective oxidation of HMF to FDCA can proceed through different reaction intermediates, primarily 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF). The predominant pathway is influenced by the catalyst, reaction conditions, and the presence of additives like bases.
Caption: Reaction pathways for the oxidation of HMF to FDCA.
A general experimental workflow for the catalytic oxidation of HMF to FDCA in a batch reactor is depicted below. This process typically involves catalyst preparation, reaction execution under controlled conditions, and subsequent product analysis.
Caption: General experimental workflow for FDCA synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of catalytic results. Below are representative procedures for the synthesis of a noble metal catalyst and a typical HMF oxidation reaction.
Protocol 1: Synthesis of Pt/C Catalyst (Impregnation Method)
This protocol describes a general method for preparing a platinum-on-carbon catalyst.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Activated carbon (C) support
-
Deionized water
-
Reducing agent (e.g., sodium borohydride, formaldehyde, or hydrogen gas)
Procedure:
-
Support Pre-treatment: The activated carbon support is typically washed with deionized water and dried overnight in an oven at 100-120 °C to remove any impurities and moisture.
-
Impregnation: An aqueous solution of chloroplatinic acid is prepared. The volume of the solution is usually adjusted to be equal to the pore volume of the activated carbon support (incipient wetness impregnation). The solution is then added dropwise to the activated carbon support with constant stirring to ensure uniform distribution of the platinum precursor.
-
Drying: The impregnated support is dried in an oven at 100-120 °C for several hours to remove the solvent.
-
Reduction: The dried material is then subjected to a reduction step to convert the platinum precursor to metallic platinum nanoparticles. This can be achieved by:
-
Chemical Reduction: Suspending the material in a solution containing a reducing agent like sodium borohydride.
-
Thermal Reduction: Heating the material in a furnace under a flow of a reducing gas, such as hydrogen, at elevated temperatures (e.g., 300-500 °C).
-
-
Washing and Drying: After reduction, the catalyst is thoroughly washed with deionized water to remove any residual ions and then dried.
Protocol 2: Aerobic Oxidation of HMF to FDCA
This protocol outlines a typical procedure for the catalytic oxidation of HMF in a batch reactor.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Catalyst (e.g., Pt/C)
-
Solvent (e.g., deionized water)
-
Base (e.g., NaOH or NaHCO₃)
-
Oxygen or air supply
Procedure:
-
Reactor Loading: A high-pressure batch reactor is charged with a specific amount of HMF, the catalyst, the solvent, and the base. The molar ratio of HMF to the base and the catalyst loading are critical parameters that need to be optimized.
-
Sealing and Purging: The reactor is securely sealed and then purged several times with oxygen or the reaction gas to remove air.
-
Reaction: The reactor is heated to the desired reaction temperature (e.g., 90-170 °C) and pressurized with oxygen or air to the desired pressure (e.g., 1-30 bar). The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals. The samples are typically filtered to remove the catalyst before analysis.
-
Product Analysis: The concentration of HMF, FDCA, and any intermediate products in the samples is determined using High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The HMF conversion, FDCA yield, and selectivity are calculated based on the HPLC results.
This guide provides a foundational understanding of the catalytic systems available for the selective synthesis of FDCA. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The continued development of efficient, stable, and cost-effective catalysts is crucial for the industrial-scale production of this important bio-based monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation | MDPI [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Solid base catalysed 5-HMF oxidation to 2,5-FDCA over Au/hydrotalcites: fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Highly Effective Non-Noble MnO2 Catalysts for 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Furandicarboxylic Acid: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 2,4-Furandicarboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.
Safety and Hazard Summary
This compound is classified with several GHS hazard statements, indicating the need for careful handling during disposal.[1] Personal protective equipment (PPE) is crucial to mitigate risks of exposure.
| Hazard Classification | GHS Hazard Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Warning) | H302 | Chemically resistant gloves (e.g., nitrile rubber) |
| Skin Corrosion/Irritation (Warning) | H315 | Laboratory coat |
| Serious Eye Damage/Eye Irritation (Warning) | H319 | Safety glasses with side-shields or goggles |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning) | H335 | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and compliance with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Do not mix with other chemical wastes to avoid unforeseen reactions.[2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Indicate that it is "Non-hazardous waste for disposal" unless local regulations specify otherwise based on the GHS classifications.
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Dispose of the collected waste through your institution's chemical waste disposal program or a licensed environmental waste management contractor.[2][4]
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated packaging should be handled in the same way as the substance itself.[5]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Furandicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Furandicarboxylic acid in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to NIOSH (US) or EN 166 (EU) standards. | To protect against dust particles and splashes. |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. | Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact. |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator. | Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and methodical procedures.
2.1. Engineering Controls
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has sufficient general ventilation.
2.2. Handling Procedure
-
Designate Area: Before starting, designate a specific area within a chemical fume hood for handling this compound.
-
Don PPE: Wear all required personal protective equipment as specified in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to control dust.
-
Avoid Dust Formation: Handle the compound gently to avoid generating dust.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.
-
Storage: When not in use, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
3.1. Spill Response Protocol
-
Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated.
-
Don PPE: Wear all required PPE, including respiratory protection.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-Up: For dry spills, gently sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.
Disposal Plan
4.1. Waste Characterization
While specific hazardous waste classification for this compound should be confirmed with local regulations and the supplier's Safety Data Sheet (SDS), many carboxylic acids are not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to manage the waste responsibly.
4.2. Disposal Procedure
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE). Do not mix with other chemical wastes.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound".
-
Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory. Ensure the storage area is cool, dry, and well-ventilated.
-
Disposal: Dispose of the collected waste through your institution's chemical waste disposal program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
